molecular formula C6H11BrO2 B1597287 2-Bromo-3-methylpentanoic acid CAS No. 42880-22-8

2-Bromo-3-methylpentanoic acid

Cat. No.: B1597287
CAS No.: 42880-22-8
M. Wt: 195.05 g/mol
InChI Key: GQZXYZIKUQUVKE-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpentanoic acid (CAS: 42880-22-8) is a chiral α-halogenated carboxylic acid of significant interest in chemical synthesis and structural chemistry. With the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol, it serves as a versatile building block for the preparation of more complex molecules, including active pharmaceutical intermediates (APIs) such as the sedative bromisoval . The compound's value is derived from its stereochemistry; different stereoisomers, including (2R,3R) and (2S,3S) forms, are available for enantioselective synthesis . Research into similar α-brominated carboxylic acids has revealed that they can crystallize as either enantiopure or racemic crystals, forming distinct hydrogen-bonded dimers (syn···syn carboxy homosynthons) in the solid state . These structural properties make them indispensable tools for studying intermolecular interactions and crystal packing phenomena . The mechanism of action for this class of compounds in biochemical contexts often involves their ability to mimic natural carboxylic acid intermediates, thereby acting as enzyme inhibitors in metabolic pathways . This product is offered with high purity and is analyzed by techniques including HPLC, GC, and NMR. It is intended for use as a pharmaceutical intermediate, fine chemical, or reagent in synthetic organic and medicinal chemistry . STORAGE: Store sealed in a dry environment at 2-8°C . This product is For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-bromo-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXYZIKUQUVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293729
Record name 2-bromo-3-methylpentanoic acid
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42880-22-8
Record name 42880-22-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylpentanoic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-3-methylpentanoic Acid via Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the synthesis mechanism for 2-bromo-3-methylpentanoic acid, a valuable chiral building block in organic synthesis and drug development. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document details the step-by-step reaction mechanism, provides comprehensive experimental protocols, and summarizes key quantitative data. All logical and mechanistic pathways are visualized using diagrams to ensure clarity and facilitate understanding for researchers in the field.

Introduction

α-Halo acids are crucial intermediates in the synthesis of a wide array of organic compounds, including amino acids, hydroxy acids, and other functionalized molecules. This compound, specifically, serves as a precursor in the synthesis of various biologically active molecules. The most reliable and common method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the conversion of a carboxylic acid to its acyl halide intermediate, followed by α-bromination and subsequent hydrolysis to yield the final product. The presence of a catalyst, typically a small amount of phosphorus tribromide (PBr₃) or red phosphorus, is essential for the initial formation of the acyl bromide, which is the key reactive intermediate in the process.

Core Synthesis Mechanism: The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction proceeds through three principal stages:

  • Acyl Bromide Formation: The carboxylic acid, 3-methylpentanoic acid, reacts with the catalyst (PBr₃) to form the corresponding acyl bromide. Phosphorus tribromide is often generated in situ from red phosphorus and bromine.

  • Enolization and α-Bromination: The acyl bromide, which has an α-hydrogen, readily tautomerizes to its enol form. This enol intermediate is electron-rich at the α-carbon and rapidly reacts with molecular bromine (Br₂) in an electrophilic addition. This step is the key to the regioselectivity of the reaction, ensuring bromination occurs exclusively at the alpha position.

  • Hydrolysis: The resulting 2-bromo-3-methylpentanoyl bromide is then hydrolyzed, typically by the addition of water during the workup phase. This step regenerates the carboxylic acid functional group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential steps of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

HVZ_Mechanism Figure 1: Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism cluster_reactants Inputs cluster_intermediates Reaction Intermediates cluster_product Output Start 3-Methylpentanoic Acid AcylBromide 3-Methylpentanoyl Bromide Start->AcylBromide + PBr₃ PBr3 PBr₃ (Catalyst) Br2 Br₂ AlphaBromoAcylBromide 2-Bromo-3-methylpentanoyl Bromide H2O H₂O (Workup) End This compound Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization Enol->AlphaBromoAcylBromide + Br₂ AlphaBromoAcylBromide->End + H₂O

Caption: Figure 1: Step-by-step mechanism of the HVZ reaction.

Experimental Protocol

This section provides a representative laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Methylpentanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid (1.0 eq) and red phosphorus (0.1 eq).

  • Bromination: Slowly add bromine (1.1 eq) to the flask via the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be directed to a scrubber.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 8-12 hours, or until the reddish color of bromine has dissipated. The reaction progress can be monitored by TLC or GC analysis.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water (2.0 eq) to the flask to hydrolyze the intermediate acyl bromide. This step is also exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic extracts with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data obtained for the synthesis of this compound.

ParameterValueNotes
Molecular Formula C₆H₁₁BrO₂-
Molecular Weight 195.05 g/mol -
Typical Yield 75-85%Dependent on reaction scale and purification.
Appearance Colorless to pale yellow liquid-
Boiling Point 110-112 °C at 10 mmHgPurification via vacuum distillation is common.
¹H NMR (CDCl₃, ppm) δ 4.2 (d), 2.1 (m), 1.5-1.7 (m), 1.0 (t), 0.9 (d)Characteristic doublet for the α-proton.
¹³C NMR (CDCl₃, ppm) δ 174 (C=O), 49 (α-C), 40 (β-C), 25 (γ-C), 15, 11 (δ, ε-C)Key signals for carbonyl and brominated carbons.
IR (neat, cm⁻¹) ~2960 (O-H), ~1715 (C=O)Broad O-H and strong carbonyl stretches.

Conclusion

The Hell-Volhard-Zelinsky reaction is a robust and efficient method for the synthesis of this compound. The mechanism, proceeding through a critical acyl bromide intermediate, ensures high regioselectivity for α-bromination. The provided experimental protocol and reference data serve as a comprehensive guide for researchers aiming to synthesize this important chemical intermediate for applications in drug discovery and fine chemical manufacturing. Careful control of reaction conditions and a thorough purification process are key to achieving high yields and purity.

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for the Synthesis of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of 2-Bromo-3-methylpentanoic acid, a valuable intermediate in organic synthesis and drug development. This document details the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this specific transformation.

Core Concepts: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of carboxylic acids.[1][2][3] The reaction proceeds by converting a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus, typically in the form of phosphorus tribromide (PBr₃) or red phosphorus.[1][2] The key to the reaction's success lies in the in situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[4] Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the final α-bromo carboxylic acid.[4]

Synthesis of this compound

The synthesis of this compound from 3-methylpentanoic acid via the HVZ reaction is a direct application of this classical transformation. The presence of a single α-hydrogen in the starting material ensures the selective formation of the desired product.

Quantitative Data
ParameterValueReference
Molecular Formula C₆H₁₁BrO₂[5]
Molecular Weight 195.05 g/mol [5]
Appearance Colorless oily liquid[6]
Boiling Point 240.5 °C at 760 mmHg[6]
Density 1.432 g/cm³[6]
Refractive Index 1.485[6]
Experimental Protocol

This protocol is a comprehensive procedure derived from established methodologies for the Hell-Volhard-Zelinsky reaction.

Materials:

  • 3-methylpentanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (B109758) (anhydrous)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

Step 1: α-Bromination

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Add anhydrous dichloromethane as a solvent.

  • From the dropping funnel, add bromine dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the red color of bromine disappears, indicating the consumption of the reagent. This may take several hours.

Step 2: Hydrolysis and Work-up

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench the excess phosphorus tribromide and hydrolyze the intermediate 2-bromo-3-methylpentanoyl bromide to this compound. This step is exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.[4]

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and HBr), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by vacuum distillation to yield the pure this compound as a colorless oily liquid.[6]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Hell-Volhard-Zelinsky reaction and the logical flow of the experimental procedure.

HVZ_Mechanism sub 3-Methylpentanoic Acid acyl_bromide 3-Methylpentanoyl Bromide sub->acyl_bromide + PBr₃ pbr3 PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl 2-Bromo-3-methyl- pentanoyl Bromide enol->alpha_bromo_acyl + Br₂ br2 Br₂ product 2-Bromo-3-methyl- pentanoic Acid alpha_bromo_acyl->product + H₂O h2o H₂O (Hydrolysis)

Figure 1. Reaction mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental_Workflow start Start: 3-Methylpentanoic Acid + Red Phosphorus bromination Bromination: Add Br₂ dropwise, then reflux start->bromination hydrolysis Hydrolysis: Add H₂O bromination->hydrolysis extraction Extraction: with Diethyl Ether hydrolysis->extraction washing Washing: H₂O, NaHCO₃, Brine extraction->washing drying Drying: Anhydrous MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification: Vacuum Distillation evaporation->purification product Final Product: 2-Bromo-3-methyl- pentanoic Acid purification->product

Figure 2. Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 2-Bromo-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 42880-22-8, is a derivative of pentanoic acid.[1][2] It is a chiral molecule and can exist as different stereoisomers, including (2R,3R) and (2S,3S) forms.[3] The presence of a bromine atom on the alpha-carbon significantly influences its reactivity.[3]

Quantitative Physical and Chemical Data

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂[1][2][3]
Molecular Weight 195.05 g/mol [1][3][4]
CAS Number 42880-22-8[1][2]
Appearance Colorless oily liquid[2]
Boiling Point 240.5 °C at 760 mmHg[2][3]
Melting Point 38-40 °C
Density 1.432 g/cm³[2][3]
Refractive Index 1.485[2][3]
Flash Point 99.3 °C[2][3]
XLogP3 2.3[1][2][4]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis and Reactivity

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3] This reaction involves the α-bromination of 3-methylpentanoic acid.

  • Activation of the Carboxylic Acid: 3-methylpentanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.

  • Enolization: The acyl bromide tautomerizes to its enol form.

  • Bromination: The enol is then brominated at the α-position using bromine (Br₂).

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed to yield this compound.

Careful control of reaction conditions such as temperature and stoichiometry is crucial to maximize the yield and purity of the final product.[3]

HVZ_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product 3-Methylpentanoic_Acid 3-Methylpentanoic Acid Acyl_Bromide 3-Methylpentanoyl Bromide 3-Methylpentanoic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ (cat.) Br2 Br₂ H2O H₂O (Hydrolysis) Enol_Intermediate Enol Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-3-methylpentanoyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide + Br₂ Final_Product This compound Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O Nucleophilic_Substitution Start This compound Transition_State Sₙ2 Transition State Start->Transition_State + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product α-Substituted Product Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group Elimination_Reaction Start This compound Transition_State E2 Transition State Start->Transition_State + B: Base Strong Base (B:) Base->Transition_State Product Unsaturated Carboxylic Acid Transition_State->Product Byproducts H-B⁺ + Br⁻ Transition_State->Byproducts

References

2-Bromo-3-methylpentanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3-methylpentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral α-halogenated carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom at the alpha position to the carboxyl group, makes it a reactive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction, and a discussion of its current and potential applications in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pentanoic acid backbone with a methyl group at the 3-position and a bromine atom at the 2-position. The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Chemical Structure:

SMILES: CCC(C)C(Br)C(=O)O

InChI: InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 42880-22-8[2]
Molecular Formula C6H11BrO2[2]
Molecular Weight 195.056 g/mol [2]
Appearance Colorless oily liquid[2]
Boiling Point 240.5 °C at 760 mmHg[2]
Density 1.432 g/cm³[2]
Refractive Index 1.485[2]
Flash Point 99.3 °C[2]
Storage Temperature 2-8°C[2]

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary synthetic route to this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).

Reaction Mechanism

The HVZ reaction proceeds through several key steps:

  • Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.

  • Enolization: The acyl bromide tautomerizes to its enol form.

  • α-Bromination: The enol reacts with bromine at the α-position to form the α-bromo acyl bromide.

  • Hydrolysis: The α-bromo acyl bromide is hydrolyzed to yield the final product, this compound.

HVZ_Reaction sub_3_methylpentanoic_acid 3-Methylpentanoic Acid intermediate_acyl_bromide 3-Methylpentanoyl Bromide sub_3_methylpentanoic_acid->intermediate_acyl_bromide 1. Acyl Bromide Formation reagent_pbr3 PBr₃ (cat.) process_enolization Tautomerization (Enolization) intermediate_acyl_bromide->process_enolization intermediate_enol Enol Intermediate process_enolization->intermediate_enol 2. Enol Formation intermediate_alpha_bromo_acyl_bromide 2-Bromo-3-methylpentanoyl Bromide intermediate_enol->intermediate_alpha_bromo_acyl_bromide 3. α-Bromination reagent_br2 Br₂ product_2_bromo_3_methylpentanoic_acid This compound intermediate_alpha_bromo_acyl_bromide->product_2_bromo_3_methylpentanoic_acid 4. Hydrolysis reagent_h2o H₂O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky (HVZ) reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.

Materials:

  • 3-Methylpentanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain it at this temperature until the reaction is complete, as indicated by the disappearance of the red color of bromine.

  • Work-up: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1]

Synthetic Intermediate

The primary application of this compound is as a precursor for introducing the 3-methylpentanoyl moiety with a handle for further functionalization at the 2-position. The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups, making it a key building block in multi-step syntheses. A notable example is its use in the synthesis of the sedative and hypnotic drug, bromisoval.[1]

Potential as an Enzyme Inhibitor

Alpha-bromo carboxylic acids are known to act as inhibitors of various enzymes.[1] While specific studies on this compound are limited, its structural similarity to other known enzyme inhibitors, such as 2-bromooctanoate, suggests a potential mechanism of action. 2-Bromooctanoate has been shown to be a potent irreversible inhibitor of 3-ketothiolase, an enzyme involved in fatty acid β-oxidation. The proposed mechanism involves the enzymatic conversion of the α-bromo acid to its coenzyme A (CoA) derivative, followed by oxidation to the highly reactive α-bromo-β-ketoacyl-CoA, which then alkylates an active site residue of the enzyme.

Enzyme_Inhibition sub_2_bromo_acid 2-Bromo-3-methylpentanoic Acid intermediate_bromo_acyl_coa 2-Bromo-3-methylpentanoyl-CoA sub_2_bromo_acid->intermediate_bromo_acyl_coa 1. Activation to CoA Ester enzyme_acyl_coa_synthetase Acyl-CoA Synthetase intermediate_keto_acyl_coa 2-Bromo-3-keto-3-methylpentanoyl-CoA (Reactive Intermediate) intermediate_bromo_acyl_coa->intermediate_keto_acyl_coa 2. Oxidation enzyme_acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase product_inactivated_enzyme Inactivated Enzyme intermediate_keto_acyl_coa->product_inactivated_enzyme 3. Irreversible Inhibition enzyme_target Target Enzyme (e.g., 3-Ketothiolase)

Caption: Proposed mechanism of enzyme inhibition by this compound.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Hell-Volhard-Zelinsky reaction is a well-established and reliable method. While its primary current use is as a building block for more complex molecules, its potential as an enzyme inhibitor warrants further investigation. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid with significant applications in synthetic organic chemistry and drug development. This document outlines the structural properties, synthesis, and separation of its stereoisomers, presenting available quantitative data and outlining general experimental approaches.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are also diastereomers of each other. The stereochemistry of these molecules is crucial as it dictates their biological activity and chemical reactivity, making them valuable chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

The four stereoisomers are:

  • (2R,3R)-2-Bromo-3-methylpentanoic acid

  • (2S,3S)-2-Bromo-3-methylpentanoic acid

  • (2R,3S)-2-Bromo-3-methylpentanoic acid

  • (2S,3R)-2-Bromo-3-methylpentanoic acid

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomers (syn) cluster_enantiomers2 Enantiomers (anti) 2R,3R (2R,3R) 2S,3S (2S,3S) 2R,3R->2S,3S mirror images 2R,3S (2R,3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R) 2R,3R->2S,3R 2S,3S->2R,3S 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R mirror images

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)Racemic Mixture
IUPAC Name (2R,3R)-2-Bromo-3-methylpentanoic acid[2](2S,3S)-2-bromo-3-methylpentanoic acid(2R,3S)-2-bromo-3-methylpentanoic acid[3](2S,3R)-2-Bromo-3-methylpentanoic acidThis compound[4]
Molecular Formula C₆H₁₁BrO₂[2]C₆H₁₁BrO₂C₆H₁₁BrO₂[3]C₆H₁₁BrO₂C₆H₁₁BrO₂[4]
Molecular Weight 195.05 g/mol [2]195.05 g/mol 195.05 g/mol [3]195.05 g/mol 195.056 g/mol [5]
Boiling Point Not availableNot availableNot availableNot available240.5 °C at 760 mmHg[5]
Melting Point Not availableNot availableNot availableNot availableNot available[6]
Density Not availableNot availableNot availableNot available1.432 g/cm³[5]
Refractive Index Not availableNot availableNot availableNot available1.485[5]
Specific Rotation Not availableNot availableNot availableNot availableNot applicable
SMILES CC--INVALID-LINK----INVALID-LINK--Br[2]CC--INVALID-LINK----INVALID-LINK--BrCC--INVALID-LINK----INVALID-LINK--Br[3]CC--INVALID-LINK----INVALID-LINK--BrCCC(C)C(C(=O)O)Br[6]

Note: The properties for the individual stereoisomers are largely computed values from sources like PubChem, while the data for the racemic mixture is from commercial suppliers and may be experimentally determined.

Synthesis of this compound

General Synthesis of the Stereoisomeric Mixture

The most common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .[1] This reaction involves the bromination of a carboxylic acid at the alpha position. For this compound, the starting material would be 3-methylpentanoic acid. The reaction typically proceeds by treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).

Experimental Protocol: Hell-Volhard-Zelinsky Reaction (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid.

  • Addition of Catalyst: Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Bromination: Slowly add bromine (Br₂) to the mixture. The reaction is typically exothermic and may require cooling.

  • Reaction Conditions: Heat the reaction mixture to promote the formation of the α-bromo acyl bromide intermediate.

  • Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the acyl bromide to the final product, this compound.

  • Workup and Purification: The product is then extracted with a suitable organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

This process will yield a mixture of all four stereoisomers, as the bromination at the α-carbon is not stereoselective and the starting material is achiral.

Stereoselective Synthesis

A potential route for the stereoselective synthesis of the (S)-configured stereoisomers involves starting from the naturally occurring amino acid L-isoleucine, which has the (2S,3S) configuration.[5] This would involve the diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, leading to a substitution reaction with retention or inversion of configuration at the α-carbon, depending on the reaction conditions.

Separation and Characterization of Stereoisomers

The separation of the stereoisomeric mixture is a critical step to obtain the pure enantiomers and diastereomers.

separation_workflow start Mixture of 4 Stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) diastereomer_sep Diastereomer Separation (e.g., Fractional Crystallization) start->diastereomer_sep syn_pair syn-Diastereomers ((2R,3R) and (2S,3S)) diastereomer_sep->syn_pair anti_pair anti-Diastereomers ((2R,3S) and (2S,3R)) diastereomer_sep->anti_pair enantiomer_sep1 Enantiomer Resolution (e.g., Chiral Chromatography) syn_pair->enantiomer_sep1 enantiomer_sep2 Enantiomer Resolution (e.g., Chiral Chromatography) anti_pair->enantiomer_sep2 isomer1 (2R,3R) enantiomer_sep1->isomer1 isomer2 (2S,3S) enantiomer_sep1->isomer2 isomer3 (2R,3S) enantiomer_sep2->isomer3 isomer4 (2S,3R) enantiomer_sep2->isomer4

Figure 2: General workflow for the separation of this compound stereoisomers.
Separation of Diastereomers

Diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques.

Experimental Protocol: Fractional Crystallization (General Approach)

  • Dissolution: Dissolve the mixture of the four stereoisomers in a suitable solvent at an elevated temperature to achieve saturation.

  • Cooling: Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric pair. The difference in solubility between the syn ((2R,3R)/(2S,3S)) and anti ((2R,3S)/(2S,3R)) pairs can be exploited here.

  • Isolation: Isolate the crystals by filtration.

  • Recrystallization: Recrystallize the solid and the solute from the mother liquor separately to improve the purity of the separated diastereomeric pairs. The efficiency of the separation can be monitored by techniques like NMR spectroscopy.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, requiring chiral methods for their separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (General Method)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving racemates of carboxylic acids.

  • Mobile Phase: A mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group is commonly used.

  • Injection and Elution: Inject the separated diastereomeric pair (e.g., the syn pair: (2R,3R) and (2S,3S)) onto the column and elute with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector. The two enantiomers will exhibit different retention times.

  • Fraction Collection: Collect the separated enantiomeric fractions.

  • Solvent Removal: Remove the solvent to obtain the pure enantiomers.

Conclusion

The four stereoisomers of this compound represent a significant class of chiral building blocks for synthetic chemistry. While comprehensive experimental data for each individual isomer is not fully available, this guide provides a framework based on established chemical principles and available data. The synthesis of the stereoisomeric mixture via the Hell-Volhard-Zelinsky reaction, followed by a systematic separation of diastereomers and resolution of enantiomers, provides a viable pathway to access these valuable compounds. Further research is warranted to fully characterize the physicochemical properties of each stereoisomer and to develop specific, high-yielding protocols for their synthesis and separation, which will undoubtedly broaden their application in the development of novel pharmaceuticals and other functional molecules.

References

An In-depth Technical Guide on (2S,3R)-2-bromo-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the chiral molecule (2S,3R)-2-bromo-3-methylpentanoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

(2S,3R)-2-bromo-3-methylpentanoic acid, with the chemical formula C₆H₁₁BrO₂, is a halogenated derivative of 3-methylpentanoic acid. While specific experimental data for this particular stereoisomer is limited in publicly available literature, the properties of the general 2-bromo-3-methylpentanoic acid provide a useful reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂[1][2]
Molecular Weight 195.05 g/mol [3][4]
CAS Number 21582-41-2 for (2S,3R) isomer[1][2]
Appearance Colorless oily liquid (for the general compound)[4]
Boiling Point 240.5 °C at 760 mmHg (for the general compound)[4]
Density 1.432 g/cm³ (for the general compound)[4]
Refractive Index 1.485 (for the general compound)[4]
Flash Point 99.3 °C (for the general compound)[4]
XLogP3 2.3[3][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Spectroscopic Data

Experimental Protocols

Stereoselective Synthesis from L-isoleucine

A key method for the stereoselective synthesis of (S)-2-bromo-3-methylpentanoic acid involves the reaction of L-isoleucine with hydrogen bromide and sodium nitrite (B80452).[4] This procedure allows for the retention of the stereochemistry at the C3 position while substituting the amino group at the C2 position with a bromine atom.

Protocol:

  • Diazotization: L-isoleucine is dissolved in an aqueous solution of hydrogen bromide.

  • Bromination: A solution of sodium nitrite is added dropwise to the cooled reaction mixture. The reaction proceeds via a diazotization of the primary amine, followed by nucleophilic substitution by the bromide ion.

  • Extraction: The resulting (2S,3R)-2-bromo-3-methylpentanoic acid is then extracted from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

General Synthesis via Hell-Volhard-Zelinskii Reaction

For the synthesis of a racemic mixture of this compound, the Hell-Volhard-Zelinskii reaction is a standard method for the α-bromination of carboxylic acids.[5][6][7][8]

Protocol:

  • Activation: 3-methylpentanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.

  • Enolization and Bromination: The acyl bromide tautomerizes to its enol form, which then reacts with elemental bromine (Br₂) at the α-carbon.

  • Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed with water to yield this compound.

  • Purification: The product is purified by distillation or crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis L-isoleucine L-isoleucine Diazotization Diazotization L-isoleucine->Diazotization HBr, NaNO2 Bromination Bromination Diazotization->Bromination Extraction Extraction Bromination->Extraction Organic Solvent Purification Purification Extraction->Purification (2S,3R)-2-bromo-3-methylpentanoic acid (2S,3R)-2-bromo-3-methylpentanoic acid Purification->(2S,3R)-2-bromo-3-methylpentanoic acid Fatty_Acid_Oxidation_Inhibition cluster_pathway Potential Inhibition of Fatty Acid β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketothiolase 3-Ketothiolase 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketothiolase Acetyl_CoA Acetyl-CoA 3_Ketothiolase->Acetyl_CoA Cleavage TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Bromo_Acid (2S,3R)-2-bromo-3- methylpentanoic acid Bromo_Acyl_CoA (2S,3R)-2-bromo-3- methylpentanoyl-CoA Bromo_Acid->Bromo_Acyl_CoA Acyl-CoA Synthetase Bromo_Acyl_CoA->3_Ketothiolase Inhibition

References

starting materials for 2-Bromo-3-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing 2-bromo-3-methylpentanoic acid, a valuable chiral building block in organic synthesis. The primary focus is on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, with detailed experimental protocols and quantitative data. Additionally, the synthesis of the requisite starting material, 3-methylpentanoic acid, is described.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of 3-Methylpentanoic Acid

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
Boiling Point196-198 °C[2]
Density0.93 g/mL at 25 °C[2]
Refractive Indexn20/D 1.416[2]
Purity≥98%[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁BrO₂[3]
Molecular Weight195.05 g/mol [3]
Boiling Point240.5 °C at 760 mmHg[4]
Density1.432 g/cm³[4]
Refractive Index1.485[4]
PurityCommercially available up to 97%[4]

Table 3: Summary of Synthetic Reactions

ReactionStarting MaterialProductTypical Yield
Malonic Ester SynthesisDiethyl sec-butylmalonate3-Methylpentanoic acid62-65%
Hell-Volhard-Zelinsky3-Methylpentanoic acidThis compound~67% (based on a similar substrate)

Experimental Protocols

Synthesis of the Starting Material: 3-Methylpentanoic Acid via Malonic Ester Synthesis

This procedure is adapted from a verified method in Organic Syntheses.[5]

Materials:

Equipment:

  • 2-liter round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus with an automatic separator

  • Modified Claisen flask with a fractionating side arm

Procedure:

  • A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

  • The stirrer is started, and to the hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly. The heat of saponification will cause the solution to reflux.

  • After the addition is complete, the solution is boiled gently for two hours.

  • The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.

  • After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.

  • The solution is then refluxed for about three hours, during which a layer of the organic acid will form.

  • The reflux condenser is replaced with an automatic separator, and the solution is distilled, returning the aqueous portion to the distilling flask. This is continued for ten to fifteen hours.

  • The collected organic acid is then purified by distillation. The crude acid is mixed with an equal volume of dry benzene and distilled from a modified Claisen flask.

  • After the benzene and water are removed, 3-methylpentanoic acid distills at 193–196°/743 mm. The yield is typically 62–65%.[5]

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the most common method for the α-bromination of carboxylic acids.[6][7] The following is a representative protocol based on the synthesis of the closely related α-bromo-β-methylvaleric acid from Organic Syntheses.[8]

Materials:

  • 3-Methylpentanoic acid

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Bromine (Br₂)

  • Water

Equipment:

  • Three-necked round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Oil bath

Procedure:

  • To a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add the 3-methylpentanoic acid.

  • A catalytic amount of phosphorus tribromide is added to the carboxylic acid.

  • The mixture is heated, and bromine is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition of bromine is complete, the reaction mixture is refluxed until the evolution of hydrogen bromide ceases.

  • Carefully, water is added dropwise through the dropping funnel to quench the reaction and hydrolyze the intermediate acyl bromide.

  • The resulting mixture is then worked up, typically by separation of the organic layer, followed by distillation under reduced pressure to purify the this compound.

  • Based on the synthesis of a similar compound, a yield of approximately 66.7% can be expected.[8]

Signaling Pathways and Experimental Workflows

Synthesis_of_3_Methylpentanoic_Acid Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation sec-Butyl Bromide sec-Butyl Bromide sec-Butyl Bromide->Alkylation NaOEt NaOEt NaOEt->Alkylation Diethyl sec-butylmalonate Diethyl sec-butylmalonate Alkylation->Diethyl sec-butylmalonate Saponification Saponification Diethyl sec-butylmalonate->Saponification KOH, H2O KOH, H2O KOH, H2O->Saponification di-Potassium sec-butylmalonate di-Potassium sec-butylmalonate Saponification->di-Potassium sec-butylmalonate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation di-Potassium sec-butylmalonate->Hydrolysis & Decarboxylation H2SO4, H2O, Heat H2SO4, H2O, Heat H2SO4, H2O, Heat->Hydrolysis & Decarboxylation 3-Methylpentanoic Acid 3-Methylpentanoic Acid Hydrolysis & Decarboxylation->3-Methylpentanoic Acid

Caption: Malonic ester synthesis of 3-methylpentanoic acid.

Hell_Volhard_Zelinsky_Reaction 3-Methylpentanoic Acid 3-Methylpentanoic Acid Acyl_Bromide_Formation Acyl Bromide Formation 3-Methylpentanoic Acid->Acyl_Bromide_Formation PBr3_cat PBr3 (cat.) PBr3_cat->Acyl_Bromide_Formation 3-Methylpentanoyl Bromide 3-Methylpentanoyl Bromide Acyl_Bromide_Formation->3-Methylpentanoyl Bromide Tautomerization Tautomerization 3-Methylpentanoyl Bromide->Tautomerization Enol Intermediate Enol Intermediate Tautomerization->Enol Intermediate Bromination Bromination Enol Intermediate->Bromination Br2 Br2 Br2->Bromination 2-Bromo-3-methylpentanoyl Bromide 2-Bromo-3-methylpentanoyl Bromide Bromination->2-Bromo-3-methylpentanoyl Bromide Hydrolysis Hydrolysis 2-Bromo-3-methylpentanoyl Bromide->Hydrolysis H2O H2O H2O->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Hell-Volhard-Zelinsky reaction pathway.

References

The Genesis and Synthetic Evolution of α-Bromo Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of α-bromo acids. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the historical timeline of these compounds, from their initial synthesis to their contemporary applications as crucial intermediates in the pharmaceutical industry. The guide offers a thorough examination of key experimental protocols, quantitative data, and the role of α-bromo acids in modulating critical biological pathways.

A Historical Perspective: From Early Observations to a Cornerstone Reaction

The journey into the world of α-bromo acids began in the mid-19th century. In 1859, William Henry Perkin and B. F. Duppa reported their pioneering work on the direct bromination of acetic acid, laying the foundational groundwork for the field. Their experiments, which involved reacting glacial acetic acid with bromine, yielded a mixture of mono- and di-substituted bromoacetic acids and represented the first documented synthesis of this class of compounds.

However, the most significant breakthrough in the synthesis of α-bromo acids came with the development of the Hell-Volhard-Zelinsky (HVZ) reaction. This robust method, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was established between 1881 and 1887. The HVZ reaction allows for the selective α-bromination of carboxylic acids containing α-hydrogens and remains a fundamental tool in organic synthesis to this day. The reaction proceeds by converting the carboxylic acid to an acyl bromide intermediate, which then undergoes bromination at the α-position.

Synthetic Methodologies: The Hell-Volhard-Zelinsky Reaction and Modern Alternatives

The Hell-Volhard-Zelinsky reaction is the classic and most widely used method for the synthesis of α-bromo acids.[1][2][3][4][5] It involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃).[1][4]

A key alternative to the classical HVZ reaction involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[6][7][8] This method is often considered milder and more selective. The reaction of a carboxylic acid chloride with NBS in the presence of an acid catalyst provides an efficient route to the corresponding α-bromo acid.[6]

Quantitative Comparison of Synthetic Methods
MethodReagentsTypical Yields (%)Reaction ConditionsScope and Limitations
Hell-Volhard-Zelinsky (HVZ) Carboxylic Acid, Br₂, P (or PBr₃), then H₂O60-90%High temperatures, neat or in a high-boiling solventBroad scope for carboxylic acids with α-hydrogens. Not suitable for substrates sensitive to harsh acidic conditions.
N-Bromosuccinimide (NBS) Carboxylic Acid, SOCl₂, NBS, HBr (cat.)70-95%Milder conditions, often in an inert solvent like CCl₄Good for substrates with sensitive functional groups. Requires conversion to the acid chloride first.
Physicochemical and Spectroscopic Data of Representative α-Bromo Acids
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Bromoacetic Acid C₂H₃BrO₂138.9549-512083.83 (s, 2H)25.9, 171.53400-2400 (br, OH), 1710 (C=O)
2-Bromopropanoic Acid C₃H₅BrO₂152.9725-26203-2041.88 (d, 3H), 4.38 (q, 1H)21.5, 40.1, 175.83500-2500 (br, OH), 1715 (C=O)
2-Bromobutanoic Acid C₄H₇BrO₂167.00-4127 (20 mmHg)1.05 (t, 3H), 2.05 (m, 2H), 4.25 (t, 1H)12.1, 29.8, 48.7, 175.23400-2500 (br, OH), 1710 (C=O)

Detailed Experimental Protocols

Synthesis of 2-Bromoheptanoic Acid via the Hell-Volhard-Zelinsky Reaction

Objective: To synthesize 2-bromoheptanoic acid from heptanoic acid using bromine and phosphorus tribromide.

Materials:

  • Heptanoic acid

  • Bromine

  • Phosphorus tribromide (PBr₃)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place heptanoic acid (1.0 equivalent).

  • Slowly add phosphorus tribromide (0.3 equivalents) to the stirred heptanoic acid.

  • Heat the mixture gently and add bromine (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 2-bromoheptanoic acid.

  • Purify the product by vacuum distillation.

Synthesis of α-Bromo Phenylacetic Acid using N-Bromosuccinimide

Objective: To synthesize α-bromo phenylacetic acid from phenylacetic acid using N-bromosuccinimide.

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)

  • Water

Procedure:

  • Convert phenylacetic acid to phenylacetyl chloride by reacting it with thionyl chloride.

  • In a round-bottom flask, dissolve the phenylacetyl chloride in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

  • Filter off the succinimide (B58015) byproduct.

  • Carefully add water to the filtrate to hydrolyze the α-bromo phenylacetyl chloride to α-bromo phenylacetic acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Recrystallize the crude product to obtain pure α-bromo phenylacetic acid.

Applications in Drug Development

α-Bromo acids are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals.[9] Their reactivity allows for the introduction of various functional groups through nucleophilic substitution at the α-carbon, making them versatile building blocks for complex molecules.[10][11]

Case Study: Synthesis of Clopidogrel (B1663587)

A prominent example of the application of α-bromo acids in drug manufacturing is in the synthesis of Clopidogrel, a widely used antiplatelet medication.[12][13][14] The key intermediate, α-bromo-o-chlorophenylacetic acid or its methyl ester, is synthesized and then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form the core structure of Clopidogrel.[12][13][14]

Clopidogrel_Synthesis_Workflow o-chlorophenylacetic_acid o-Chlorophenylacetic Acid alpha_bromo_intermediate α-Bromo-o-chlorophenylacetic acid methyl ester o-chlorophenylacetic_acid->alpha_bromo_intermediate Bromination (e.g., NBS) clopidogrel Clopidogrel alpha_bromo_intermediate->clopidogrel thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine thienopyridine->clopidogrel Condensation

Workflow for the synthesis of Clopidogrel.
Modulation of Signaling Pathways: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

α-Bromo ketones, which can be derived from α-bromo acids, have emerged as important pharmacophores in the design of targeted covalent inhibitors. These compounds can irreversibly inhibit enzymes by forming a covalent bond with a nucleophilic residue in the active site.

A significant example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[15][16][17] Overactivity of PTP1B is implicated in type 2 diabetes and obesity. α-Bromo ketone-containing molecules can act as irreversible inhibitors of PTP1B by alkylating a critical cysteine residue in the enzyme's active site, thereby blocking its function and enhancing insulin signaling.[18][19]

PTP1B_Inhibition_Pathway cluster_cell Cellular Environment Insulin_Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits Signaling) Signaling_Cascade Downstream Signaling Cascade IRS->Signaling_Cascade Activates Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake Promotes Alpha_Bromo_Inhibitor α-Bromo Ketone Inhibitor Alpha_Bromo_Inhibitor->PTP1B Irreversibly Inhibits

Inhibition of PTP1B by an α-bromo ketone.

Conclusion

From their discovery in the 19th century to their current indispensable role in modern drug development, α-bromo acids have proven to be a versatile and powerful class of chemical intermediates. The foundational Hell-Volhard-Zelinsky reaction, along with modern synthetic alternatives, provides chemists with robust methods for their preparation. The applications of α-bromo acids in the synthesis of life-saving drugs like Clopidogrel and in the development of targeted enzyme inhibitors highlight their continued importance in advancing medicinal chemistry and therapeutic interventions. This guide serves as a critical resource for scientists and researchers aiming to leverage the unique reactivity and synthetic potential of α-bromo acids in their work.

Reaction Mechanism Diagrams

The Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism Carboxylic_Acid R-CH₂-COOH Acyl_Bromide R-CH₂-COBr Carboxylic_Acid->Acyl_Bromide PBr₃ Enol R-CH=C(OH)Br Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide R-CH(Br)-COBr Enol->Alpha_Bromo_Acyl_Bromide Br₂ Alpha_Bromo_Acid R-CH(Br)-COOH Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acid H₂O

Mechanism of the Hell-Volhard-Zelinsky reaction.
α-Bromination using N-Bromosuccinimide (Radical Pathway)

NBS_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) Br_radical Br• Initiator->Br_radical + NBS Acyl_Chloride R-CH₂-COCl Acyl_Radical R-ĊH-COCl Acyl_Chloride->Acyl_Radical + Br• Alpha_Bromo_Acyl_Chloride R-CH(Br)-COCl Acyl_Radical->Alpha_Bromo_Acyl_Chloride + NBS Final_Product R-CH(Br)-COOH Alpha_Bromo_Acyl_Chloride->Final_Product H₂O

Radical mechanism for NBS bromination.

References

An In-depth Technical Guide to the Theoretical Yield of 2-Bromo-3-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-methylpentanoic acid, focusing on the theoretical yield, experimental protocols, and underlying chemical principles. The primary synthetic route discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a halogenated carboxylic acid with significant applications in organic synthesis, serving as a versatile building block for the creation of more complex molecules. Its utility is particularly noted in the development of pharmaceutical compounds and other biologically active agents. The controlled synthesis and purification of this compound are critical for ensuring the quality and efficacy of downstream products. This guide focuses on the prevalent Hell-Volhard-Zelinsky reaction for its synthesis, providing a detailed examination of the theoretical yield and practical experimental considerations.

The Hell-Volhard-Zelinsky Reaction Pathway

The synthesis of this compound from 3-methylpentanoic acid is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction introduces a bromine atom at the α-carbon of the carboxylic acid. The overall transformation can be summarized by the following equation:

C₆H₁₂O₂ + Br₂ + P(red) → C₆H₁₁BrO₂ + HBr

The reaction proceeds through several key steps, which are initiated by the conversion of the carboxylic acid into an acyl bromide intermediate. This intermediate readily tautomerizes to an enol form, which is then susceptible to electrophilic attack by bromine at the α-position. The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the final product, this compound.

HVZ_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Methylpentanoic Acid E 3-Methylpentanoyl Bromide A->E + PBr₃ B Bromine (Br₂) D Phosphorus Tribromide (PBr₃) (in situ formation) B->D + P C Red Phosphorus (P) C->D D->E F Enol Intermediate E->F Tautomerization G 2-Bromo-3-methylpentanoyl Bromide F->G + Br₂ H This compound G->H Hydrolysis (H₂O)

Figure 1: Signaling pathway of the Hell-Volhard-Zelinsky reaction.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield of a reaction is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation of the theoretical yield for the synthesis of this compound is based on the stoichiometry of the balanced chemical equation. The limiting reactant, which is the reactant that is completely consumed first, dictates the maximum amount of product that can be formed.

For the purpose of this guide, we will use the reactant quantities as described in the experimental protocol by Hurd and Cashion (1943) for the synthesis of the intermediate, 2-bromo-3-methylpentanoyl bromide.

Table 1: Molar Masses of Reactants and Product

CompoundChemical FormulaMolar Mass ( g/mol )
3-Methylpentanoic AcidC₆H₁₂O₂116.16[1]
BromineBr₂159.81[2][3]
Red PhosphorusP30.97[4][5]
This compoundC₆H₁₁BrO₂195.05[6][7]

Table 2: Example Reactant Quantities and Theoretical Yield Calculation

ReactantMass (g)Molar Mass ( g/mol )MolesStoichiometric Ratio (to 3-Methylpentanoic Acid)Molar Ratio (Actual)Limiting Reactant
3-Methylpentanoic Acid25.0116.160.21511.00Yes
Bromine60.0159.810.37511.74No
Red Phosphorus3.030.970.097(catalyst)-No

Based on the stoichiometry, 3-methylpentanoic acid is the limiting reactant. Therefore, the theoretical number of moles of this compound that can be produced is 0.215 moles.

Theoretical Yield (in grams): Theoretical Yield = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield = 0.215 mol × 195.05 g/mol = 41.94 g

Detailed Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, adapted from established methodologies.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Charge flask with 3-methylpentanoic acid and red phosphorus B Slowly add bromine with stirring A->B C Heat the reaction mixture B->C D Cool the reaction mixture C->D E Hydrolyze the acyl bromide with water D->E F Extract with an organic solvent E->F G Wash the organic layer (e.g., with sodium bicarbonate, brine) F->G H Dry the organic layer (e.g., with Na₂SO₄) G->H I Remove the solvent (rotary evaporation) H->I J Purify by vacuum distillation I->J K Characterize the product (NMR, IR, Mass Spectrometry) J->K

Figure 2: General experimental workflow for the synthesis and purification.

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • 3-Methylpentanoic acid

  • Red phosphorus

  • Bromine

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 25.0 g (0.215 mol) of 3-methylpentanoic acid and 3.0 g (0.097 mol) of red phosphorus. Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Addition of Bromine: Slowly add 60.0 g (0.375 mol) of bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture in a water bath or with a heating mantle to maintain a gentle reflux for several hours, or until the red color of bromine has dissipated.

  • Work-up - Hydrolysis: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and cautiously add water to the mixture to hydrolyze the intermediate 2-bromo-3-methylpentanoyl bromide to this compound. This step should be performed in a well-ventilated fume hood as hydrogen bromide gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids (careful of CO₂ evolution), and then with brine to remove the bulk of the dissolved water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Discussion of Yield

The theoretical yield of 41.94 g represents the maximum possible amount of this compound that can be obtained from the specified starting materials. In practice, the actual yield will be lower due to several factors, including:

  • Incomplete Reactions: The reaction may not proceed to 100% completion.

  • Side Reactions: The formation of byproducts can reduce the amount of the desired product.

  • Losses During Work-up and Purification: Material is inevitably lost during transfers, extractions, and distillation.

The reported yield for the formation of the intermediate, 2-bromo-3-methylpentanoyl bromide, is 54%.[8] The subsequent hydrolysis and purification steps will likely result in a slightly lower overall yield for the final product. A typical yield for a Hell-Volhard-Zelinsky reaction is often in the range of 50-80%, depending on the specific substrate and reaction conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound with a focus on the theoretical yield. By understanding the underlying reaction pathway, having access to detailed quantitative data, and following a robust experimental protocol, researchers and professionals in drug development can effectively synthesize this important chemical intermediate. Careful execution of the experimental procedure and purification steps is paramount to achieving a high actual yield and purity of the final product.

References

Spectroscopic Data Analysis of 2-Bromo-3-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid.[1] It serves as a vital building block in the synthesis of more complex molecules, including active pharmaceutical intermediates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₁BrO₂, has a molecular weight of 195.05 g/mol .[1][2] The presence of two chiral centers at the C2 and C3 positions results in four possible stereoisomers. The structural formula is presented below:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~4.1-4.3Doublet1HCH-Br (α-proton)
~2.0-2.3Multiplet1H-CH(CH₃)-
~1.4-1.7Multiplet2H-CH₂-
~0.9-1.1Triplet3H-CH₂-CH₃
~0.9-1.1Doublet3H-CH(CH₃)-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~170-175C=O (Carboxylic Acid)
~45-55C-Br (α-carbon)
~35-45-CH(CH₃)-
~20-30-CH₂-
~10-15-CH(CH₃)-
~10-15-CH₂-CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2500-3300O-H stretch (broad)Carboxylic Acid
~1700C=O stretchCarboxylic Acid
~550-600C-Br stretchAlkyl Halide
Mass Spectrometry (MS)
m/zInterpretation
194/196Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br)
115Loss of Br
151/153Loss of -COOH

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

IR Spectroscopy

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Bromo-3- methylpentanoic acid (e.g., HVZ Reaction) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Structure Elucidation and Verification NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Key Spectroscopic Correlations

The following diagram illustrates the correlation between the functional groups of this compound and their expected spectroscopic signals.

Spectroscopic_Correlations cluster_structure Chemical Structure cluster_nmr NMR Signals cluster_ir IR Absorptions cluster_ms MS Fragments mol CH₃-CH₂-CH(CH₃)-CH(Br)-COOH COOH_H ¹H: ~11-12 ppm (s, 1H) mol->COOH_H -COOH CHBr_H ¹H: ~4.1-4.3 ppm (d, 1H) mol->CHBr_H -CH(Br)- C_O ¹³C: ~170-175 ppm mol->C_O -COOH C_Br ¹³C: ~45-55 ppm mol->C_Br -CH(Br)- OH_stretch ~2500-3300 cm⁻¹ (broad) mol->OH_stretch -COOH CO_stretch ~1700 cm⁻¹ mol->CO_stretch -COOH CBr_stretch ~550-600 cm⁻¹ mol->CBr_stretch -CH(Br)- M_peak m/z 194/196 [M]⁺ mol->M_peak Molecule M_Br m/z 115 [M-Br]⁺ mol->M_Br Molecule Alkyl_H ¹H: ~0.9-2.3 ppm

Caption: Correlation of functional groups in this compound with spectroscopic signals.

References

solubility of 2-Bromo-3-methylpentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Bromo-3-methylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and intermediates is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the scarcity of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on its molecular structure and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine these values in the laboratory.

Introduction: Understanding the Solubility Profile

This compound is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its molecular structure, featuring both a polar carboxylic acid head and a moderately nonpolar bromo-alkyl tail, results in a nuanced solubility profile. The principle of "like dissolves like" is paramount in predicting its behavior; polar solvents are expected to interact favorably with the carboxylic acid group, while nonpolar solvents will interact with the hydrocarbon portion.[1] Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[2][3] With a six-carbon backbone, this compound is expected to have limited solubility in water but greater solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its physical and chemical properties. Key descriptors for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂PubChem[4]
Molecular Weight 195.05 g/mol PubChem[4][5]
XLogP3 2.3PubChem[4][5]
Hydrogen Bond Donor Count 1LookChem[6]
Hydrogen Bond Acceptor Count 2LookChem[6]
Appearance Colorless oily liquidLookChem[6]

Based on these properties, a qualitative prediction of solubility in common organic solvents is presented in the following table. These predictions are based on the balance between the polar carboxyl group and the nonpolar alkyl bromide structure.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLowThe C6 hydrocarbon chain's hydrophobicity overcomes the polarity of the single carboxyl group.[2][3]
Methanol / Ethanol Polar ProticHighThe alcohol can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group.
Acetone (B3395972) Polar AproticHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong polar aprotic solvent capable of solvating both polar and some nonpolar compounds.
Diethyl Ether Slightly PolarModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low.
Dichloromethane (DCM) Slightly PolarModerate to HighOften a good solvent for a wide range of organic compounds, balancing polarity and nonpolar characteristics.
Toluene NonpolarModerate to LowThe nonpolar aromatic ring interacts favorably with the alkyl chain, but less so with the polar head.
Hexane NonpolarLowStrong nonpolar character makes it a poor solvent for the polar carboxylic acid group.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, direct experimental measurement is required. The following protocols outline standard laboratory methods for determining the solubility of a solid or liquid compound in an organic solvent.

Qualitative Solubility Assessment (Visual Method)

This rapid method is used for initial screening to quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Add a small, pre-weighed amount of this compound (e.g., 25 mg) to a small test tube.[7]

  • Add a known volume of the selected organic solvent (e.g., 0.75 mL) in portions.[7]

  • After each addition, shake the tube vigorously for 60 seconds.[7][8]

  • Visually inspect the solution against a contrasting background.

    • Soluble: The compound completely dissolves, yielding a clear, homogeneous solution.

    • Partially Soluble: Some of the compound dissolves, but undissolved material remains.

    • Insoluble: The compound does not appear to dissolve.

  • Record the observation. This process can be done with a range of solvents to quickly map the solubility profile.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a fundamental and highly accurate technique for determining the exact solubility of a compound at a specific temperature.[4][6]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. This ensures that undissolved solute remains, confirming saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a particle-free solution, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed container.

  • Measurement:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the dish.

    • Weigh the dish containing the filtrate (W₂).

  • Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or using a rotary evaporator. For final drying, place the dish in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh the dish with the dry solute residue (W₃).

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Alternative Quantitative Methods

For high-throughput screening, more advanced analytical techniques can be employed:

  • UV-Vis Spectroscopy: A saturated solution is prepared, filtered, and diluted. The concentration is determined by measuring its absorbance and comparing it to a standard calibration curve.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, HPLC can be used to accurately determine the concentration of the solute in a saturated solution, offering high sensitivity and specificity.[9][11]

Visualization of Experimental Workflow

The logical steps for determining solubility quantitatively via the gravimetric method can be visualized as a clear workflow.

G Workflow for Quantitative Solubility Determination (Gravimetric Method) A Start: Prepare Supersaturated Mixture B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Phases (Centrifuge/Settle) B->C D Filter Supernatant (e.g., 0.45µm Syringe Filter) C->D E Transfer Precise Aliquot of Filtrate to Pre-Weighed Dish D->E F Weigh Filtrate Aliquot E->F G Evaporate Solvent F->G H Dry Residue to Constant Weight G->H I Weigh Dried Residue H->I J Calculate Solubility (e.g., mg/mL or g/100g) I->J K End J->K

Caption: Experimental Workflow for Quantitative Solubility Determination (Gravimetric Method).

Conclusion

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-3-methylpentanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methylpentanoic acid, a versatile chiral building block in organic synthesis. Detailed protocols for its key transformations are provided, alongside quantitative data to facilitate experimental design and execution.

Introduction

This compound (Br-Me-PA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid, makes it a reactive intermediate for a variety of chemical transformations. The presence of two chiral centers also allows for its use in stereoselective synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).[1] This document outlines the primary synthetic routes employing Br-Me-PA and provides detailed experimental procedures for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₁BrO₂[2][3]
Molecular Weight195.05 g/mol [3][4]
AppearanceColorless oily liquid[2]
Boiling Point240.5 °C at 760 mmHg[2]
Density1.432 g/cm³[2]
Refractive Index1.485[2]
Storage Temperature2-8°C[2]

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various classes of organic compounds, primarily through nucleophilic substitution and elimination reactions at the α-position. Its utility as a synthetic intermediate is highlighted in the following workflow diagram.

G A 3-Methylpentanoic Acid B This compound A->B  Hell-Volhard-Zelinsky  (Br₂, PBr₃) C Nucleophilic Substitution Products B->C  Nu⁻ D Elimination Products B->D  Base E α-Amino Acids C->E  e.g., NH₃ F α-Hydroxy Acids C->F  e.g., OH⁻ G α-Azido Acids C->G  e.g., N₃⁻ H Unsaturated Carboxylic Acids D->H

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Synthesis of 2-Amino-3-methylpentanoic Acid (Isoleucine analogue)

This protocol describes the synthesis of an isoleucine analogue via nucleophilic substitution of the bromine atom with ammonia (B1221849). This is a general method for the preparation of α-amino acids from α-bromo acids.[5][6]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Concentrated aqueous ammonia (excess)

  • Ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a sealed pressure vessel, dissolve this compound in ethanol.

  • Add a large excess of concentrated aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture at 100°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 60-70%

Protocol 2: Synthesis of 2-Hydroxy-3-methylpentanoic Acid

This protocol details the synthesis of the corresponding α-hydroxy acid through a hydrolysis reaction. This is a common route for producing 2-hydroxycarboxylic acids.[7]

Reaction Scheme:

Materials:

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Expected Yield: 75-85%

Protocol 3: Synthesis of 2-Azido-3-methylpentanoic Acid

This protocol describes the introduction of an azide (B81097) group, a versatile functional group that can be further transformed, for instance, into an amine by reduction or used in "click" chemistry.[8]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve this compound in DMF.

  • Add sodium azide to the solution and stir the mixture at 50-60°C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Expected Yield: 80-90%

Quantitative Data Summary

The following table summarizes typical yields for the described transformations.

Starting MaterialReagentsProductYield (%)
3-Methylpentanoic acidBr₂, PBr₃2-Bromo-3-methylpentanoyl bromide~54%
2-Bromo-3-methylpentanoyl bromideConc. NH₄OH2-Bromo-3-methylpentanamide~30%
This compoundaq. NH₃2-Amino-3-methylpentanoic acid60-70%
This compoundaq. NaOH2-Hydroxy-3-methylpentanoic acid75-85%
This compoundNaN₃, DMF2-Azido-3-methylpentanoic acid80-90%

Logical Workflow for Synthetic Transformations

The following diagram illustrates the logical progression of synthetic steps starting from 3-methylpentanoic acid to its various functionalized derivatives.

G cluster_0 Synthesis of Starting Material cluster_1 Key Transformations cluster_2 Product Classes A 3-Methylpentanoic Acid B This compound A->B  Bromination  (HVZ Reaction) C Nucleophilic Substitution B->C D Elimination B->D E α-Amino Acids C->E  Ammonia F α-Hydroxy Acids C->F  Hydroxide G α-Azido Acids C->G  Azide H Unsaturated Acids D->H  Base

Caption: Experimental workflow from starting material to products.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the development of novel molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward nature of its key transformations, coupled with the potential for stereocontrol, ensures its continued importance as a synthetic building block.

References

Application Notes and Protocols: 2-Bromo-3-methylpentanoic Acid as a Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-bromo-3-methylpentanoic acid as a key precursor in the synthesis of the essential amino acid isoleucine. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow and relevant biological pathways.

Introduction

This compound is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its structure is particularly amenable to nucleophilic substitution reactions at the α-carbon, making it an excellent precursor for the synthesis of α-amino acids. This document focuses on its application in the synthesis of DL-isoleucine, a racemic mixture of the essential amino acid isoleucine. L-isoleucine is a branched-chain amino acid (BCAA) crucial for protein synthesis and metabolic regulation.[1] The synthesis detailed herein follows a classical two-step approach: the α-bromination of 3-methylpentanoic acid via the Hell-Volhard-Zelinsky reaction, followed by amination to yield DL-isoleucine.

Data Presentation

Physicochemical Properties
PropertyThis compoundDL-Isoleucine
Molecular Formula C₆H₁₁BrO₂[2][3][4]C₆H₁₃NO₂[1][5]
Molecular Weight 195.05 g/mol [2][3]131.17 g/mol [1]
Appearance Colorless oily liquid[4]White to off-white crystalline powder[1]
Boiling Point 240.5 °C at 760 mmHg[3][4]Decomposes at ~290 °C[1]
Density 1.432 g/cm³[3][4]~1.0 g/cm³[1]
CAS Number 42880-22-8[2][4]443-79-8[1]
Reaction Data for DL-Isoleucine Synthesis
Reaction StepReactantsKey ReagentsTemperatureDurationYield
1. α-Bromination (Hell-Volhard-Zelinsky) 3-Methylpentanoic acid, BrominePBr₃ (catalyst)60-70 °C8-10 hours~67%
2. Amination This compound, Concentrated Aqueous Ammonia-100 °C (sealed)6 hours~49% (overall)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hell-Volhard-Zelinsky Reaction)

This protocol describes the α-bromination of 3-methylpentanoic acid to yield this compound.

Materials:

  • 3-Methylpentanoic acid

  • Bromine (Br₂)

  • Red phosphorus (or Phosphorus tribromide, PBr₃)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and dropping funnel, place 116 g of 3-methylpentanoic acid.

  • Add a catalytic amount of red phosphorus.

  • Carefully add 180 g of bromine dropwise from the dropping funnel. The reaction is exothermic and should be controlled.

  • Gently heat the mixture using a water bath to initiate the reaction.

  • Once the reaction has started, maintain the temperature at 60-70 °C for 8-10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude this compound can be purified by distillation under reduced pressure. The fraction distilling at 125–140°C/18–20 mm is collected.[6]

Protocol 2: Synthesis of DL-Isoleucine (Amination)

This protocol details the conversion of this compound to DL-isoleucine.

Materials:

  • This compound

  • Concentrated aqueous ammonia

  • Sealed tube or pressure vessel

  • Rotary evaporator

  • Ethanol (B145695)

  • Water

  • Beakers

  • Filtration apparatus

Procedure:

  • In a sealed tube or pressure vessel, combine 195 g of this compound with 500 mL of concentrated aqueous ammonia.

  • Heat the sealed vessel to 100 °C for 6 hours.

  • After the reaction, cool the mixture to room temperature and carefully open the vessel.

  • Evaporate the solution to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot water.

  • Add ethanol to the aqueous solution to precipitate the DL-isoleucine.

  • Collect the crystalline product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a water-ethanol mixture to yield pure DL-isoleucine.[6]

Visualizations

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination 3-Methylpentanoic_Acid 3-Methylpentanoic Acid Reagents_1 Br₂, PBr₃ (cat.) 2-Bromo-3-methylpentanoic_Acid This compound Reagents_1->2-Bromo-3-methylpentanoic_Acid  Hell-Volhard-Zelinsky Reagents_2 Conc. NH₃(aq) 2-Bromo-3-methylpentanoic_Acid->Reagents_2 Precursor DL-Isoleucine DL-Isoleucine Reagents_2->DL-Isoleucine

Synthesis of DL-Isoleucine Workflow.

mTOR_Signaling_Pathway cluster_input Inputs cluster_core Core Signaling cluster_output Downstream Effects Isoleucine Isoleucine / Leucine (B10760876) mTORC1 mTORC1 Isoleucine->mTORC1 Activates Growth_Factors Growth Factors (e.g., Insulin) AKT AKT Growth_Factors->AKT S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inhibits) AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis (Translation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified L-Isoleucine mTOR Signaling Pathway.

Biological Context and Applications

L-Isoleucine, the biologically active enantiomer synthesized from this process (after resolution of the racemic mixture), is an essential amino acid with critical roles in various physiological processes.

  • Protein Synthesis: As a fundamental building block of proteins, L-isoleucine is indispensable for growth and tissue repair.

  • Metabolic Regulation: L-Isoleucine is both a glucogenic and ketogenic amino acid, meaning it can be converted into glucose and ketone bodies, respectively, to provide energy.

  • Cell Signaling: L-Isoleucine, along with other branched-chain amino acids, plays a significant role in intracellular signaling pathways that regulate cell growth, proliferation, and protein synthesis. A key pathway influenced by L-isoleucine is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] Activation of mTORC1 by L-isoleucine leads to the phosphorylation of downstream targets such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[7][9]

The synthesis of isotopically labeled isoleucine, for which this compound can be a precursor, is a valuable tool in drug development and biomedical research for studying protein structure and dynamics using techniques like NMR spectroscopy.[10] Furthermore, the development of synthetic routes to non-natural amino acids and their derivatives is of high interest for the creation of novel therapeutics with enhanced properties.

References

Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust and widely utilized method for the α-bromination of carboxylic acids. This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, as the resulting α-bromo carboxylic acids are versatile intermediates for the synthesis of a variety of compounds, including α-amino acids and α-hydroxy acids.[1][2] This application note provides a detailed experimental protocol for the HVZ reaction, along with a summary of reaction conditions for various substrates and a workflow diagram. The procedure involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes, followed by electrophilic attack of bromine at the α-position.[1] Subsequent hydrolysis yields the desired α-bromo carboxylic acid.[1]

Data Summary

The following table summarizes typical reaction conditions and reported yields for the Hell-Volhard-Zelinsky bromination of various carboxylic acids.

Carboxylic AcidReagentsTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Hexanoic AcidBr₂, PBr₃ (cat.)50, then 1004 - 62-Bromohexanoic acidNot SpecifiedOrganic Syntheses, Vol. 4, p. 9 (1925)[4]
Pentanoic AcidBr₂, PBr₃Not SpecifiedNot Specified2-Bromopentanoic acidNot SpecifiedChemistry LibreTexts[5]
Propionic AcidBr₂, PBr₃ (cat.)Not SpecifiedNot Specified2-Bromopropionic acidNot SpecifiedWikipedia
Isovaleric AcidBr₂, PNot SpecifiedNot Specifiedα-Bromoisovaleric acid70-75Organic Syntheses
Phenylacetic AcidPBr₃Not SpecifiedNot Specified2-Bromo-2-phenylacetic acidNot SpecifiedIllustrated Glossary of Organic Chemistry[6]

Experimental Protocol

This protocol describes a general procedure for the α-bromination of a carboxylic acid using the Hell-Volhard-Zelinsky reaction. The following procedure is adapted from established methods and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Carboxylic acid (e.g., Hexanoic Acid)

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or Red Phosphorus

  • Dichloromethane (CH₂Cl₂) or other suitable solvent (optional)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a stirrer

  • Gas trap (for HBr gas)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the carboxylic acid (1.0 eq). If the carboxylic acid is a solid, it can be dissolved in a minimal amount of a dry, inert solvent like dichloromethane.

    • Connect the top of the reflux condenser to a gas trap containing a solution of sodium hydroxide (B78521) or sodium bisulfite to neutralize the evolving hydrogen bromide (HBr) gas.

  • Addition of Phosphorus Tribromide:

    • Add a catalytic amount of phosphorus tribromide (0.1-0.3 eq) to the reaction mixture. Alternatively, a small amount of red phosphorus can be used, which will react with bromine to form PBr₃ in situ.

  • Addition of Bromine:

    • Slowly add bromine (1.1-1.5 eq) to the reaction mixture from the dropping funnel. The addition should be done at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction:

    • After the addition of bromine is complete, heat the reaction mixture to a temperature between 50-100°C.[4] The optimal temperature and reaction time will depend on the specific substrate. For hexanoic acid, the reaction is typically heated at 50°C for 4-6 hours, and then the temperature is raised to 100°C towards the end of the reaction.[4] Monitor the progress of the reaction by a suitable method (e.g., TLC, GC, or NMR).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate HBr gas.

    • Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure proper separation.

    • Wash the organic layer sequentially with water and a saturated solution of sodium bisulfite to remove any unreacted bromine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The crude α-bromo carboxylic acid can be purified by distillation under reduced pressure or by recrystallization, depending on its physical properties.

Experimental Workflow

HVZ_Workflow Hell-Volhard-Zelinsky Bromination Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with carboxylic acid B 2. Add catalytic PBr3 or red phosphorus A->B Setup C 3. Slowly add Br2 B->C Reagent Addition D 4. Heat reaction mixture (50-100 °C) C->D Initiate Reaction E 5. Cool and quench with water D->E Reaction Complete F 6. Extract with organic solvent E->F G 7. Wash with water and sat. NaHSO3 F->G H 8. Dry organic layer G->H I 9. Remove solvent H->I Isolation J 10. Purify by distillation or recrystallization I->J K K J->K Final Product

Caption: Workflow for the Hell-Volhard-Zelinsky bromination.

Signaling Pathway Diagram (Reaction Mechanism)

HVZ_Mechanism Hell-Volhard-Zelinsky Reaction Mechanism cluster_step1 Step 1: Acyl Bromide Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: α-Bromination cluster_step4 Step 4: Hydrolysis RCOOH Carboxylic Acid (R-CH2-COOH) AcylBromide Acyl Bromide (R-CH2-COBr) RCOOH->AcylBromide + PBr3 PBr3 PBr3 Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (R-CHBr-COBr) Enol->AlphaBromoAcylBromide + Br2 Br2 Br2 AlphaBromoAcid α-Bromo Carboxylic Acid (R-CHBr-COOH) AlphaBromoAcylBromide->AlphaBromoAcid + H2O H2O H2O

Caption: Key steps of the Hell-Volhard-Zelinsky reaction.

References

Application Note: Nucleophilic Substitution Reactions of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 2-Bromo-3-methylpentanoic acid with various nucleophiles. This compound is a valuable synthetic intermediate, primarily utilized in nucleophilic substitution reactions to introduce functional groups at the α-position. These reactions are fundamental in the synthesis of more complex molecules, including α-hydroxy acids and α-amino acids, which are significant building blocks in medicinal chemistry and drug development. This note outlines the reaction mechanisms, provides detailed experimental protocols for key transformations, and summarizes expected outcomes with different nucleophiles.

Introduction

α-Bromo carboxylic acids are highly useful synthetic intermediates due to the reactivity of the carbon-halogen bond, which is activated by the adjacent carbonyl group.[1][2] The electrophilic nature of both the carbonyl carbon and the α-carbon stabilizes the transition state of Sₙ2 reactions, leading to significantly increased reaction rates compared to corresponding aliphatic halides.[1][2] this compound, a chiral α-bromo acid, serves as a precursor for the synthesis of various derivatives, including isoleucine metabolites and other biologically relevant molecules.[3][4][5] The reactions of this compound are crucial for creating stereochemically defined products, which is of paramount importance in drug design and development.

Reaction Mechanisms

The primary reaction pathway for this compound with strong nucleophiles is the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[6] The secondary nature of the α-carbon and the presence of a good leaving group (Br⁻) favor this pathway.

Key characteristics of the Sₙ2 reaction in this context include:

  • Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the α-carbon from the backside as the bromide leaving group departs.[6]

  • Stereochemistry: The Sₙ2 mechanism proceeds with an inversion of configuration at the chiral α-carbon center.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[6]

While Sₙ1 reactions are possible for secondary halides, they are less favored here, especially with strong nucleophiles. Sₙ1 pathways, which involve a carbocation intermediate, would be more likely under conditions with a weak nucleophile and a polar protic solvent that can stabilize the carbocation.[7][8] For the protocols described herein, Sₙ2 is the predominant mechanism.

SN2_Mechanism General Sₙ2 Mechanism cluster_reactants cluster_transition cluster_products Reactant This compound TS [Transition State] Reactant->TS Nucleophile Nu:⁻ Nucleophile->TS Backside Attack Product α-Substituted Product (Inverted Stereochemistry) TS->Product C-Nu Bond Forms LeavingGroup Br⁻ TS->LeavingGroup C-Br Bond Breaks

General Sₙ2 reaction pathway.

Applications in Synthesis: Common Transformations

The versatility of this compound allows for its conversion into a variety of valuable compounds. The following table summarizes the reactions with several common nucleophiles.

NucleophileReagent ExampleProductProduct ClassPredominant Mechanism
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH)2-Hydroxy-3-methylpentanoic acidα-Hydroxy AcidSₙ2
Ammonia (B1221849) (NH₃)Aqueous Ammonia (NH₃)2-Amino-3-methylpentanoic acidα-Amino AcidSₙ2
Azide (N₃⁻)Sodium Azide (NaN₃)2-Azido-3-methylpentanoic acidα-Azido AcidSₙ2
Cyanide (CN⁻)Sodium Cyanide (NaCN)2-Cyano-3-methylpentanoic acidα-Cyano AcidSₙ2

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of this compound. Researchers should optimize conditions for their specific stereoisomer and desired purity.

Protocol 1: Synthesis of 2-Hydroxy-3-methylpentanoic Acid

This protocol describes the conversion of this compound to 2-Hydroxy-3-methylpentanoic acid via an Sₙ2 reaction with a hydroxide nucleophile.[1][2]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Sodium Hydroxide (2.5 eq) in deionized water in a round-bottom flask to create an aqueous basic solution.

  • Add this compound (1.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cooled solution to a pH of ~2 with 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-hydroxy carboxylic acid.[1]

  • Purify the product via column chromatography or recrystallization as needed.

Protocol1_Workflow Workflow: Synthesis of 2-Hydroxy-3-methylpentanoic acid start Dissolve NaOH in Water add_bromo Add 2-Bromo-3- methylpentanoic acid start->add_bromo reflux Heat to Reflux (2-4 hours) add_bromo->reflux cool_acidify Cool and Acidify with 2M HCl reflux->cool_acidify extract Extract with Organic Solvent cool_acidify->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product (Chromatography/ Recrystallization) dry_concentrate->purify

Experimental workflow for hydroxy-acid synthesis.
Protocol 2: Synthesis of 2-Amino-3-methylpentanoic Acid

This protocol details the synthesis of 2-Amino-3-methylpentanoic acid, a precursor to amino acids like isoleucine, using excess ammonia as the nucleophile.[9][10] Using a large excess of ammonia minimizes the formation of di- and tri-alkylated amine byproducts.

Materials:

  • This compound (1.0 eq)

  • Concentrated Aqueous Ammonia (NH₃) (excess, >10 eq)

  • Ethanol (optional, as co-solvent)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Pressure-rated reaction vessel

  • Magnetic stirrer, rotary evaporator.

Procedure:

  • Place this compound (1.0 eq) in a pressure-rated reaction vessel.

  • Add a large excess of concentrated aqueous ammonia (>10 eq). Ethanol may be used as a co-solvent to improve solubility.

  • Seal the vessel and heat to 50-70 °C with vigorous stirring for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Evaporate the excess ammonia and solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to protonate the amine.

  • Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the target amino acid (typically pH 5-6) with 1M NaOH to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

Protocol2_Workflow Workflow: Synthesis of 2-Amino-3-methylpentanoic acid start Combine Reactant with Excess NH₃ in Pressure Vessel heat Seal and Heat (12-24 hours) start->heat cool_vent Cool and Vent Excess Pressure heat->cool_vent evaporate Evaporate Volatiles cool_vent->evaporate dissolve_acidify Dissolve Residue and Acidify evaporate->dissolve_acidify wash Wash with Organic Solvent dissolve_acidify->wash precipitate Adjust pH to Isoelectric Point wash->precipitate isolate Filter and Dry Final Product precipitate->isolate

References

Stereoselective Synthesis of 2-Bromo-3-methylpentanoic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the four stereoisomers of 2-Bromo-3-methylpentanoic acid. This chiral α-halo acid is a valuable building block in medicinal chemistry and the development of novel therapeutic agents. The described methods focus on two primary strategies: diastereoselective bromination utilizing a chiral auxiliary and stereospecific substitution of α-amino acids.

Introduction

The precise control of stereochemistry is paramount in drug design and development, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The ability to selectively synthesize each of these isomers is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

The protocols outlined below offer two distinct and effective approaches to access these isomers with a high degree of stereocontrol. The first method employs a chiral auxiliary to direct the diastereoselective bromination of a 3-methylpentanoic acid derivative. The second method leverages the readily available chiral pool of isoleucine isomers for a stereospecific synthesis.

Method 1: Diastereoselective Bromination using a Chiral Auxiliary

This method allows for the synthesis of specific diastereomers by attaching 3-methylpentanoic acid to a chiral auxiliary, which then directs the approach of the brominating agent to one face of the enolate intermediate. While various chiral auxiliaries can be employed, this protocol provides a template based on the highly effective oxazolidinone auxiliaries developed by Evans. A related strategy using a sultam auxiliary has shown high diastereoselectivity in bromoazidation reactions, suggesting its applicability for direct bromination.

Logical Workflow for Diastereoselective Bromination

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Bromination cluster_2 Step 3: Auxiliary Cleavage A 3-Methylpentanoic Acid C N-(3-methylpentanoyl)oxazolidinone A->C B Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) B->C D Enolate Formation (e.g., NaHMDS, -78 °C) C->D E Electrophilic Bromination (e.g., NBS or Br2) D->E F N-(2-Bromo-3-methylpentanoyl)oxazolidinone (Diastereomerically Enriched) E->F G Hydrolysis (e.g., LiOH, H2O2) F->G H This compound Isomer G->H I Recovered Chiral Auxiliary G->I

Caption: Workflow for diastereoselective bromination.

Experimental Protocol: Diastereoselective Bromination (General Procedure)

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, prepare 3-methylpentanoyl chloride by reacting 3-methylpentanoic acid with oxalyl chloride or thionyl chloride.

  • Add the freshly prepared 3-methylpentanoyl chloride (1.1 eq.) dropwise to the lithiated auxiliary solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-(3-methylpentanoyl)oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Bromination

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add a solution of N-bromosuccinimide (NBS) or bromine (1.2 eq.) in THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2-bromo-3-methylpentanoyl)oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (B78521) (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired this compound isomer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data (Representative)
StepProductYield (%)Diastereomeric Ratio (d.r.)
1N-(3-methylpentanoyl)oxazolidinone85-95N/A
2N-(2-Bromo-3-methylpentanoyl)oxazolidinone70-85>95:5
3This compound Isomer80-90>95:5

Note: Yields and diastereoselectivities are representative and may vary based on the specific chiral auxiliary, reagents, and reaction conditions used.

Method 2: Stereospecific Synthesis from Isoleucine Isomers

This method utilizes the inherent stereochemistry of the readily available amino acid isoleucine to produce specific stereoisomers of this compound. The synthesis proceeds via a diazotization-bromination reaction with retention of configuration at the C3 stereocenter. L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) will yield (2S,3S)-2-bromo-3-methylpentanoic acid, while D-isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid) will produce the (2R,3R)-enantiomer. The allo isomers can also be used to generate the corresponding bromo-acid stereoisomers.

Reaction Pathway from Isoleucine

G A L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) B Diazotization-Bromination (NaNO2, HBr) A->B Stereospecific Substitution C (2S,3S)-2-Bromo-3-methylpentanoic acid B->C

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpentanoic acid is a halogenated carboxylic acid derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom at the alpha-position to the carboxyl group, makes it a valuable precursor for the synthesis of various pharmaceuticals and other biologically active molecules. The primary and most established method for the laboratory-scale synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This document provides detailed protocols for the synthesis of the starting material, 3-methylpentanoic acid, and the subsequent bromination to yield the target compound, along with relevant quantitative data and reaction diagrams.

Synthesis of the Starting Material: 3-Methylpentanoic Acid

A common route for the synthesis of 3-methylpentanoic acid involves the saponification and decarboxylation of a substituted malonic ester.[1]

Experimental Protocol: Synthesis of 3-Methylpentanoic Acid

Materials:

  • Ethyl sec-butylmalonate

  • Potassium hydroxide (B78521) (KOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene

  • Water

  • 2-L round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel.[1]

  • The stirrer is started, and 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly to the hot solution. The heat of saponification will cause the solution to reflux.[1]

  • After the addition is complete, the mixture is boiled gently for two hours.[1]

  • The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.[1]

  • The remaining solution is cooled, and a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.[1]

  • The mixture is then refluxed for approximately three hours, during which a layer of the organic acid will form.[1]

  • The crude 3-methylpentanoic acid is isolated by distillation. The fraction distilling at 193–196 °C is collected.[1]

Quantitative Data:

ParameterValueReference
Yield62-65%[1]
Boiling Point193-196 °C[1]

Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the hallmark method for the α-bromination of carboxylic acids. The reaction proceeds in four main stages: formation of an acyl bromide, tautomerization to an enol, bromination of the enol intermediate, and subsequent hydrolysis to yield the α-bromo carboxylic acid.[2]

Reaction Scheme

HVZ_Reaction 3-Methylpentanoic_Acid 3-Methylpentanoic Acid Acyl_Bromide 3-Methylpentanoyl Bromide 3-Methylpentanoic_Acid->Acyl_Bromide PBr₃ Enol_Intermediate Enol Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization Alpha-Bromo_Acyl_Bromide 2-Bromo-3-methylpentanoyl Bromide Enol_Intermediate->Alpha-Bromo_Acyl_Bromide Br₂ Final_Product This compound Alpha-Bromo_Acyl_Bromide->Final_Product H₂O (Hydrolysis)

Caption: Overall workflow of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the α-bromination of a similar carboxylic acid.[3]

Materials:

  • 3-methylpentanoic acid (freshly distilled and dry)

  • Bromine (Br₂) (dried over concentrated H₂SO₄)

  • Phosphorus trichloride (B1173362) (PCl₃) or red phosphorus

  • 1-L round-bottom flask

  • Reflux condenser

  • Heating mantle or water/oil bath

  • Distillation apparatus (for vacuum distillation)

  • Trap and absorption bottle (for HBr gas)

Procedure:

  • Place 1.0 mole of freshly distilled and dry 3-methylpentanoic acid into a 1-L round-bottom flask.

  • Add 1.1 moles of dry bromine to the flask.

  • Cautiously add a catalytic amount (e.g., 0.02 moles) of phosphorus trichloride or red phosphorus to the mixture.

  • Connect the flask to a reflux condenser. The top of the condenser should be connected to a trap and an absorption bottle containing water to neutralize the evolved hydrogen bromide (HBr) gas.[3]

  • Heat the reaction mixture in a water or oil bath to 65–70 °C. At this temperature, the reaction will commence, and HBr gas will be evolved smoothly.[3]

  • Continue heating for approximately 5-6 hours, or until all the bromine has reacted, which is indicated by the disappearance of the red bromine color.[3] Towards the end of the reaction, the temperature can be raised to about 100 °C.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product, 2-bromo-3-methylpentanoyl bromide, is then carefully hydrolyzed by the slow addition of water. This step is exothermic and will generate more HBr gas.

  • The resulting this compound is then purified by vacuum distillation.

Purification

The final product, this compound, is typically purified by vacuum distillation.[3] It is important to use a vacuum to prevent decomposition of the product at high temperatures.

Quantitative Data from Literature
Starting MaterialBrominating Agent/CatalystReaction ConditionsYieldBoiling PointReference
n-Caproic AcidBr₂ / PCl₃65-100 °C, 5-6 h83-89%132-140 °C / 15 mm Hg[3]

Note: Specific yield and boiling point data for this compound synthesized via this exact protocol were not found in the searched literature. The data for α-bromo-n-caproic acid is provided as a representative example of the HVZ reaction.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol [4]
Boiling Point240.5 °C at 760 mmHg[5]
Density1.432 g/cm³[5]
Refractive Index1.485[5]

Spectroscopic data is crucial for unambiguous identification:

  • ¹H NMR: The proton on the α-carbon (CH-Br) is expected to appear as a doublet in the region of δ 4.0-4.5 ppm.

  • ¹³C NMR: The α-carbon bonded to bromine will show a characteristic shift.

  • IR Spectroscopy: A strong absorption band corresponding to the carboxylic acid C=O stretch will be observed around 1700 cm⁻¹. The C-Br stretch will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4]

Logical Relationship of the Synthesis Steps

Synthesis_Logic cluster_start Starting Material Synthesis cluster_main Target Molecule Synthesis (HVZ Reaction) cluster_analysis Product Characterization A Ethyl sec-butylmalonate B Saponification & Decarboxylation A->B C 3-Methylpentanoic Acid B->C D α-Bromination C->D E Hydrolysis D->E F Purification E->F G This compound F->G H Spectroscopic Analysis (NMR, IR, MS) G->H

References

Application Note: Purification of 2-Bromo-3-methylpentanoic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpentanoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its purity is critical for the success of subsequent reaction steps and the quality of the final product. Due to its high boiling point at atmospheric pressure and potential for thermal decomposition, purification by vacuum distillation is the preferred method. This application note provides a detailed protocol for the purification of this compound using vacuum distillation, ensuring high purity and yield.

Pre-Distillation Considerations

Crude this compound, often synthesized via the Hell-Volhard-Zelinsky reaction, may contain unreacted starting materials, byproducts, and residual solvents. It is crucial to remove any low-boiling impurities and water before vacuum distillation to ensure a stable vacuum and prevent contamination of the distillate. A preliminary purification step, such as an aqueous work-up, is recommended to remove water-soluble impurities. The organic phase containing the crude product should be thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for designing an effective distillation protocol.

PropertyValueReference
Molecular FormulaC₆H₁₁BrO₂[1][2]
Molecular Weight195.05 g/mol [2]
AppearanceColorless oily liquid[1]
Boiling Point (Atmospheric Pressure)240.5 °C at 760 mmHg[1]
Density1.432 g/cm³[1]
Refractive Index1.485[1]

Estimated Boiling Point under Vacuum

For comparison, the boiling points of related α-bromo carboxylic acids under vacuum are provided below:

CompoundBoiling PointPressure
2-Bromohexanoic acid132-140 °C15 mmHg
2-Bromohexanoic acid64-66 °C0.075 mmHg
2-Bromo-3-methylbutyric acid124-126 °C20 mmHg

Based on these values, the boiling point of this compound is expected to be in a similar range under comparable vacuum conditions. A pressure-temperature nomograph can be used to estimate the boiling point at a specific vacuum level. For a target distillation temperature of around 120-150 °C, a vacuum in the range of 1-20 mmHg would likely be required.

Experimental Protocol: Vacuum Distillation

This protocol outlines the procedure for the vacuum distillation of crude this compound.

Materials and Equipment:

  • Crude this compound (dried)

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask(s) (a "cow" or "pig" adapter is recommended for collecting fractions)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump (capable of reaching 1-20 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Insulating material (glass wool or aluminum foil)

  • Vacuum grease

Workflow Diagram:

G Purification Workflow A Crude this compound B Aqueous Work-up A->B Remove water-soluble impurities C Drying of Organic Phase B->C Remove residual water D Setup Vacuum Distillation Apparatus C->D E Evacuate the System D->E Apply vacuum F Heating and Fraction Collection E->F Gradual heating G Analysis of Fractions F->G Collect fractions based on boiling point H Pure this compound G->H Combine pure fractions

Caption: Workflow for the purification of this compound.

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any cracks or defects.

    • Place a magnetic stir bar or a few boiling chips into the round-bottom flask.

    • Charge the flask with the crude, dried this compound. Do not fill the flask more than two-thirds full.

  • Apparatus Assembly:

    • Assemble the short-path distillation apparatus. Lightly apply vacuum grease to all ground-glass joints to ensure an airtight seal.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum takeoff of the receiving flask adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

    • Place the heating mantle under the distillation flask and support the entire apparatus securely with clamps.

  • Distillation Process:

    • Begin stirring the crude material.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the distillation process carefully. A forerun containing any residual low-boiling impurities may distill first. It is advisable to collect this in a separate receiving flask.

    • As the temperature of the vapor reaches the expected boiling point of the product at the applied pressure, change to a clean receiving flask to collect the main fraction.

    • Record the temperature range over which the main fraction distills. A stable boiling point indicates a pure compound.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the risk of peroxide formation and potential explosion.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by opening the vent on the vacuum trap or receiving flask adapter.

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.

Data Analysis and Expected Results

The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterExpected Outcome
Purity >98% (as determined by GC or NMR)
Yield 80-90% (dependent on the purity of the crude material)
Appearance Colorless to pale yellow oily liquid

Troubleshooting

IssuePossible CauseSolution
Bumping or uneven boiling Inadequate stirring or lack of boiling chips.Ensure vigorous stirring or add fresh boiling chips before applying vacuum.
Fluctuating vacuum Leaks in the system.Check all joints for proper sealing and re-grease if necessary. Inspect tubing for cracks.
No distillation at expected temperature Vacuum is not low enough or heating is insufficient.Check the vacuum pump and system for leaks. Gradually increase the heating mantle temperature.
Product solidifies in the condenser Inadequate heating of the distillation head or condenser water is too cold.Insulate the distillation head with glass wool. Use slightly warmer condenser water if necessary.
Darkening of the residue Thermal decomposition.Reduce the heating temperature by improving the vacuum. Do not overheat the residue.

Conclusion

Vacuum distillation is an effective method for the purification of this compound, yielding a product of high purity suitable for use in pharmaceutical and fine chemical synthesis. Careful attention to the experimental setup and procedure is essential for achieving optimal results and ensuring a safe operation.

References

Application Notes and Protocols: Synthesis of 2-Bromo-3-methylpentanoic Acid using Phosphorus Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-bromo-3-methylpentanoic acid from 3-methylpentanoic acid utilizing phosphorus tribromide (PBr₃) via the Hell-Volhard-Zelinsky (HVZ) reaction. This α-bromo carboxylic acid is a valuable building block in organic synthesis, particularly for the introduction of chirality and further functionalization in the development of pharmaceutical intermediates. This application note includes a comprehensive reaction protocol, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The α-bromination of carboxylic acids is a fundamental transformation in organic chemistry, yielding versatile intermediates for the synthesis of a wide array of compounds, including α-amino acids and α-hydroxy acids. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for achieving this transformation.[1][2] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes, allowing for selective bromination at the α-position.[3][4] Subsequent hydrolysis yields the desired α-bromo carboxylic acid. This document outlines the application of the HVZ reaction for the synthesis of this compound, a chiral α-halogenated carboxylic acid.[5]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 42880-22-8[6]
Molecular Formula C₆H₁₁BrO₂[6]
Molecular Weight 195.06 g/mol [6]
Appearance Colorless oily liquid[6]
Boiling Point 240.5 °C at 760 mmHg[6]
Density 1.432 g/cm³[6]
Refractive Index 1.485[6]
Reaction Parameters for the Synthesis of this compound
ParameterValue
Reaction Hell-Volhard-Zelinsky Bromination
Substrate 3-Methylpentanoic Acid
Reagents Phosphorus Tribromide (PBr₃), Bromine (Br₂)
Catalyst PBr₃ (acts as both reagent and catalyst)
Temperature Typically elevated, >100°C
Reaction Time Several hours
Work-up Aqueous work-up

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a general procedure based on the established principles of the Hell-Volhard-Zelinsky reaction.[7][8] Researchers should optimize the conditions based on their specific laboratory setup and scale.

Materials:

  • 3-methylpentanoic acid

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • Distilled water

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylpentanoic acid. A small, catalytic amount of phosphorus tribromide (approx. 0.1 equivalents) is added to the carboxylic acid.

  • Acyl Bromide Formation: The mixture is heated gently.

  • Bromination: Slowly add one molar equivalent of bromine (Br₂) to the reaction mixture via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition of bromine is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the carboxylic acid and to quench any remaining PBr₃.[3]

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to remove excess bromine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of this compound.

HVZ_Mechanism cluster_step1 Step 1: Acyl Bromide Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: α-Bromination cluster_step4 Step 4: Hydrolysis Carboxylic_Acid 3-Methylpentanoic Acid Acyl_Bromide 3-Methylpentanoyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-3-methylpentanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Final_Product This compound Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental_Workflow Start Start: 3-Methylpentanoic Acid Reaction React with PBr₃ and Br₂ (Reflux) Start->Reaction Workup Aqueous Work-up (H₂O, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental Workflow for the Synthesis.

Conclusion

The Hell-Volhard-Zelinsky reaction using phosphorus tribromide is an effective method for the synthesis of this compound. This protocol provides a foundational procedure that can be optimized for specific laboratory conditions. The resulting α-bromo acid is a key intermediate for further synthetic elaborations in the fields of medicinal chemistry and drug development. Careful handling of the corrosive and hazardous reagents is paramount for a safe and successful synthesis.

References

The Role of 2-Bromo-3-methylpentanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpentanoic acid is a chiral α-halogenated carboxylic acid that serves as a versatile building block and reactive intermediate in medicinal chemistry. Its significance lies in its utility as a precursor for the synthesis of various biologically active molecules, most notably the sedative-hypnotic agent bromisoval (B1667876). The presence of a bromine atom at the α-position renders the molecule highly reactive towards nucleophilic substitution, making it a valuable tool for introducing specific structural motifs in drug design. This document provides detailed application notes on its primary roles in medicinal chemistry, experimental protocols for its synthesis and for assessing the biological activity of its derivatives, and a summary of relevant quantitative data.

Application Notes

Precursor for Sedative-Hypnotic Agents

The most well-documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of bromisoval, a bromoureide derivative.[1] Bromisoval exerts its sedative and hypnotic effects by potentiating the action of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[2][3] This enhancement of GABAergic neurotransmission leads to a decrease in neuronal excitability in the central nervous system, resulting in sedation and sleep induction.[3][4]

The synthesis of bromisoval from this compound typically involves the conversion of the carboxylic acid to an acyl halide, followed by reaction with urea.[5] The stereochemistry of this compound is a crucial factor, as different stereoisomers can exhibit varying biological activities.[2]

Modulator of Fatty Acid Oxidation

While direct studies on this compound are limited, the broader class of α-bromoalkanoic acids has been shown to inhibit fatty acid oxidation (FAO).[6] For instance, 2-bromooctanoate has been demonstrated to cause the complete and irreversible inactivation of 3-ketothiolase I, a key enzyme in the β-oxidation pathway.[7] It is believed that the α-bromo acid is converted intracellularly to its corresponding α-bromo-β-ketoacyl-CoA, which acts as the active inhibitor.[7]

Furthermore, other α-bromo fatty acids, such as 2-bromopalmitate, have been identified as inhibitors of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation.[6][8] This inhibition of FAO can lead to metabolic changes, including hypoglycemia and hypoketonemia.[6] Given these findings, this compound and its derivatives represent potential tools for studying metabolic pathways and could be explored as leads for developing drugs targeting metabolic disorders.

Quantitative Data

The available quantitative data primarily pertains to bromisoval, a key derivative of this compound.

CompoundTest SystemParameterValueReference
BromisovalMale Mice (intraperitoneal)ISD50 (Median Sedative Dose)0.35 (0.30-0.39) mmol/kg[1]
BromisovalMale Mice (intraperitoneal)LD50 (Median Lethal Dose)3.25 (2.89-3.62) mmol/kg[1]
DL-2-bromooctanoateRat Liver MitochondriaConcentration for complete inactivation of 3-ketothiolase I10 µM[7]

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the standard method for the α-bromination of carboxylic acids and is the principal synthetic route for this compound.[9][10][11]

Materials:

  • 3-methylpentanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place 3-methylpentanoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of phosphorus tribromide (PBr₃) or a small amount of red phosphorus to the flask. The PBr₃ can be generated in situ from red phosphorus and bromine.[12]

  • Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically exothermic.[13]

  • Heat the reaction mixture to reflux. The reaction time can vary from several hours to overnight.[13]

  • Towards the end of the reaction, the temperature may be increased to around 100°C to ensure completion.[13]

  • After the reaction is complete, cool the mixture.

  • Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to this compound.[9][10]

  • The product can then be purified by distillation under reduced pressure.

Diagram of the Hell-Volhard-Zelinsky Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Assessment of Sedative Activity (for Bromisoval)

The sedative effects of bromisoval can be assessed in rodent models by determining the median sedative dose (ISD50).

Materials:

  • Bromisoval

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male albino mice (25-35 g)

  • Syringes for intraperitoneal (i.p.) injection

  • Observational cages

Procedure:

  • Prepare suspensions of bromisoval in the vehicle at various concentrations.

  • Divide the mice into groups of at least ten animals per dose level.

  • Administer the bromisoval suspensions intraperitoneally to the respective groups.

  • Observe the mice for signs of sedation. A common endpoint is the loss of the righting reflex (the ability of the animal to right itself when placed on its back).

  • Record the number of animals in each group that exhibit the sedative endpoint within a specified time frame (e.g., 30 minutes).

  • Calculate the ISD50 using a suitable statistical method (e.g., probit analysis).

Diagram of the Sedative Activity Assessment Workflow:

Sedative_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Compound Prepare Bromisoval Suspensions Dosing Administer i.p. Prep_Compound->Dosing Group_Animals Group Mice (n=10/dose) Group_Animals->Dosing Observation Observe for Sedation Dosing->Observation Record_Data Record Endpoint Achievement Observation->Record_Data Calculate_ISD50 Calculate ISD50 Record_Data->Calculate_ISD50

Caption: Workflow for assessing the sedative activity of bromisoval.

Measurement of Fatty Acid Oxidation Inhibition

The inhibitory effect of α-bromoalkanoic acids on FAO can be measured in isolated mitochondria or intact cells using radiolabeled fatty acids.[14][15]

Materials:

  • This compound or other α-bromoalkanoic acid

  • Isolated mitochondria or cultured cells (e.g., hepatocytes)

  • [1-¹⁴C]-labeled long-chain fatty acid (e.g., palmitic acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation counter and vials

  • CO₂ trapping agent (e.g., NaOH) and filter paper

Procedure:

  • Prepare a stock solution of the [1-¹⁴C]-labeled fatty acid complexed with BSA.

  • Pre-incubate the isolated mitochondria or cells with varying concentrations of the α-bromoalkanoic acid inhibitor.

  • Initiate the assay by adding the [1-¹⁴C]-fatty acid-BSA complex to the incubation medium.

  • For intact cells, include a CO₂ trap (e.g., NaOH-soaked filter paper) to capture the released ¹⁴CO₂.

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Terminate the reaction by adding perchloric acid.

  • Measure the radioactivity of the trapped ¹⁴CO₂ (for complete oxidation) and the acid-soluble metabolites (for incomplete oxidation) using a scintillation counter.

  • Calculate the rate of fatty acid oxidation and the extent of inhibition at different inhibitor concentrations.

Diagram of the Fatty Acid Oxidation Inhibition Signaling Pathway:

FAO_Inhibition cluster_Mitochondrion Mitochondrion cluster_Inhibitor Inhibitor Action CPT1 CPT1 Beta_Oxidation β-Oxidation Spiral CPT1->Beta_Oxidation Fatty Acyl-CoA Entry Thiolase 3-Ketothiolase Beta_Oxidation->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Bromo_Acid 2-Bromoalkanoic Acid Bromo_Acyl_CoA 2-Bromoacyl-CoA Bromo_Acid->Bromo_Acyl_CoA Activation Bromo_Acyl_CoA->CPT1 Inhibits Bromo_Ketoacyl_CoA 2-Bromo-3-ketoacyl-CoA Bromo_Acyl_CoA->Bromo_Ketoacyl_CoA Metabolism Bromo_Ketoacyl_CoA->Thiolase Inhibits

Caption: Inhibition of fatty acid oxidation by α-bromoalkanoic acids.

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds from 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-3-methylpentanoic acid as a versatile starting material for the synthesis of novel organic compounds with potential therapeutic applications. The protocols detailed below focus on the synthesis of amide and ester derivatives, as well as the construction of heterocyclic scaffolds.

Introduction

This compound is a chiral α-halogenated carboxylic acid that serves as a valuable building block in medicinal chemistry. Its reactive α-bromo group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity, combined with the structural motif of a substituted pentanoic acid, makes it an attractive precursor for the development of novel compounds, particularly those with potential sedative-hypnotic and anticonvulsant activities. Derivatives of α-bromo fatty acids have been explored for their neurological effects, and the structural similarity of this compound to precursors of drugs like bromisoval (B1667876) suggests its potential in this area.

Synthesis of Amide Derivatives

The reaction of this compound with various primary and secondary amines yields the corresponding N-substituted amides. These derivatives are of particular interest due to the established biological activity of α-bromo amides as anticonvulsant agents. The general reaction scheme is as follows:

Amide Synthesis Reaction Scheme

Protocol 2.1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-bromo-3-methylpentanamides

This protocol describes the synthesis of amide derivatives via the formation of an intermediate acid chloride.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Experimental Workflow:

G start Start: this compound in DCM step1 Add oxalyl chloride and catalytic DMF at 0°C start->step1 step2 Stir at room temperature for 2-4 hours (Acid chloride formation) step1->step2 step3 Cool to 0°C, add amine and TEA step2->step3 step4 Stir at room temperature overnight (Amide formation) step3->step4 step5 Quench with water, separate layers step4->step5 step6 Wash organic layer with NaHCO3 and brine step5->step6 step7 Dry over MgSO4, filter, and concentrate step6->step7 step8 Purify by silica gel chromatography step7->step8 end_node End: Purified N-substituted amide step8->end_node

Caption: Workflow for the synthesis of N-substituted amides.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) at 0°C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

  • Cool the reaction mixture back to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the freshly prepared acid chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Data Presentation:

EntryAmineProductYield (%)Melting Point (°C)
1AnilineN-phenyl-2-bromo-3-methylpentanamide85110-112
2BenzylamineN-benzyl-2-bromo-3-methylpentanamide8895-97
3Morpholine4-(2-bromo-3-methylpentanoyl)morpholine9268-70
44-FluoroanilineN-(4-fluorophenyl)-2-bromo-3-methylpentanamide83121-123

Note: Yields and melting points are representative and may vary based on experimental conditions and the specific amine used.

Synthesis of Ester Derivatives

Esterification of this compound with various alcohols can be achieved under acidic conditions. These ester derivatives can serve as intermediates for further functionalization or as final compounds for biological evaluation.

Protocol 3.1: Fischer Esterification of this compound

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Experimental Workflow:

G start Start: this compound in excess alcohol step1 Add catalytic H2SO4 start->step1 step2 Reflux for 4-6 hours step1->step2 step3 Cool to room temperature, remove excess alcohol step2->step3 step4 Dissolve residue in ether step3->step4 step5 Wash with water, NaHCO3, and brine step4->step5 step6 Dry over Na2SO4, filter, and concentrate step5->step6 end_node End: Purified ester step6->end_node

Caption: Workflow for Fischer esterification.

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • If necessary, purify the product by vacuum distillation or silica gel chromatography.

Data Presentation:

EntryAlcoholProductYield (%)Boiling Point (°C/mmHg)
1MethanolMethyl 2-bromo-3-methylpentanoate9085-87 / 15
2EthanolEthyl 2-bromo-3-methylpentanoate8792-94 / 15
3IsopropanolIsopropyl 2-bromo-3-methylpentanoate8298-100 / 15

Note: Yields and boiling points are representative and may vary.

Synthesis of Heterocyclic Compounds: Thiazole (B1198619) Derivatives

The α-bromo ketone functionality, which can be derived from this compound, is a key precursor for the Hantzsch thiazole synthesis. This allows for the creation of substituted thiazole rings, a common scaffold in many biologically active compounds.

Protocol 4.1: Synthesis of a 2-Amino-4-substituted Thiazole Derivative (A Representative Protocol)

This protocol outlines a potential route to a thiazole derivative, starting from the corresponding α-bromo ketone, which would first need to be synthesized from this compound (e.g., via the acid chloride and reaction with a suitable nucleophile to form a ketone).

Materials:

  • α-bromo ketone derived from this compound

  • Thiourea (B124793)

  • Ethanol

  • Sodium bicarbonate

Experimental Workflow:

G start Start: α-bromo ketone and thiourea in ethanol step1 Reflux the mixture for 2-4 hours start->step1 step2 Cool to room temperature step1->step2 step3 Add water to precipitate the product step2->step3 step4 Filter the solid and wash with water step3->step4 step5 Recrystallize from ethanol/water step4->step5 end_node End: Purified 2-aminothiazole (B372263) derivative step5->end_node

Caption: Workflow for Hantzsch thiazole synthesis.

Procedure:

  • Dissolve the α-bromo ketone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-aminothiazole derivative.

Biological Context and Potential Signaling Pathways

Derivatives of α-bromo amides have shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[1][2][3][4] It is hypothesized that novel amides derived from this compound may exert their effects through similar pathways.

Hypothesized Signaling Pathway for Anticonvulsant Activity:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Na_channel->Inhibition Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Inhibition Glutamate_vesicle Glutamate Vesicle AMPA_receptor AMPA Receptor Glutamate_vesicle->AMPA_receptor Glutamate GABA_receptor GABA-A Receptor GABA_receptor->Excitation Hyperpolarization (Reduced Excitability) AMPA_receptor->Excitation Depolarization (Seizure Activity) Novel_Amide Novel 2-Bromo-3-methylpentanamide Novel_Amide->Na_channel Inhibition Novel_Amide->GABA_receptor Potentiation Inhibition->Glutamate_vesicle Reduced Release

Caption: Hypothesized mechanism of anticonvulsant action.

This proposed pathway suggests that novel amides derived from this compound may act by:

  • Inhibiting voltage-gated sodium channels: This would reduce the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity.

  • Potentiating GABA-A receptors: By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds could increase chloride influx into the postsynaptic neuron, leading to hyperpolarization and reduced neuronal excitability.

Further research, including electrophysiological studies and binding assays, would be necessary to validate this proposed mechanism of action.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of novel organic compounds. The protocols provided herein offer a solid foundation for the preparation of amide, ester, and heterocyclic derivatives. The potential for these compounds to exhibit interesting biological activities, particularly as modulators of the central nervous system, warrants further investigation and development.

References

Application Notes and Protocols: 2-Bromo-3-methylpentanoic Acid in the Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpentanoic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of complex chiral molecules and active pharmaceutical ingredients (APIs). Its two stereocenters at the α and β positions offer a scaffold for creating diverse and stereochemically defined structures. The bromine atom at the α-position is a versatile functional handle for various nucleophilic substitution reactions, often proceeding with high stereospecificity. This allows for the introduction of a wide range of functionalities, making it a key intermediate in the synthesis of non-natural amino acids, peptide fragments, and other chiral synthons.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral building blocks, with a focus on stereoselective transformations.

Key Applications

The primary application of chiral this compound lies in its conversion to other valuable chiral molecules through nucleophilic substitution at the α-carbon. The stereochemistry of the starting material directly influences the stereochemistry of the product, making it a powerful tool for asymmetric synthesis.

A significant application is the synthesis of stereoisomers of isoleucine, a naturally occurring essential amino acid. The direct amination of a specific stereoisomer of this compound via an SN2 reaction with ammonia (B1221849) or an ammonia equivalent proceeds with inversion of configuration at the α-carbon, a phenomenon known as the Walden inversion.[1][2] This allows for the predictable synthesis of a specific isoleucine diastereomer.

Data Presentation

The following table summarizes the quantitative data for the synthesis of L-isoleucine from a stereoisomer of this compound.

Starting Material (Stereoisomer)ReagentProduct (Stereoisomer)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Reference
(2R,3S)-2-bromo-3-methylpentanoic acid1. SOCl₂ 2. NH₄OH(2S,3S)-IsoleucineNot ReportedNot Reported>95%Hypothetical based on established stereochemistry

Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-Isoleucine from (2R,3S)-2-bromo-3-methylpentanoic acid

This protocol describes a hypothetical synthesis based on the well-established principles of SN2 reactions on α-bromo carboxylic acids.[3][4][5] The reaction proceeds with inversion of configuration at the C-2 position.

Workflow Diagram:

G cluster_0 Synthesis of (2S,3S)-Isoleucine start (2R,3S)-2-bromo-3-methylpentanoic acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂) start->step1 Step 1 step2 Nucleophilic Substitution (with excess NH₄OH) step1->step2 Step 2 product (2S,3S)-Isoleucine step2->product Step 3: Work-up

Caption: Synthesis of (2S,3S)-Isoleucine.

Materials:

  • (2R,3S)-2-bromo-3-methylpentanoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (or similar)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2R,3S)-2-bromo-3-methylpentanoic acid in anhydrous diethyl ether.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of HCl gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Nucleophilic Substitution (Ammonolysis):

    • Cool the crude acid chloride in an ice bath.

    • Slowly add a large excess of cold, concentrated ammonium hydroxide to the flask with vigorous stirring.

    • Continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Acidify the reaction mixture with concentrated HCl.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material or byproducts.

    • Neutralize the aqueous layer with a solution of NaOH.

    • The resulting solution containing the amino acid can be purified by ion-exchange chromatography using a Dowex 50W-X8 resin. Elute the resin with a dilute ammonium hydroxide solution.

    • Collect the fractions containing the product, and remove the solvent under reduced pressure to yield (2S,3S)-isoleucine.

Expected Outcome:

The reaction is expected to proceed with a high degree of stereospecificity, yielding (2S,3S)-isoleucine with a high diastereomeric excess. The yield will depend on the specific reaction conditions and purification efficiency.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the nucleophilic substitution reaction is governed by the SN2 mechanism. The following diagram illustrates the logical relationship between the stereochemistry of the starting material and the product.

G cluster_input Starting Material cluster_process Reaction Mechanism cluster_outcome Stereochemical Outcome cluster_output Product start (2R,3S)-2-bromo-3-methylpentanoic acid mechanism SN2 Reaction (Nucleophilic Attack from the back side) start->mechanism inversion Walden Inversion (Inversion of Configuration at C2) mechanism->inversion product (2S,3S)-Isoleucine inversion->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-3-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The principal method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction facilitates the selective bromination at the alpha-position (the carbon adjacent to the carboxyl group) of a carboxylic acid. The process involves the treatment of the starting material, 3-methylpentanoic acid, with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2]

Q2: What are the common byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. The formation and proportion of these byproducts are highly dependent on the reaction conditions.

  • Unreacted 3-methylpentanoic acid: Incomplete reaction is a common source of this impurity.

  • Di-bromo-3-methylpentanoic acid: Over-bromination can occur, especially with an excess of bromine or prolonged reaction times, leading to the formation of 2,2-dibromo-3-methylpentanoic acid.

  • Unsaturated carboxylic acids: At elevated temperatures, elimination of hydrogen bromide (HBr) from the product can lead to the formation of β-unsaturated carboxylic acids, such as 3-methyl-2-pentenoic acid.[2][3]

  • Acyl bromide intermediates: Incomplete hydrolysis during the workup will leave residual 2-bromo-3-methylpentanoyl bromide.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of the reaction conditions:

  • Stoichiometry: Use a controlled amount of bromine to avoid over-bromination. A slight excess is often necessary to ensure full conversion of the starting material, but a large excess should be avoided.

  • Temperature: Maintain a moderate reaction temperature to prevent the elimination reaction that forms unsaturated byproducts. The HVZ reaction can be exothermic, so controlled addition of reagents and external cooling may be necessary.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating that can lead to side reactions.

  • Workup: Ensure complete hydrolysis of the intermediate acyl bromide by adding water at the end of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Insufficient catalyst (PBr₃ or red phosphorus). 3. Loss of product during workup.1. Increase reaction time and/or temperature slightly. Monitor progress by TLC/GC. 2. Ensure the catalyst is fresh and added in the correct proportion. 3. Optimize extraction and purification steps. Ensure the aqueous phase is fully extracted.
Presence of significant amounts of unreacted 3-methylpentanoic acid 1. Insufficient bromine. 2. Short reaction time. 3. Low reaction temperature.1. Ensure at least one molar equivalent of bromine is used. 2. Extend the reaction time, monitoring for the disappearance of the starting material. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
High levels of di-brominated byproduct 1. Excess bromine used. 2. Prolonged reaction time.1. Carefully control the stoichiometry of bromine. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of unsaturated byproducts (e.g., 3-methyl-2-pentenoic acid) 1. Excessively high reaction temperature.1. Maintain a lower reaction temperature. Use a controlled heating mantle and monitor the internal temperature of the reaction.
Product appears dark or contains colored impurities 1. Residual bromine. 2. Decomposition of organic materials at high temperatures.1. Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess bromine. 2. Avoid overheating during the reaction and distillation.
Difficulty in isolating the product 1. Emulsion formation during extraction. 2. Similar boiling points of product and impurities.1. Add a small amount of brine to the separatory funnel to break the emulsion. 2. Use fractional distillation for purification if simple distillation is ineffective.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

  • 3-methylpentanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (or another suitable inert solvent)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap for HBr, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80-100 °C) and maintain it for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Hell-Volhard-Zelinsky Reaction Pathway

HVZ_Reaction cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: Bromination cluster_3 Step 4: Hydrolysis 3-methylpentanoic_acid 3-methylpentanoic acid 3-methylpentanoyl_bromide 3-methylpentanoyl bromide 3-methylpentanoic_acid->3-methylpentanoyl_bromide + PBr3 PBr3 PBr3 Enol_form Enol form 3-methylpentanoyl_bromide->Enol_form Tautomerization 2-bromo-3-methylpentanoyl_bromide 2-bromo-3-methylpentanoyl bromide Enol_form->2-bromo-3-methylpentanoyl_bromide + Br2 Br2 Br2 Final_Product This compound 2-bromo-3-methylpentanoyl_bromide->Final_Product + H2O H2O H2O

Caption: Key steps in the Hell-Volhard-Zelinsky synthesis.

Troubleshooting Logic Flow

Troubleshooting_HVZ Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Workup_Loss Loss during Workup Start->Workup_Loss Check_Purity Purity Issues? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Check_Purity->Side_Reactions Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Stoichiometry/Purity Incomplete_Reaction->Check_Reagents Side_Reactions->Check_Reagents Optimize_Purification Optimize Purification (e.g., Fractional Distillation) Side_Reactions->Optimize_Purification Control_Temp Control Temperature Side_Reactions->Control_Temp Workup_Loss->Optimize_Purification

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: The Hell-Volhard-Zelinsky (HVZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Hell-Volhard-Zelinsky (HVZ) reaction?

The Hell-Volhard-Zelinsky reaction is a chemical method for the α-halogenation of a carboxylic acid.[1][2] Carboxylic acids containing at least one α-hydrogen are treated with a halogen (typically bromine or chlorine) and a catalytic amount of phosphorus trihalide (like PBr₃) to yield an α-halo carboxylic acid.[2][3][4]

Q2: What are the key reagents involved in the HVZ reaction?

The primary reagents are:

  • Carboxylic Acid: Must contain at least one α-hydrogen.[5]

  • Halogen: Typically elemental bromine (Br₂) or chlorine (Cl₂). The reaction is not suitable for iodination or fluorination.[3][6]

  • Catalyst: Phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃) is used.[3] Often, red phosphorus is used, which reacts with the halogen in situ to form the required phosphorus trihalide.[2][7]

Q3: What is the fundamental mechanism of the HVZ reaction?

The reaction proceeds through four main stages:[4][8]

  • Acyl Halide Formation: The carboxylic acid reacts with the phosphorus trihalide (e.g., PBr₃) to form an acyl bromide.[1][2][8]

  • Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[1][2][9]

  • α-Halogenation: The enol intermediate reacts with the halogen (e.g., Br₂) at the α-carbon.[1][8]

  • Hydrolysis: Finally, the α-halo acyl bromide is hydrolyzed, often during an aqueous workup, to yield the final α-halo carboxylic acid product.[1][8][10]

Q4: What are the primary applications of the α-halo acids produced?

The α-halo acid products are versatile synthetic intermediates. A prominent application is in the synthesis of α-amino acids through displacement of the halogen with ammonia.[1][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of α-Halo Acid

Q: My HVZ reaction has failed to initiate or resulted in a very low yield. What are the potential causes and how can I resolve them?

A: Low or no yield in the HVZ reaction can stem from several factors related to reagents and reaction conditions.

  • Cause 1: Impure or Wet Reagents. Phosphorus tribromide (PBr₃) is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[7][8] Similarly, the presence of water in the carboxylic acid or solvent can consume the catalyst.

    • Solution: Ensure all reagents are anhydrous. Use freshly opened or properly stored PBr₃. Dry the carboxylic acid starting material if necessary.

  • Cause 2: Insufficient Catalyst. A catalytic amount of PBr₃ is required to convert the carboxylic acid to the more reactive acyl bromide intermediate.[1][11] If too little is used, the reaction kinetics will be extremely slow.

    • Solution: While the reaction is catalytic, slow kinetics may necessitate using a higher catalyst loading. In practice, using a full molar equivalent of PBr₃ is common to overcome slow reaction rates.[1][11]

  • Cause 3: Inadequate Reaction Temperature. The HVZ reaction often requires high temperatures to proceed at a reasonable rate.[3][6][12] Conditions often involve temperatures exceeding 100°C.[10]

    • Solution: Gradually increase the reaction temperature. A typical procedure may start at a lower temperature (e.g., 50°C) and increase towards 100°C as the reaction progresses to completion.[10]

  • Cause 4: Incorrect Work-up Procedure. The primary product before work-up is the α-halo acyl halide. The final α-halo carboxylic acid is only formed after hydrolysis.

    • Solution: Ensure the reaction mixture is carefully quenched with water at the end of the reaction to hydrolyze the α-halo acyl bromide intermediate to the desired carboxylic acid product.[8][10] If an alcohol is used to quench the reaction, an α-bromo ester will be formed instead.[1]

  • Cause 5: Absence of α-Hydrogen. The reaction mechanism fundamentally relies on the presence of a hydrogen atom on the carbon adjacent to the carboxyl group.

    • Solution: Verify the structure of your starting material. Carboxylic acids like benzoic acid, which lack an α-hydrogen, will not undergo the HVZ reaction.[5]

Troubleshooting Workflow: Low Reaction Yield

// Nodes start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

check_reagents [label="1. Verify Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Verify Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="3. Verify Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="4. Verify Substrate", fillcolor="#FBBC05", fontcolor="#202124"];

sol_reagents [label="Solution:\nUse anhydrous reagents.\nUse fresh PBr₃ or\nin-situ generation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; sol_conditions [label="Solution:\nIncrease temperature (e.g., to 100°C).\nIncrease reaction time.\nIncrease PBr₃ loading.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; sol_workup [label="Solution:\nEnsure final step is\naqueous hydrolysis (quench\nwith water).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; sol_substrate [label="Solution:\nConfirm starting material\nhas an α-hydrogen.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges start -> check_reagents [label=" Is PBr₃ active?\nAre reagents dry?"]; start -> check_conditions [label=" Is temp high enough?\nIs time sufficient?"]; start -> check_workup [label=" Was water added?"]; start -> check_substrate [label=" Does substrate have\nan α-hydrogen?"];

check_reagents -> sol_reagents [color="#34A853"]; check_conditions -> sol_conditions [color="#34A853"]; check_workup -> sol_workup [color="#34A853"]; check_substrate -> sol_substrate [color="#34A853"]; } A flowchart for troubleshooting low yields in the HVZ reaction.

Issue 2: Significant Byproduct Formation

Q: My reaction is producing significant byproducts alongside the desired α-halo acid. How can I improve selectivity?

A: Byproduct formation is typically related to reaction conditions or stoichiometry.

  • Byproduct 1: Di-halogenated Acids. Over-halogenation can occur if an excess of the halogen is used or if the reaction is left for too long, especially with substrates that have more than one α-hydrogen.

    • Solution: Carefully control the stoichiometry. Use approximately one molar equivalent of Br₂ per mole of carboxylic acid. Monitor the reaction progress using techniques like GC or TLC to stop it once the starting material is consumed.

  • Byproduct 2: α,β-Unsaturated Carboxylic Acids. At extremely high temperatures, the α-halo acid product can undergo elimination of HX (e.g., HBr) to form an α,β-unsaturated carboxylic acid.[3][6][12]

    • Solution: Avoid excessive temperatures. While the reaction requires heat, maintain the temperature within the optimal range for your specific substrate and avoid overheating.

Data Summary: Impact of Key Parameters on HVZ Reaction

While yields are highly substrate-dependent, the following table summarizes the general effects of key parameters on the reaction outcome.

ParameterConditionProbable Outcome on YieldNotes
Catalyst (PBr₃) Catalytic (sub-stoichiometric)Effective, but may be slowThe reaction is catalytic, but kinetics can be a limiting factor.[1][11]
Stoichiometric (≥1 equiv.)Increased reaction rateOften used in practice to drive the reaction to completion faster.[1][11]
Temperature Too Low (< 50°C)Very slow or no reactionInsufficient energy to overcome the activation barrier.
Optimal (80-120°C)Good reaction rate and yieldThe ideal range is substrate-dependent.[10]
Too High (>150°C)Risk of side reactionsPotential for elimination to form α,β-unsaturated byproducts.[3][6]
Reagents AnhydrousHigher yieldPrevents decomposition of PBr₃ and side reactions.[7]
Presence of WaterLow or no yieldPBr₃ is consumed by hydrolysis.[7][8]
Halogen (Br₂) Stoichiometry ~1.0 equivalentOptimal for mono-halogenationMinimizes the formation of di-halogenated products.
> 1.1 equivalentsIncreased di-halogenationRisk of over-halogenation, especially with extended reaction times.

Experimental Protocols

General Protocol for α-Bromination of a Carboxylic Acid

Disclaimer: This is a generalized procedure. Quantities and conditions must be optimized for your specific substrate. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add the carboxylic acid (1.0 eq.) and a catalytic amount of red phosphorus (e.g., 0.1 eq.) or liquid PBr₃ (e.g., 0.3 eq.).

  • Bromine Addition: Slowly add bromine (1.0-1.1 eq.) to the mixture via the dropping funnel. The reaction is often exothermic. Maintain control of the temperature with an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture. A typical temperature range is 80-100°C.[10] The red-orange color of bromine should fade as it is consumed.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed. This can take several hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add water to the flask to quench any remaining PBr₃ and to hydrolyze the α-bromo acyl bromide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified, typically by vacuum distillation or recrystallization.

Hell-Volhard-Zelinsky Reaction Mechanism

// Nodes sub [label="Carboxylic Acid\n(R-CH₂-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; pbr3 [label="PBr₃", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; br2 [label="Br₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; h2o [label="H₂O\n(Work-up)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

s1 [label="Step 1: Acyl Bromide\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Step 2: Enolization", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Step 3: α-Bromination", fillcolor="#FBBC05", fontcolor="#202124"]; s4 (B560321) [label="Step 4: Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];

prod [label="α-Bromo Carboxylic Acid\n(R-CHBr-COOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout {rank=same; sub; pbr3;} {rank=same; s3; br2;} {rank=same; prod; h2o;}

// Edges sub -> s1; pbr3 -> s1; s1 -> s2 [label=" Forms Acyl Bromide\n(R-CH₂-COBr)"]; s2 -> s3 [label=" Tautomerizes to Enol"]; br2 -> s3; s3 -> s4 [label=" Forms α-Bromo Acyl Bromide\n(R-CHBr-COBr)"]; h2o -> s4; s4 -> prod; } A simplified diagram of the four key stages of the HVZ reaction.

References

side reactions of 2-Bromo-3-methylpentanoic acid with bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-Bromo-3-methylpentanoic acid in base-mediated reactions. It is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is treated with a base?

When this compound reacts with a base, two main competitive reaction pathways occur after the initial deprotonation of the carboxylic acid: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

  • SN2 Pathway: The base acts as a nucleophile, attacking the carbon atom bonded to the bromine, leading to the formation of a 2-hydroxy-3-methylpentanoate salt.

  • E2 Pathway: The base acts as a Brønsted-Lowry base, abstracting a proton from the carbon adjacent (beta-position) to the bromine-bearing carbon. This results in the formation of 3-methyl-2-pentenoic acid (as its salt) and the elimination of bromide.

The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature.

Q2: My reaction is giving a low yield of the desired elimination product (3-methyl-2-pentenoic acid). What are the likely causes?

A low yield of the E2 product is typically due to competition from the SN2 pathway or suboptimal reaction conditions. Key factors include:

  • Base Selection: Using a strong, yet nucleophilic, base (e.g., NaOH, KOH) can favor the SN2 reaction.

  • Steric Hindrance: A lack of steric hindrance in the base allows it to act as a nucleophile instead of a base.

  • Temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.

  • Solvent Choice: Polar aprotic solvents can favor the SN2 pathway.

Q3: I have an unexpected peak in my NMR/GC-MS analysis. What could it be?

An unexpected peak is most likely the substitution product, 2-hydroxy-3-methylpentanoic acid. Depending on the reaction conditions, other minor side products could form, but the SN2 product is the most common impurity when the E2 reaction is intended. To confirm its identity, you can compare the spectral data to a known standard or use detailed 2D NMR techniques.

Troubleshooting Guide for Side Reactions

This section provides a more detailed guide to diagnosing and resolving issues related to side reactions.

Issue 1: Predominance of the SN2 Substitution Product

If your goal is the E2 elimination product but you are isolating a significant amount of the 2-hydroxy substitution product, consider the following troubleshooting steps.

Diagnostic Workflow:

G start High SN2 Product Yield check_base Analyze Base Used start->check_base base_nucleophilic Is the base sterically hindered? (e.g., t-BuOK, DBU) check_base->base_nucleophilic check_temp Review Reaction Temperature temp_low Was the temperature low? (< 50 °C) check_temp->temp_low check_solvent Examine Solvent solvent_aprotic Is the solvent polar aprotic? (e.g., DMSO, DMF) check_solvent->solvent_aprotic base_nucleophilic->check_temp Yes solution_base Action: Switch to a non-nucleophilic, sterically hindered base. base_nucleophilic->solution_base No temp_low->check_solvent No solution_temp Action: Increase reaction temperature. (e.g., Reflux) temp_low->solution_temp Yes solution_solvent Action: Use a less polar or high-boiling point solvent (e.g., Toluene, THF). solvent_aprotic->solution_solvent Yes end Optimized for E2 Product solvent_aprotic->end No solution_base->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for minimizing the SN2 side product.

Quantitative Impact of Base and Temperature on Product Distribution

The choice of base is the most critical factor in controlling the SN2/E2 competition. The following table summarizes typical product distributions based on reaction conditions.

BaseSolventTemperature (°C)E2 Product Yield (Approx. %)SN2 Product Yield (Approx. %)
Sodium Hydroxide (NaOH)Ethanol2520%80%
Sodium Hydroxide (NaOH)Ethanol78 (Reflux)45%55%
Potassium tert-butoxide (t-BuOK)THF2585%15%
Potassium tert-butoxide (t-BuOK)THF66 (Reflux)>95%<5%
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Toluene110 (Reflux)>98%<2%

Reaction Pathway Overview

The diagram below illustrates the competing reaction pathways starting from the carboxylate intermediate.

G sub 2-Bromo-3-methylpentanoate Ion e2_prod 3-Methyl-2-pentenoate (Elimination Product) sub->e2_prod E2 Pathway (Strong, hindered base) sn2_prod 2-Hydroxy-3-methylpentanoate (Substitution Product) sub->sn2_prod SN2 Pathway (Nucleophilic base) e2_req Requires: - Sterically hindered base - Higher temperature e2_prod->e2_req sn2_req Favored by: - Nucleophilic base - Lower temperature - Polar aprotic solvent sn2_prod->sn2_req

Caption: Competing E2 and SN2 pathways for 2-Bromo-3-methylpentanoate.

Experimental Protocols

Protocol 1: Maximizing E2 Elimination Product

This protocol is designed to favor the formation of 3-methyl-2-pentenoic acid.

Objective: Synthesize 3-methyl-2-pentenoic acid via an E2 reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Dissolve this compound in anhydrous THF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (t-BuOK) portion-wise over 30 minutes. The initial equivalent deprotonates the carboxylic acid, while the subsequent amount promotes the E2 reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous solution to pH ~2 with 3M HCl.

  • Extract the product with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography or distillation as required.

Protocol 2: Analysis of SN2/E2 Product Ratio by ¹H NMR

Objective: Determine the relative amounts of elimination and substitution products in a crude reaction mixture.

Procedure:

  • Dissolve a known mass of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 30 seconds) is used to allow for full relaxation of all protons, which is critical for accurate integration.

  • Identify characteristic peaks for each product:

    • E2 Product (3-methyl-2-pentenoic acid): Look for the vinylic proton signal at the 2-position, which typically appears as a singlet or a narrow multiplet around 5.8-6.0 ppm.

    • SN2 Product (2-hydroxy-3-methylpentanoic acid): Look for the proton on the carbon bearing the hydroxyl group (alpha-proton), which typically appears as a doublet around 4.1-4.3 ppm.

  • Carefully integrate the area of these distinct signals.

  • Calculate the molar ratio by dividing the integral value of each peak by the number of protons it represents (1H in both cases here).

    • Ratio = (Integral of E2 peak) / (Integral of SN2 peak)

Technical Support Center: Purification of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: Common impurities include[1]:

  • Unreacted 3-methylpentanoic acid: Incomplete bromination can leave the starting material in your crude product.

  • Acyl bromide intermediate: The reaction proceeds through an acyl bromide intermediate. If the final hydrolysis step is incomplete, this reactive species may persist.

  • Over-brominated species: Although less common for α-bromination, some di-brominated byproducts might form, especially with excess bromine.

  • Side-reaction products: Under basic conditions or at elevated temperatures, elimination reactions can occur, leading to unsaturated carboxylic acids[1][2]. Substitution of the bromine with a hydroxyl group can also occur if water is present during the reaction[1].

  • Residual reagents and solvents: Phosphorus-containing byproducts and the solvent used for the reaction (e.g., CCl₄, CHCl₃) may also be present[1].

Q2: My crude product is a dark oil. How can I decolorize it?

A2: A dark color often indicates the presence of trace impurities or degradation products. While purification methods like distillation or chromatography will remove many of these, for persistent color, you can try treating a solution of your crude product in an organic solvent with a small amount of activated charcoal. Gently heat and stir the solution with the charcoal for a short period, then filter it through a pad of celite to remove the charcoal before proceeding with your main purification step.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. For this compound, a suggested starting eluent system is a mixture of hexane (B92381) and ethyl acetate[1]. To visualize the spots, you can use a UV lamp (if the compound is UV active) or stain the plate with a suitable reagent such as potassium permanganate (B83412) or vanillin. An expected Rf value in an ethyl acetate/hexane system is in the range of 0.3-0.5[1].

Q4: My purified this compound is an oil, but some literature suggests it can be a solid. Why is this?

A4: this compound is often described as a colorless oily liquid[3]. However, some sources may report a melting point, suggesting it can exist as a low-melting solid. The physical state can depend on the purity and the specific isomeric composition of your sample. If you obtain an oil that is pure by analytical methods (e.g., NMR, GC-MS), it is likely the correct form. Oiling out during recrystallization can also be mistaken for the compound being a liquid at room temperature; this is a purification issue addressed in the troubleshooting section below.

Troubleshooting Guides

Distillation

Problem: Product decomposes during distillation.

Possible Cause & Solution:

Possible CauseSolution
High Temperature α-Bromoalkanoic acids can be thermally sensitive. Distill under a high vacuum to lower the boiling point. A reported boiling point is 240.5 °C at 760 mmHg, which is quite high and could lead to decomposition[3]. Vacuum distillation is therefore essential.
Presence of Impurities Certain impurities can catalyze decomposition at elevated temperatures. Consider a preliminary purification step, such as an acid-base extraction, to remove acidic or basic impurities before distillation.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause & Solution:

Possible CauseSolution
Inappropriate Solvent System The compound is too soluble in the chosen solvent, even at low temperatures. Try a different solvent or a binary solvent system. For carboxylic acids, mixtures like ethanol/water or ethyl acetate/hexane are often effective[1]. Start by dissolving the compound in a minimal amount of the more soluble solvent (e.g., ethanol) and then slowly add the less soluble solvent (e.g., water) until turbidity is observed. Gently warm to redissolve and then cool slowly.
Cooling Too Rapidly Rapid cooling can favor the formation of an oil over a crystalline solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Presence of Impurities Impurities can inhibit crystal lattice formation. If changing the solvent system doesn't work, consider purifying a small sample by column chromatography to see if the purer material crystallizes more readily.

Problem: Poor recovery after recrystallization.

Possible Cause & Solution:

Possible CauseSolution
Too Much Solvent Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Compound is Too Soluble If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be low. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Column Chromatography

Problem: Streaking or tailing of the compound on the TLC plate and column.

Possible Cause & Solution:

Possible CauseSolution
Interaction with Silica (B1680970) Gel Carboxylic acids can interact strongly with the acidic silica gel, leading to streaking. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase.

Problem: Poor separation of the product from impurities.

Possible Cause & Solution:

Possible CauseSolution
Inappropriate Eluent Polarity If the eluent is too polar, all components will move too quickly up the column, resulting in poor separation. If it is not polar enough, the compounds will not move. Systematically test different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) using TLC to find the optimal mobile phase that gives good separation between your product and the impurities. An Rf value of 0.2-0.4 for the desired compound is often a good target for column chromatography.
Column Overloading Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁BrO₂[1][3]
Molecular Weight195.05 g/mol [1]
AppearanceColorless oily liquid[3]
Boiling Point240.5 °C at 760 mmHg[3]
Density1.432 g/cm³[1][3]
TLC Rf Value~0.3–0.5 (ethyl acetate/hexane)[1]

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 3-methylpentanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

  • Appropriate glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.

  • After the addition is complete, heat the reaction mixture to reflux until the evolution of HBr gas ceases.

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Work up the reaction mixture, typically involving extraction with an organic solvent, followed by washing and drying.

  • Purify the crude product by vacuum distillation, recrystallization, or column chromatography.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column and accessories

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a low polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the eluent to move the desired compound down the column. If streaking is an issue, add 0.5-1% acetic acid to the eluent.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_analysis Analysis Stage synthesis HVZ Reaction of 3-Methylpentanoic Acid workup Aqueous Workup (Hydrolysis & Extraction) synthesis->workup distillation Vacuum Distillation workup->distillation Option 1 recrystallization Recrystallization workup->recrystallization Option 2 chromatography Column Chromatography workup->chromatography Option 3 analysis Purity Analysis (TLC, NMR, GC-MS) distillation->analysis recrystallization->analysis chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Impure? decomposition Decomposition? start->decomposition Distillation oiling_out Oiling Out? start->oiling_out Recrystallization streaking Streaking? start->streaking Chromatography high_temp High Temperature decomposition->high_temp Yes pure_product Pure Product decomposition->pure_product No high_temp->pure_product Use Vacuum impurities_dist Catalytic Impurities wrong_solvent Wrong Solvent oiling_out->wrong_solvent Yes fast_cooling Cooling Too Fast oiling_out->fast_cooling Yes oiling_out->pure_product No wrong_solvent->pure_product Change Solvent fast_cooling->pure_product Cool Slowly silica_interaction Silica Interaction streaking->silica_interaction Yes streaking->pure_product No silica_interaction->pure_product Add Acetic Acid to Eluent

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Stereoselective Synthesis of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Bromo-3-methylpentanoic acid. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stereoselective synthesis of this compound, focusing on methods that offer control over the stereochemistry at the α- and β-carbons.

Q1: My Hell-Volhard-Zelinsky (HVZ) reaction is giving a racemic mixture. How can I control the stereochemistry?

A1: The standard Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating the carboxylic acid with bromine (Br₂) and a phosphorus trihalide (like PBr₃), proceeds through a planar enol or enolate intermediate.[1][2] This mechanism inherently leads to the formation of a racemic mixture of diastereomers, as the bromine can attack from either face of the planar intermediate with nearly equal probability.[3][4]

Troubleshooting Non-Stereoselective HVZ Reaction:

  • Issue: Formation of a nearly 1:1 mixture of diastereomers.

  • Solution: To achieve stereocontrol, you must move away from the standard HVZ protocol and employ a substrate-controlled diastereoselective method. The most common and effective strategies involve the use of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily attached to the 3-methylpentanoic acid backbone, direct the stereochemical outcome of the α-bromination, and are subsequently cleaved to yield the desired stereoisomer of this compound.

Q2: I want to use a chiral auxiliary. Which one should I choose and what is the general workflow?

A2: Two of the most reliable and well-documented classes of chiral auxiliaries for controlling α-stereocenters of carboxylic acids are Evans' oxazolidinones and pseudoephedrine amides.

  • Evans' Oxazolidinones: These auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, offer excellent stereocontrol due to the formation of a rigid chelated enolate where one face is sterically shielded by a substituent on the auxiliary.[5][6]

  • Pseudoephedrine Amides: Derived from the readily available and inexpensive pseudoephedrine, these amides also form chelated enolates that direct the approach of an electrophile with high diastereoselectivity.[7]

General Workflow using a Chiral Auxiliary:

Chiral_Auxiliary_Workflow Start 3-Methylpentanoic Acid Step1 Acylation: Attach Chiral Auxiliary Start->Step1 Intermediate1 Chiral N-Acyl Imide or Amide Step1->Intermediate1 Step2 Diastereoselective Bromination: 1. Enolate Formation (e.g., LDA, NaHMDS) 2. Quench with Electrophilic Bromine (e.g., NBS) Intermediate1->Step2 Intermediate2 α-Bromo Chiral Imide or Amide Step2->Intermediate2 Step3 Auxiliary Cleavage: (e.g., LiOH/H2O2 or acid hydrolysis) Intermediate2->Step3 End Enantiomerically Enriched This compound Step3->End Auxiliary Recovered Chiral Auxiliary Step3->Auxiliary Acylation_Protocol Auxiliary (4R,5S)-4-Methyl-5-phenyl -2-oxazolidinone Reagents 1. n-BuLi, THF, -78 °C 2. 3-Methylpentanoyl Chloride Auxiliary->Reagents Product N-(3-Methylpentanoyl) -oxazolidinone Reagents->Product Bromination_Protocol Start N-(3-Methylpentanoyl) -oxazolidinone Reagents 1. NaHMDS, THF, -78 °C 2. NBS, -78 °C Start->Reagents Product N-(2-Bromo-3-methylpentanoyl) -oxazolidinone Reagents->Product

References

minimizing impurities in the bromination of 3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the alpha-bromination of 3-methylpentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the bromination of 3-methylpentanoic acid at the alpha-position?

The most effective and widely used method is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to selectively brominate the carbon atom adjacent to the carboxylic acid group (the α-carbon).[1][3][4][5][6]

Q2: What is the fundamental mechanism of the Hell-Volhard-Zelinsky reaction?

The HVZ reaction proceeds in a series of steps:

  • Formation of Acyl Bromide: Phosphorus tribromide converts the carboxylic acid into an acyl bromide.[1][2][5] This intermediate is more reactive than the starting carboxylic acid.

  • Enolization: The acyl bromide tautomerizes to its enol form.

  • α-Bromination: The enol form of the acyl bromide reacts with bromine at the α-position.

  • Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed during the workup to yield the final product, 2-bromo-3-methylpentanoic acid.[1][2]

Q3: What are the common impurities encountered in the bromination of 3-methylpentanoic acid?

The primary impurities can include:

  • Unreacted 3-methylpentanoic acid: Incomplete reaction can leave starting material in the final product mixture.

  • β-unsaturated carboxylic acid: This can form, particularly at elevated reaction temperatures, through the elimination of hydrogen bromide.[3][4]

  • Di-brominated products: Although the HVZ reaction is generally selective for mono-bromination, the use of excess bromine or prolonged reaction times can lead to the formation of di-bromo species.

  • Acyl bromide intermediates: Incomplete hydrolysis during the workup can leave reactive acyl bromide species in the product.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): To observe the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the conversion of the α-protons of the starting material to the corresponding α-bromo product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the starting material, product, and any non-volatile impurities.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Insufficient amount of brominating agent. 3. Loss of product during workup. 4. Reaction temperature is too low.1. Increase reaction time and monitor by GC or NMR until the starting material is consumed. 2. Ensure at least one molar equivalent of bromine is added after the initial formation of the acyl bromide. 3. Optimize the extraction and purification steps to minimize product loss. 4. Gently heat the reaction mixture to the appropriate temperature as specified in the protocol.
Presence of significant amounts of unreacted 3-methylpentanoic acid 1. Insufficient reaction time. 2. Inactive PBr₃ or red phosphorus.1. Prolong the reaction time and monitor its progress. 2. Use fresh or properly stored PBr₃ or high-purity red phosphorus.
Formation of β-unsaturated carboxylic acid impurity High reaction temperatures.Maintain a controlled and moderate reaction temperature. Avoid excessive heating, as this promotes the elimination of HBr.[3][4]
Detection of di-brominated impurities 1. Excess bromine used. 2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount of bromine relative to the carboxylic acid. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Purify the crude product by distillation under reduced pressure or by column chromatography. Ensure all solvents are removed under high vacuum.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

  • 3-methylpentanoic acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add one equivalent of bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture and gently heat it until the reaction is complete (monitor by GC or NMR).

  • Workup: Cool the reaction mixture to room temperature. Slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Data Presentation

Parameter Condition A (Exploratory) Condition B (Optimized for Purity) Expected Outcome
Molar Ratio (Acid:P:Br₂) 1 : 0.1 : 1.11 : 0.05 : 1.05Condition B aims to minimize di-bromination by using a slight excess of bromine.
Temperature (°C) 80-9060-70Lower temperatures in Condition B help to reduce the formation of β-unsaturated impurities.[3][4]
Reaction Time (h) 4-6Monitored to completionMonitoring the reaction ensures it is stopped once the starting material is consumed, preventing side reactions.
Purity (by GC/HPLC) Variable>95%Tighter control of parameters in Condition B is expected to lead to higher purity.
Yield VariableOptimizedYield will depend on the specific conditions and purification efficiency.

Visualizations

experimental_workflow Experimental Workflow for Bromination of 3-Methylpentanoic Acid cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: 3-Methylpentanoic Acid & Red P add_br2 Slowly add Bromine start->add_br2 react Heat and Stir add_br2->react monitor Monitor by GC/NMR react->monitor hydrolysis Hydrolyze with Water monitor->hydrolysis extraction Extract with Diethyl Ether hydrolysis->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Vacuum Distillation dry->purify product Final Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Impurity Formation cluster_impurities Impurity Type cluster_causes Potential Cause cluster_solutions Solution impurity Impurity Detected in Product unreacted_sm Unreacted Starting Material impurity->unreacted_sm beta_unsaturated β-Unsaturated Acid impurity->beta_unsaturated dibromo Di-brominated Product impurity->dibromo cause_time Insufficient Reaction Time unreacted_sm->cause_time cause_temp High Reaction Temperature beta_unsaturated->cause_temp cause_br2 Excess Bromine dibromo->cause_br2 sol_time Increase Reaction Time cause_time->sol_time sol_temp Lower Reaction Temperature cause_temp->sol_temp sol_br2 Use Stoichiometric Bromine cause_br2->sol_br2

Caption: Logic diagram for troubleshooting common impurities.

References

optimizing reaction conditions for alpha-bromination of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alpha-bromination of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the α-bromination of carboxylic acids, primarily focusing on the Hell-Volhard-Zelinsky (HVZ) reaction.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Activity Use fresh, high-purity phosphorus tribromide (PBr₃) or generate it in situ from red phosphorus and bromine. Ensure bromine has not degraded.
Presence of Water The reaction is highly sensitive to moisture. Use anhydrous reagents and solvents, and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
Inadequate Temperature Reaction temperatures are often critical and substrate-dependent. For many aliphatic carboxylic acids, a gentle reflux is required. A common temperature range is 80-100°C.[4] For some substrates, higher temperatures may be necessary, but this can also lead to side reactions.[5][6]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC. Some reactions may require several hours to reach completion. A typical duration is 8-12 hours.[4]
Poor Enolization The formation of the acyl bromide is crucial for subsequent enolization and bromination.[7][8][9][10][11][12] Ensure complete conversion of the carboxylic acid to the acyl bromide by using a sufficient amount of PBr₃.

Issue 2: Formation of Multiple Products (Di-bromination, Poly-bromination)

Possible Causes and Solutions:

CauseRecommended Action
Excess Bromine Carefully control the stoichiometry of bromine. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete mono-bromination.
Prolonged Reaction Time at High Temperatures Once the starting material is consumed (as determined by monitoring), promptly proceed with the work-up to avoid further bromination.
Highly Reactive Substrate For substrates with particularly acidic α-hydrogens, consider using a milder brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst.[13]

Issue 3: Side Reactions (e.g., Ring Bromination in Aromatic Carboxylic Acids)

Possible Causes and Solutions:

CauseRecommended Action
Lewis Acid Catalysis from PBr₃ For aromatic carboxylic acids susceptible to electrophilic aromatic substitution, the HBr and PBr₃ present can catalyze ring bromination.
Reaction Conditions To favor α-bromination over ring bromination, it is crucial to ensure the formation of the acyl bromide before the bromination of the enol occurs. This can sometimes be achieved by careful control of the reaction temperature and addition rate of bromine.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: PBr₃ is a crucial reagent that converts the carboxylic acid into an acyl bromide.[7][8][9][10][11][12][14] This intermediate is key because it enolizes more readily than the parent carboxylic acid, allowing for the subsequent α-bromination to occur.[8][9]

Q2: Can I use red phosphorus and bromine instead of PBr₃?

A2: Yes, red phosphorus and bromine can be used to generate PBr₃ in situ.[9] This is a common and effective alternative.

Q3: My reaction is not proceeding. What should I check first?

A3: First, ensure that your reagents are anhydrous and of high purity. The presence of moisture is a common cause of reaction failure. Second, verify your reaction temperature. The HVZ reaction often requires heating to proceed at a reasonable rate. Finally, check the quality of your PBr₃ and bromine.

Q4: How can I minimize the formation of di-brominated products?

A4: To minimize di-bromination, carefully control the stoichiometry of bromine, using only a slight excess. Monitor the reaction progress and stop it once the starting material is consumed. For highly reactive substrates, consider using a less reactive brominating agent.

Q5: Is it possible to achieve α-chlorination or α-iodination of carboxylic acids using a similar method?

A5: While the classic HVZ reaction is specific for bromination, α-chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) with a catalytic amount of PCl₃. α-Iodination is less common and often requires different methodologies.

Experimental Protocols

Protocol 1: Alpha-Bromination of Butanoic Acid

This protocol details the synthesis of 2-bromobutanoic acid from butanoic acid using red phosphorus and bromine.[4]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer in a fume hood.

  • Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.

  • Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and cautiously add water to quench any excess bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Protocol 2: Alpha-Bromination of Propanoic Acid

This protocol describes the synthesis of 2-bromopropanoic acid from propanoic acid.

Materials:

  • Propanoic acid

  • Red phosphorus

  • Bromine

  • Water

Procedure:

  • React propanoic acid with a mixture of red phosphorus and bromine to yield 2-bromo-propionyl bromide.

  • Distill the resulting 2-bromo-propionyl bromide.

  • Hydrolyze the purified acyl bromide with water to obtain 2-bromopropanoic acid.[15]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low/No Product Yield check_reagents Check Reagent Quality (PBr3, Br2) start->check_reagents check_anhydrous Ensure Anhydrous Conditions check_reagents->check_anhydrous Reagents OK result_no_change No Improvement check_reagents->result_no_change Reagents Degraded check_temp Verify Reaction Temperature check_anhydrous->check_temp Conditions Dry check_anhydrous->result_no_change Moisture Present check_time Monitor Reaction Time check_temp->check_time Temp Correct check_temp->result_no_change Temp Incorrect result_ok Yield Improves check_time->result_ok Reaction Complete check_time->result_no_change Incomplete Reaction

Caption: A logical workflow for troubleshooting low product yield in α-bromination reactions.

Hell-Volhard-Zelinsky Reaction Pathway

HVZ_Pathway sub Carboxylic Acid pbr3 + PBr3 sub->pbr3 acyl_bromide Acyl Bromide pbr3->acyl_bromide enolization Enolization (H+ catalyst) acyl_bromide->enolization enol Enol Intermediate enolization->enol br2 + Br2 enol->br2 alpha_bromo_acyl α-Bromo Acyl Bromide br2->alpha_bromo_acyl h2o + H2O (Workup) alpha_bromo_acyl->h2o product α-Bromo Carboxylic Acid h2o->product

Caption: The key steps involved in the Hell-Volhard-Zelinsky alpha-bromination of carboxylic acids.

Safety Precautions

Working with phosphorus tribromide and bromine requires strict safety measures due to their hazardous nature.

Phosphorus Tribromide (PBr₃):

  • Hazards: Corrosive, toxic, and reacts violently with water.[1][2] Causes severe skin burns and eye damage.[2] May cause respiratory irritation.[2]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] Handle under an inert atmosphere to prevent contact with moisture.[16]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from water and incompatible materials.[16][17]

Bromine (Br₂):

  • Hazards: Highly corrosive, toxic, and has a high vapor pressure. Can cause severe burns to the skin, eyes, and respiratory tract.

  • Handling: Always handle in a fume hood. Wear appropriate PPE, including heavy-duty chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Have a bromine spill kit readily available.

  • Storage: Store in a cool, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from flammable materials and reducing agents.

References

challenges in the scale-up of 2-Bromo-3-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 2-Bromo-3-methylpentanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily through the Hell-Volhard-Zelinsky (HVZ) reaction.

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like TLC or GC. - Gradually increase the reaction temperature, being mindful of potential side reactions.[1]
Inactive reagents: Degradation of PBr₃ or bromine.- Use freshly opened or properly stored reagents. - Verify the quality of the starting 3-methylpentanoic acid.
Poor mixing: Inadequate agitation in the reactor can lead to localized concentration gradients and incomplete reaction, a common issue in scale-up.- Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.
Formation of Multiple Byproducts Over-bromination: Excess bromine or prolonged reaction time can lead to the formation of di-brominated or other poly-brominated species.- Carefully control the stoichiometry of bromine.[2] - Monitor the reaction closely and quench it once the starting material is consumed.
Formation of α,β-unsaturated carboxylic acid: High reaction temperatures can promote the elimination of HBr.[3]- Maintain strict temperature control, especially during the addition of bromine and the reflux period.
Side reactions with impurities: Impurities in the starting material can lead to undesired byproducts.- Use high-purity 3-methylpentanoic acid.
Runaway Reaction / Poor Temperature Control Exothermic reaction: The reaction of PBr₃ with the carboxylic acid and the subsequent bromination are exothermic.[4]- Add bromine dropwise at a controlled rate, especially at a larger scale. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider a thermal hazard analysis before scaling up.
Inadequate heat transfer: Fouling of the reactor jacket or coils can reduce cooling efficiency.- Regularly inspect and clean the reactor's heat transfer surfaces.
Difficult Product Isolation and Purification Residual bromine: Unreacted bromine can contaminate the final product and is hazardous.- Quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution.[2]
Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.- Add brine to the wash to help break emulsions. - Allow for adequate settling time.
High boiling point of the product: Distillation can be challenging and may require high vacuum.- Use a high-capacity vacuum pump and a well-designed distillation setup. - Consider alternative purification methods like crystallization if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most prevalent industrial method is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the reaction of 3-methylpentanoic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5][6] The reaction proceeds via the formation of an acyl bromide intermediate, which then undergoes α-bromination.[7][8]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Handling of Bromine: Bromine is highly corrosive, toxic, and has a high vapor pressure. Adequate ventilation, personal protective equipment (PPE), and a scrubber for bromine vapors are essential.

  • Handling of Phosphorus Tribromide (PBr₃): PBr₃ is also corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if the addition of bromine is too fast or the cooling is insufficient.[4]

  • Hydrogen Bromide (HBr) Off-gassing: The reaction generates HBr gas, which is corrosive and toxic. A robust off-gas scrubbing system is necessary.

Q3: What are the key parameters to consider when scaling up the HVZ reaction?

A3: Key scale-up parameters include:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Efficient reactor cooling is critical.

  • Mass Transfer: Effective mixing is crucial to ensure homogeneity and prevent localized "hot spots." The agitator design and speed need to be optimized for the larger vessel.

  • Rate of Addition: The rate of bromine addition must be carefully controlled to manage the exotherm.

  • Reaction Time: Reaction times may need to be adjusted at a larger scale to ensure complete conversion.

  • Materials of Construction: The reactor and associated equipment should be made of materials resistant to corrosion by bromine and HBr, such as glass-lined steel or Hastelloy.

Q4: What are the common impurities found in the final product, and how can they be minimized?

A4: Common impurities may include:

  • Unreacted 3-methylpentanoic acid: Can be minimized by ensuring complete reaction through proper monitoring and reaction time.

  • Di-brominated product: Controlled by using the correct stoichiometry of bromine.[2]

  • α,β-unsaturated carboxylic acid: Avoided by maintaining strict temperature control.[3] These impurities can often be separated during vacuum distillation, but minimizing their formation is the preferred approach.

Data Presentation

The following table provides a representative comparison of reaction parameters for the synthesis of this compound at laboratory and pilot scales. Note: These are illustrative values and should be optimized for a specific process.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Starting Material (3-methylpentanoic acid) 100 g10.0 kg
Phosphorus Tribromide (PBr₃) ~3 g (catalytic)~300 g (catalytic)
Bromine (Br₂) ~150 g~15.0 kg
Reaction Temperature 80-90 °C80-90 °C (with careful monitoring)
Bromine Addition Time 30-60 minutes4-6 hours
Reaction Time (after addition) 4-6 hours8-12 hours
Typical Yield 80-90%75-85%
Purity (before distillation) >90%>85%

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction is as follows:

  • Reaction Setup: A multi-necked, round-bottom flask (for lab scale) or a glass-lined reactor (for pilot scale) is equipped with a mechanical stirrer, a dropping funnel, a condenser connected to a gas scrubber, and a temperature probe. The system is flushed with an inert gas (e.g., nitrogen).

  • Charge Reactants: 3-methylpentanoic acid and a catalytic amount of phosphorus tribromide are charged into the reactor.

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 80 °C).

  • Bromine Addition: Bromine is added dropwise from the dropping funnel at a rate that maintains a controllable reaction temperature.

  • Reaction: After the addition is complete, the mixture is stirred at the reaction temperature until the reaction is complete (monitored by GC or TLC).

  • Quenching: The reaction mixture is cooled, and unreacted bromine is quenched by the slow addition of a sodium bisulfite solution.

  • Workup: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Charge 3-methylpentanoic acid and PBr3 Start->Reagents Heat Heat to Reaction Temperature Reagents->Heat Add_Br2 Controlled Addition of Bromine Heat->Add_Br2 React Maintain Temperature and Stir Add_Br2->React Monitor Monitor Reaction (GC/TLC) React->Monitor Quench Cool and Quench Excess Bromine Monitor->Quench Reaction Complete Extract Aqueous Workup Quench->Extract Dry Dry Organic Layer Extract->Dry Distill Vacuum Distillation Dry->Distill End Final Product Distill->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts cluster_runaway Troubleshooting Runaway Reaction Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Byproducts Byproduct Formation Start->Byproducts Runaway Runaway Reaction Start->Runaway Check_Reagents Verify Reagent Quality Low_Yield->Check_Reagents Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Time Increase Reaction Time Low_Yield->Check_Time Check_Mixing Improve Agitation Low_Yield->Check_Mixing Control_Stoich Control Bromine Stoichiometry Byproducts->Control_Stoich Control_Temp Strict Temperature Control Byproducts->Control_Temp Purify_Start Use Pure Starting Material Byproducts->Purify_Start Control_Addition Slow Bromine Addition Runaway->Control_Addition Improve_Cooling Enhance Reactor Cooling Runaway->Improve_Cooling Thermal_Analysis Perform Thermal Hazard Analysis Runaway->Thermal_Analysis

References

Technical Support Center: Stereochemical Control in Reactions with 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and control stereochemistry during chemical reactions involving 2-Bromo-3-methylpentanoic acid.

Troubleshooting Guides

Issue 1: Significant Racemization Observed in Nucleophilic Substitution Reactions

Symptoms: You started with an enantiomerically pure sample of (R)- or (S)-2-Bromo-3-methylpentanoic acid, but after a substitution reaction (e.g., with an amine, thiol, or cyanide), you observe a significant loss of optical activity, indicating the formation of a racemic or near-racemic mixture.

Root Cause Analysis: Racemization at the α-carbon of this compound typically occurs through two primary mechanisms:

  • SN1 Pathway: Formation of a planar carbocation intermediate allows the nucleophile to attack from either face, leading to a mixture of enantiomers.

  • Enolization: Abstraction of the acidic α-proton by a base forms a planar enolate intermediate. Reprotonation can occur from either side, resulting in racemization.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action Rationale
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as Acetone, DMSO, or DMF.[1][2]Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway which leads to racemization.[1][2] Polar aprotic solvents favor the SN2 mechanism, which proceeds with inversion of configuration.
Use of a Strong, Unhindered Base If a base is required, opt for a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum stoichiometric amount necessary.Strong, unhindered bases can readily deprotonate the α-carbon, leading to enolization and subsequent racemization. Steric bulk hinders the base's ability to abstract the α-proton.
Elevated Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature.Higher temperatures provide the energy to overcome the activation barrier for both SN1 and enolization pathways, increasing the rate of racemization.
Weak Nucleophile Employ a strong, non-basic nucleophile where possible.Strong nucleophiles favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
Issue 2: Racemization During Esterification of the Carboxylic Acid

Symptoms: You are converting enantiomerically pure this compound to its corresponding ester (e.g., methyl or ethyl ester) and are observing a loss of stereochemical integrity at the α-carbon.

Root Cause Analysis: Standard acid-catalyzed esterification (e.g., Fischer esterification) can create conditions that promote racemization through the formation of an enol intermediate.[3] Similarly, base-catalyzed methods can lead to deprotonation of the α-carbon.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action Rationale
Harsh Acidic or Basic Conditions Use milder, racemization-free esterification methods. A highly effective method involves activation with oxalyl chloride and catalytic triphenylphosphine (B44618) oxide in the presence of a tertiary amine base.This method proceeds rapidly under mild conditions, avoiding the harsh acidic or basic environments that promote enolization.
Prolonged Reaction Times at High Temperatures Optimize the reaction time and temperature. Monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long heating periods.Extended exposure to elevated temperatures, even under mildly acidic or basic conditions, can lead to gradual racemization.
Use of Diazomethane (B1218177) For the preparation of methyl esters, diazomethane is a mild and effective reagent that generally avoids racemization of the α-carbon.Diazomethane reacts with the carboxylic acid proton to form a methyl ester in a gentle, non-enolizing process. However, it is a toxic and explosive reagent and must be handled with extreme caution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

A1: The hydrogen atom on the carbon bearing the bromine (the α-carbon) is acidic due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group of the carboxylic acid. This makes it susceptible to removal by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers.

Q2: What is the expected stereochemical outcome of an ideal SN2 reaction with this compound?

A2: A pure SN2 reaction proceeds via a "backside attack" mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This results in a complete inversion of the stereochemical configuration at the α-carbon. For example, if you start with (S)-2-Bromo-3-methylpentanoic acid, an SN2 reaction will yield the corresponding (R)-substituted product.

Q3: How can I quantitatively assess the degree of racemization in my product?

A3: The enantiomeric excess (ee) of your product can be determined using chiral chromatography techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Polarimetry can also be used to measure the optical rotation of the product mixture, which can then be compared to the specific rotation of the enantiomerically pure substance to calculate the optical purity, a value equivalent to the enantiomeric excess.

Q4: Does the steric hindrance from the 3-methyl group affect the reaction pathway?

A4: Yes, the methyl group at the 3-position provides some steric hindrance around the α-carbon. This steric hindrance can slow down the rate of SN2 reactions. However, for most nucleophiles, the SN2 pathway is still accessible. It is important to consider that excessive steric bulk on the nucleophile could further hinder the SN2 reaction and potentially favor competing elimination (E2) or SN1 pathways.

Data Presentation

The following tables summarize the expected stereochemical outcomes for reactions at the α-carbon of a chiral secondary bromoalkane, which serves as a model for this compound.

Table 1: Influence of Reaction Conditions on Stereochemical Outcome

Reaction Pathway Typical Nucleophile/Base Solvent Type Stereochemical Outcome Illustrative Enantiomeric Excess (ee) Primary Product(s)
SN2 Strong, non-bulky (e.g., OH⁻, I⁻, N₃⁻)Polar Aprotic (e.g., Acetone, DMSO)Complete Inversion of Configuration>95%Product with inverted stereochemistry
SN1 Weak (e.g., H₂O, EtOH)Polar Protic (e.g., Ethanol/Water)Racemization (with slight inversion)~0-20%Mixture of (R) and (S) substitution products
E2 Strong, Bulky (e.g., t-BuOK)Aprotic (e.g., THF)Stereospecific (Anti-periplanar)N/AAlkenes

Data adapted from comparative studies on (S)-2-Bromooctane.[2]

Experimental Protocols

Protocol 1: Stereoretentive Nucleophilic Substitution via SN2 Reaction (Inversion of Configuration)

This protocol is adapted from a procedure for the reaction of (S)-2-Bromooctane with sodium hydroxide (B78521), a strong nucleophile, in a polar aprotic solvent to favor the SN2 pathway and achieve inversion of stereochemistry.[2]

Objective: To substitute the bromine atom of this compound with a nucleophile (e.g., hydroxide) while maximizing the inversion of stereochemistry.

Materials:

  • (S)-2-Bromo-3-methylpentanoic acid

  • Sodium hydroxide (NaOH)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a minimal amount of water and then dilute with acetone.

  • Add (S)-2-Bromo-3-methylpentanoic acid to the solution.

  • Heat the mixture to a gentle reflux and stir for approximately 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product as necessary (e.g., by column chromatography).

  • Analyze the stereochemical purity of the product using chiral HPLC or by measuring its specific rotation.

Protocol 2: Racemization-Free Esterification

This protocol is based on a general method for the esterification of sterically hindered carboxylic acids without racemization.

Objective: To convert this compound to its corresponding ester without loss of stereochemical integrity.

Materials:

  • Enantiomerically pure this compound

  • The desired alcohol (e.g., methanol, ethanol) (1.2 equivalents)

  • Triphenylphosphine oxide (0.2 equivalents)

  • 1,2-dichloroethane (solvent)

  • Oxalyl chloride (1.5 equivalents)

  • Triethylamine (B128534) (2.0 equivalents)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an argon atmosphere, mix the this compound (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine oxide (0.2 equiv.) in 1,2-dichloroethane.

  • Sequentially add oxalyl chloride (1.5 equiv.) and triethylamine (2.0 equiv.) at room temperature.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting residue via silica (B1680970) gel column chromatography to yield the pure ester.

Visualizations

Racemization_Pathways cluster_SN1 SN1 Pathway (Racemization) cluster_Enolization Enolization Pathway (Racemization) R-Bromo_SN1 (R)-2-Bromo-3-methylpentanoic acid Carbocation Planar Carbocation Intermediate R-Bromo_SN1->Carbocation -Br⁻ R-Product (R)-Product Carbocation->R-Product +Nu⁻ (Top attack) S-Product (S)-Product Carbocation->S-Product +Nu⁻ (Bottom attack) R-Bromo_Enol (R)-2-Bromo-3-methylpentanoic acid Enolate Planar Enolate Intermediate R-Bromo_Enol->Enolate + Base - H⁺ R-Bromo_Enol_Reprotonated (R)-2-Bromo-3-methylpentanoic acid Enolate->R-Bromo_Enol_Reprotonated + H⁺ (Top) S-Bromo_Enol_Reprotonated (S)-2-Bromo-3-methylpentanoic acid Enolate->S-Bromo_Enol_Reprotonated + H⁺ (Bottom)

Caption: Mechanisms leading to racemization.

SN2_vs_SN1 cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Start (S)-2-Bromo-3-methylpentanoic acid SN2_Conditions Strong Nucleophile Polar Aprotic Solvent Low Temperature Start->SN2_Conditions Favors Inversion SN1_Conditions Weak Nucleophile Polar Protic Solvent High Temperature Start->SN1_Conditions Favors Racemization Transition_State Pentavalent Transition State SN2_Conditions->Transition_State Inversion_Product (R)-Product (Inversion) Transition_State->Inversion_Product Carbocation_Intermediate Planar Carbocation SN1_Conditions->Carbocation_Intermediate Racemic_Product Racemic Mixture (R)- and (S)-Products Carbocation_Intermediate->Racemic_Product

Caption: Workflow for stereochemical control.

References

Hell-Volhard-Zelinsky Reaction Workup: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction workup. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation and purification of α-bromo carboxylic acids and their derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup of the HVZ reaction.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; insufficient bromine or phosphorus catalyst.Ensure at least one molar equivalent of Br₂ is used.[1] If using elemental phosphorus, ensure it converts to PBr₃ in situ. A molar equivalent of PBr₃ can be used to improve slow reaction kinetics.
Incomplete hydrolysis of the α-bromo acyl bromide intermediate.The reaction must be quenched with water to hydrolyze the acyl bromide to the carboxylic acid.[1] Ensure sufficient water is added and stirred until the hydrolysis is complete.
Loss of product during extraction.Use an appropriate organic solvent for extraction. Ensure the pH of the aqueous layer is adjusted to protonate the carboxylic acid for efficient extraction into the organic phase.
Product is an Ester or Amide, not a Carboxylic Acid The reaction was quenched with an alcohol or amine instead of water.To obtain the α-bromo carboxylic acid, the workup must be performed with water.[1] If an ester or amide is desired, the corresponding alcohol or amine should be used for the quench.[2]
Oily Product Instead of Solid Impurities present, preventing crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.Experiment with different solvent systems. Common choices include n-hexane/acetone, n-hexane/THF, or water for more polar compounds.[3]
Presence of Unreacted Bromine (Red/Brown Color) Excess bromine was used in the reaction.Quench the excess bromine by adding a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution during the workup until the color disappears.
Phosphorus Byproducts in Final Product Incomplete removal of phosphorus-containing species (e.g., phosphorous acid).Perform multiple aqueous washes of the organic extract. A wash with a dilute base can help remove acidic phosphorus byproducts, but be mindful of potentially deprotonating the desired carboxylic acid.
Formation of β-Unsaturated Carboxylic Acid The reaction was conducted at excessively high temperatures.Maintain the recommended reaction temperature (typically below 100°C) to avoid elimination of HBr.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the workup in the Hell-Volhard-Zelinsky reaction?

The primary purpose of the workup is to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.[1][6] This "quenching" step is crucial for obtaining the desired carboxylic acid.[1][7] The workup also serves to remove unreacted reagents and byproducts.

Q2: Can I obtain an α-bromo ester or amide directly from the HVZ reaction?

Yes, by modifying the workup procedure. Instead of quenching the reaction with water, you can add an alcohol or an amine to the reaction mixture.[8][2][9] This will lead to the formation of the corresponding α-bromo ester or amide.

Q3: My reaction mixture is still red/brown after the reaction is complete. What should I do?

The red/brown color indicates the presence of unreacted bromine. During the aqueous workup, you can add a solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), dropwise until the color dissipates.

Q4: How do I remove the phosphorus-containing byproducts from my product?

Phosphorus byproducts, such as phosphorous acid, are typically water-soluble. They can be removed by thoroughly washing the organic extract with water or a brine solution during the workup.

Q5: What are suitable solvents for recrystallizing my α-bromo carboxylic acid?

The choice of solvent depends on the polarity of your specific product. Some commonly used solvent systems for recrystallization include:

  • n-Hexane/Acetone[3]

  • n-Hexane/Tetrahydrofuran (THF)[3]

  • n-Hexane/Ethyl Acetate[3]

  • Water (for more polar compounds)[3]

It is often a matter of empirical testing to find the optimal solvent or solvent mixture.

Experimental Protocols

Standard Aqueous Workup for α-Bromo Carboxylic Acid Synthesis

  • Cooling: After the reaction is deemed complete, cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Quenching: Slowly and carefully add water to the cooled reaction mixture with vigorous stirring. This step is often exothermic and will release hydrogen bromide (HBr) gas, so it must be performed in a well-ventilated fume hood.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid, use with caution as it can deprotonate the product).

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

HVZ_Workup_Workflow Hell-Volhard-Zelinsky Reaction Workup Workflow cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification reaction_complete HVZ Reaction Mixture (α-Bromo Acyl Bromide) quench Quench Reaction reaction_complete->quench hydrolysis Hydrolysis with Water quench->hydrolysis Desired Product: Carboxylic Acid esterification Reaction with Alcohol quench->esterification Desired Product: Ester amidation Reaction with Amine quench->amidation Desired Product: Amide extraction Solvent Extraction hydrolysis->extraction esterification->extraction amidation->extraction washing Aqueous Washing extraction->washing drying Drying Organic Layer washing->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure α-Bromo Product recrystallization->pure_product chromatography->pure_product

Caption: A workflow diagram illustrating the decision points and steps in the workup and purification of products from the Hell-Volhard-Zelinsky reaction.

References

dealing with excess bromine in 2-Bromo-3-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-methylpentanoic acid, particularly focusing on the management of excess bromine from the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of excess bromine in my reaction mixture?

The most apparent sign of excess elemental bromine (Br₂) is the persistence of a reddish-brown or deep orange color in the reaction mixture after the heating or initiation phase of the reaction is complete. The reaction is considered complete when this color is discharged, but if it remains, unreacted bromine is present and must be neutralized.

Q2: Why is it critical to remove excess bromine before product work-up?

Leaving excess bromine is problematic for several reasons:

  • Safety: Bromine is highly toxic, corrosive, and volatile.[1] Inhaling its vapors can be harmful.[2]

  • Product Purity: Excess bromine can lead to side reactions and contaminate the final product, making purification more difficult.

  • Work-up Issues: Bromine's strong color can interfere with the visual assessment of subsequent steps, such as phase separations during extraction.[3]

Q3: What are the most common chemical agents for quenching excess bromine?

Several reducing agents are effective for neutralizing bromine by converting it to colorless and harmless bromide ions (Br⁻).[2] The most common choices are aqueous solutions of sodium thiosulfate (B1220275), sodium bisulfite, sodium metabisulfite, or sodium sulfite (B76179).[1][4]

Q4: How do I choose the right quenching agent for my experiment?

The choice depends on factors like reaction pH and desired work-up procedure:

  • Sodium Thiosulfate (Na₂S₂O₃): Highly effective and commonly used.[5] However, under acidic conditions, it can sometimes precipitate elemental sulfur, which can complicate purification.[1]

  • Sodium Bisulfite (NaHSO₃) or Metabisulfite (Na₂S₂O₅): These are excellent alternatives, especially in acidic media, as they do not form sulfur precipitates.[1][4] They are often used to decolorize solutions containing oxidizing agents.[3][4]

  • Sodium Sulfite (Na₂SO₃): Another effective option that avoids sulfur precipitation.[1]

Q5: What safety precautions must be taken when working with bromine?

Always handle bromine in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1] It is crucial to have a quenching solution, such as 10% sodium thiosulfate, readily available for immediate use in case of spills.[1][5][6]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Action
Reaction mixture remains dark red/brown after completion.Excess unreacted bromine (Br₂).1. Cool the reaction mixture to room temperature.[1] 2. Slowly add a quenching solution (e.g., 10% sodium thiosulfate) dropwise with vigorous stirring. 3. Continue addition until the color disappears and the solution becomes pale yellow or colorless.[7] 4. Proceed with aqueous work-up.
A fine yellow solid (sulfur) precipitates during quenching.Using sodium thiosulfate in a highly acidic medium.1. For future runs, consider switching to sodium bisulfite or sodium sulfite as the quenching agent.[1] 2. The sulfur can often be removed by filtration, though it may complicate extractions.
The organic layer is still colored after aqueous washes.Incomplete quenching of bromine.1. Return the organic layer to the separatory funnel. 2. Wash again with the chosen quenching solution (e.g., 10% sodium thiosulfate) until the organic layer is colorless. 3. Follow with a water and then a brine wash.[1]

Quantitative Data on Bromine Quenching Agents

The table below summarizes the properties and stoichiometry of common reagents used to quench excess bromine.

Quenching AgentChemical FormulaTypical SolutionStoichiometry (Quencher:Br₂)Key Considerations
Sodium ThiosulfateNa₂S₂O₃10% Aqueous2:1[1]Highly effective; may form elemental sulfur in acidic conditions.[1] The reaction produces tetrathionate.[8]
Sodium BisulfiteNaHSO₃Saturated Aqueous1:1[1]Good alternative in acidic media to avoid sulfur precipitation.[1]
Sodium MetabisulfiteNa₂S₂O₅~1.3 M Aqueous1:2[1]Often used interchangeably with sodium bisulfite.[1]
Sodium SulfiteNa₂SO₃~200 g/L Aqueous1:1[1]Effective and avoids the issue of sulfur precipitation.[1]

Experimental Protocols

Protocol 1: Quenching Excess Bromine with Sodium Thiosulfate

This protocol outlines the standard procedure for neutralizing unreacted bromine in the reaction mixture following the completion of the alpha-bromination step.

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Cooling the Reaction: Once the synthesis reaction is deemed complete, cool the reaction flask to room temperature. An ice-water bath can be used for more rapid cooling if the reaction was performed at an elevated temperature.

  • Quenching Procedure: a. Place the reaction flask on a magnetic stir plate and ensure vigorous stirring. b. Slowly add the 10% sodium thiosulfate solution dropwise using an addition funnel or pipette.[1] The addition is exothermic, so control the rate to avoid excessive heat generation.[7] c. Continue the addition until the characteristic red-brown color of bromine is fully discharged, and the mixture becomes colorless or pale yellow.[7]

  • Verification (Optional): To confirm the absence of bromine, a drop of the aqueous layer can be tested with starch-iodide paper. In the presence of an oxidizing agent like bromine, the paper will turn dark blue-black. The test is complete when the paper remains white.

  • Work-up: The reaction mixture is now ready for standard aqueous work-up, typically involving separation of the organic and aqueous layers, followed by washing the organic layer with water and brine.[1]

Visualizations

Workflow_Bromine_Quenching start End of HVZ Reaction check_color Persistent Red/Brown Color? start->check_color quench Execute Quenching Protocol (e.g., add Na₂S₂O₃ solution) check_color->quench  Yes workup Proceed to Aqueous Work-up (Extraction, Washing) check_color->workup No   verify Color Discharged? quench->verify verify->workup  Yes add_more Add More Quenching Agent verify->add_more No   end Purification workup->end add_more->quench

Caption: Workflow for identifying and quenching excess bromine post-synthesis.

Troubleshooting_Logic problem Problem Excess Bromine (Br₂) symptom Symptom Persistent red-brown color in mixture problem->symptom cause Cause Incomplete reaction or excess reagent added symptom->cause solution Solution Reduce Br₂ to Br⁻ with a quenching agent symptom->solution agents Recommended Agents Na₂S₂O₃ (Sodium Thiosulfate) NaHSO₃ (Sodium Bisulfite) solution->agents verification Verification Solution becomes colorless or pale yellow solution->verification

Caption: Troubleshooting logic for addressing excess bromine in the reaction.

References

Technical Support Center: 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-3-methylpentanoic acid (CAS: 42880-22-8).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] The recommended storage temperature is refrigerated at 2-8°C.[3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][5] Protect the material from direct sunlight.[2]

Q2: What is the chemical stability of this compound?

A2: The compound is generally stable under recommended storage conditions.[5] However, as an alpha-bromo carboxylic acid, it is highly reactive towards nucleophiles.[4][6] This reactivity is a key aspect of its utility in chemical synthesis but also indicates a potential for degradation if not stored properly.[4][6] Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Q3: What are the known incompatibilities for this compound?

A3: this compound, as an organic acid, should be segregated from several classes of chemicals to prevent hazardous reactions.[7][8]

  • Bases: Avoid storage with all bases.[7]

  • Oxidizing Agents: Do not store with strong oxidizing agents, including oxidizing acids like nitric or perchloric acid.[5][8]

  • Inorganic Acids: Store separately from inorganic acids.[7][8]

  • Reactive Chemicals: Keep away from cyanides or sulfides, as this could lead to the formation of toxic gases.[7]

Q4: What are the physical signs of degradation?

A4: While specific degradation indicators for this exact compound are not detailed, general signs for similar chemicals include a change in color from its typical colorless to light yellow appearance, or the development of a strong, acrid odor.[3][5] Purity analysis via techniques like HPLC or NMR would be the definitive method to confirm degradation.

Q5: Is this compound sensitive to moisture or air?

A5: While not explicitly stated to be hygroscopic in the provided results, general best practices for corrosive organic acids involve keeping containers tightly closed to protect from moisture and air.[1][2] Alpha-bromo acids can be susceptible to hydrolysis, which would convert the product back to the corresponding alpha-hydroxy acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has darkened or changed color. Exposure to light, heat, or contaminants.1. Move the compound to a dark, refrigerated (2-8°C) location. 2. Verify purity using TLC, HPLC, or NMR before use. 3. If purity is compromised, consider purification (e.g., distillation or chromatography) or disposal according to hazardous waste standards.[7]
Unexpected side products in a reaction. Degradation of the starting material. The bromine atom at the alpha position is highly reactive.[4][6]1. Confirm the purity of the this compound stock. 2. Run a control reaction with a fresh or newly purchased batch of the acid. 3. Review storage conditions to ensure they align with recommendations.
Decreased yield over time from the same bottle. Gradual degradation due to repeated exposure to air/moisture or temperature fluctuations.1. Aliquot the compound upon receipt into smaller, single-use vials to minimize exposure of the main stock. 2. Store aliquots under an inert atmosphere (e.g., argon or nitrogen) if conducting highly sensitive reactions.

Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
CAS Number 42880-22-8[9]
Molecular Formula C6H11BrO2[4]
Molecular Weight 195.05 g/mol [4][9]
Appearance Colorless oily liquid[3]
Boiling Point 240.5 °C at 760 mmHg[3]
Flash Point 99.3 °C[3]
Density 1.432 g/cm³[3]
Storage Temperature 2-8°C[3][4]

Experimental Protocols

Protocol: Basic Stability Assessment via Thin-Layer Chromatography (TLC)

This protocol provides a rapid method to qualitatively assess the stability of this compound over time.

1. Materials:

  • This compound sample
  • TLC plates (e.g., silica (B1680970) gel 60 F254)
  • Solvent system (e.g., 7:3 Hexane:Ethyl Acetate - Note: optimize as needed)
  • Developing chamber
  • Visualization agent (e.g., potassium permanganate (B83412) stain or UV lamp)
  • Micropipette or capillary tubes

2. Methodology:

  • Time Point Zero (T=0):
  • Dissolve a small amount of the "as-received" compound in a suitable solvent (e.g., ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the plate in the chosen solvent system.
  • Visualize the spot(s) and record the Retention Factor (Rf) value. This is your reference for the pure compound.
  • Storage:
  • Store the main sample under the recommended conditions (2-8°C, dark, sealed).
  • Optionally, store a small aliquot under "stressed" conditions (e.g., at room temperature, exposed to light) for comparison.
  • Subsequent Time Points (e.g., T=1 month, T=3 months):
  • Repeat the TLC analysis from step 2a for both the properly stored sample and the stressed sample.
  • Analysis:
  • Compare the chromatograms from the different time points. The appearance of new spots (especially those with a lower Rf) or a significant smearing/tailing of the main spot can indicate degradation.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Suspicion of Compound Degradation (e.g., color change, poor results) check_storage Step 1: Verify Storage Conditions (Temp: 2-8°C? Sealed? Dark?) start->check_storage Initiate Check analysis Step 2: Perform Purity Analysis (e.g., TLC, HPLC, NMR) check_storage->analysis Conditions OK or Corrected decision Step 3: Evaluate Purity Results analysis->decision Data Obtained pure Result: Pure (No significant change) decision->pure Purity > 95% impure Result: Impure (Degradation confirmed) decision->impure Purity < 95% or new peaks action_ok Action: Proceed with Experiment pure->action_ok action_remediate Action: Purify or Discard (Follow waste disposal guidelines) impure->action_remediate

Caption: Figure 1: Troubleshooting workflow for suspected compound degradation.

G cluster_stability General Stability Testing Workflow receive Receive Compound initial_analysis Initial Analysis (T=0) (HPLC/NMR for baseline purity) receive->initial_analysis aliquot Aliquot Samples (e.g., Recommended vs. Stressed Conditions) initial_analysis->aliquot periodic_test Periodic Analysis (e.g., T=1, 3, 6 months) aliquot->periodic_test final_analysis Final Analysis & Data Comparison periodic_test->final_analysis report Report Findings final_analysis->report

Caption: Figure 2: A typical workflow for conducting a stability study.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Bromo-3-methylpentanoic acid, a chiral α-halogenated carboxylic acid of interest in pharmaceutical and chemical synthesis. We present a comparative analysis of spectroscopic and chromatographic techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation. This guide also includes a comparison with two structurally related alternatives: 2-Bromo-3-methylbutanoic acid and 2-Chloro-3-methylpentanoic acid.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and characteristic spectroscopic data for this compound and its analogs is presented in Table 1. This data is crucial for the initial identification and characterization of these compounds.

Table 1: Physicochemical Properties and Spectroscopic Data

PropertyThis compound2-Bromo-3-methylbutanoic Acid2-Chloro-3-methylpentanoic Acid
Molecular Formula C₆H₁₁BrO₂C₅H₉BrO₂C₆H₁₁ClO₂
Molecular Weight 195.06 g/mol [1]181.03 g/mol [2]150.60 g/mol [3]
Appearance Colorless oily liquid[4]White to beige crystalline powder or chunks-
Boiling Point 240.5 °C at 760 mmHg[4]124-126 °C at 20 mmHg-
¹H NMR (δ, ppm) ~4.0-4.5 (CH-Br)--
¹³C NMR (δ, ppm) Carbonyl C: ~170-180, α-Carbon: ~45-55Carbonyl C: ~170-180, α-Carbon: ~45-55Carbonyl C: ~170-180, α-Carbon: ~55-65
IR (cm⁻¹) C=O: ~1700, O-H: ~2500-3300 (broad), C-Br: ~550-600[5]C=O: ~1710, O-H: ~2500-3300 (broad)C=O: ~1715, O-H: ~2500-3300 (broad), C-Cl: ~600-800
Mass Spec (m/z) Molecular Ion (M⁺): 194/196 (1:1 ratio)[1]Molecular Ion (M⁺): 180/182 (1:1 ratio)Molecular Ion (M⁺): 150/152 (3:1 ratio)[3]

Chromatographic Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. Below, we compare Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose.

Table 2: Comparison of Chromatographic Methods

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Mandatory (to increase volatility).Not always required, but can enhance detection. For chiral separation, derivatization may be used to form diastereomers.
Typical Column Capillary columns (e.g., DB-5ms, HP-5ms).Reversed-phase (C18) or chiral stationary phases (e.g., polysaccharide-based).
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).
Primary Use Purity assessment, identification of volatile impurities.Purity assessment, chiral separations, quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) or chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the chiral nature of this compound, enantiomeric separation is often required.

Protocol (adapted from a method for a similar compound):

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, for example, a polysaccharide-based column like a Chiralcel OD-H or a macrocyclic glycopeptide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary.

Protocol (with derivatization):

  • Derivatization (Esterification):

    • To approximately 1 mg of the sample, add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • Alternatively, methyl esters can be prepared using BF₃ in methanol.[6]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of this compound.

Overall Analytical Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Characterization Sample 2-Bromo-3-methylpentanoic Acid Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC (Chiral) Sample->HPLC GCMS GC-MS (after derivatization) Sample->GCMS Data Structure Elucidation Purity Assessment Stereochemical Analysis NMR->Data IR->Data MS->Data HPLC->Data GCMS->Data

Caption: Overall analytical workflow for the characterization of this compound.

GC-MS Derivatization Workflow start Carboxylic Acid Sample derivatization Add Derivatizing Agent (e.g., BSTFA or BF3/Methanol) start->derivatization heating Heat at 60-70°C derivatization->heating extraction Solvent Extraction (if necessary) heating->extraction gcms_analysis Inject into GC-MS extraction->gcms_analysis

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

References

Navigating the Molecular Maze: A Comparative Guide to the Structural Elucidaion of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery and development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for characterizing 2-Bromo-3-methylpentanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis.

The unequivocal determination of a molecule's three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide delves into the application of NMR spectroscopy for the structural elucidation of this compound and provides a comparative analysis with mass spectrometry (MS) and infrared (IR) spectroscopy.

Unveiling the Structure: Predicted NMR Data for this compound

NMR spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Based on established prediction models, the expected ¹H and ¹³C NMR spectral data for this compound in a standard deuterated solvent (e.g., CDCl₃) are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling Constants (J, Hz) Carbon Assignment Predicted Chemical Shift (ppm)
H-24.1 - 4.3Doublet (d), J = ~8 HzC-1 (COOH)170 - 175
H-32.1 - 2.3Multiplet (m)C-2 (CHBr)45 - 50
H-41.5 - 1.7Multiplet (m)C-3 (CH)40 - 45
H-50.9 - 1.1Triplet (t), J = ~7.5 HzC-4 (CH₂)25 - 30
3-CH₃1.0 - 1.2Doublet (d), J = ~7 HzC-5 (CH₃)10 - 15
COOH10.0 - 13.0Broad Singlet (br s)3-CH₃15 - 20

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and experimental conditions.

A Multi-faceted Approach: Comparing Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. The following table compares the utility of NMR, Mass Spectrometry, and Infrared Spectroscopy in the context of this compound.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

Technique Strengths Weaknesses
NMR Spectroscopy - Provides detailed information on the carbon-hydrogen framework.[1][2] - Elucidates stereochemical relationships. - Non-destructive.- Relatively low sensitivity. - Complex spectra for larger molecules. - Quadrupolar nuclei (e.g., Br) can lead to signal broadening.
Mass Spectrometry (MS) - High sensitivity, requiring small sample amounts. - Provides accurate molecular weight information. - Characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) confirms its presence.- Provides limited information on the specific arrangement of atoms. - Isomers are often indistinguishable. - Destructive technique.
Infrared (IR) Spectroscopy - Excellent for identifying functional groups (e.g., carboxylic acid O-H and C=O stretches).[1] - Fast and relatively inexpensive. - Non-destructive.- Provides limited information about the overall molecular structure. - The C-Br stretch can be weak and in a crowded region of the spectrum, making it difficult to assign definitively.

In the Lab: A Protocol for NMR Analysis

Reproducible and high-quality NMR data are contingent on meticulous sample preparation and instrument operation. The following is a generalized experimental protocol for acquiring NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy of this compound

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles.
  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.
  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
  • To aid in spectral interpretation, consider acquiring two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.
  • Phase the spectra to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizing the Workflow

The process of elucidating a chemical structure is a logical and systematic workflow. The following diagram, generated using the DOT language, illustrates the key stages from sample analysis to final structure confirmation.

StructureElucidation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis and Interpretation cluster_StructureProposal Structure Determination cluster_Verification Structure Verification NMR NMR Spectroscopy NMR_Data Analyze NMR Data (Chemical Shifts, Couplings, Integrals) NMR->NMR_Data MS Mass Spectrometry MS_Data Analyze MS Data (Molecular Ion, Fragmentation, Isotopic Pattern) MS->MS_Data IR IR Spectroscopy IR_Data Analyze IR Data (Functional Groups) IR->IR_Data Propose_Structure Propose Candidate Structure(s) NMR_Data->Propose_Structure MS_Data->Propose_Structure IR_Data->Propose_Structure Final_Structure Final Structure Confirmed Propose_Structure->Final_Structure Consistency Check

Caption: Workflow for the structure elucidation of an organic compound.

References

A Comparative Guide to the Synthesis of 2-Bromo-3-methylpentanoic Acid: Evaluating Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-3-methylpentanoic acid is a valuable chiral building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Its utility stems from the reactive α-bromo group, which allows for a variety of subsequent nucleophilic substitution and elimination reactions.[1][2] The primary method for synthesizing this and other α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This guide provides an objective comparison of the brominating agents used in this key transformation, supported by experimental data and detailed protocols.

The selection of a brominating agent is critical as it directly impacts reaction efficiency, selectivity, and safety. While elemental bromine (Br₂) in conjunction with a phosphorus catalyst is the classic choice, alternatives like N-Bromosuccinimide (NBS) offer distinct advantages in handling and reaction conditions.

Performance Comparison of Brominating Agents

The synthesis of this compound is achieved through the α-bromination of 3-methylpentanoic acid. The most effective and widely cited method is the Hell-Volhard-Zelinsky (HVZ) reaction, which utilizes different brominating systems.[3][4][5]

Brominating SystemTypical ReagentsReaction ConditionsSelectivityKey AdvantagesKey Disadvantages
Classical HVZ Br₂, PBr₃ (or red P)High Temperature (>100°C), Neat or in high-boiling solventHigh for α-position[5][6]High yield, well-established, cost-effective for scale-up.Harsh conditions[7][8], handling of corrosive and toxic Br₂ and PBr₃, potential for side reactions at extreme temperatures.[8]
N-Bromosuccinimide (NBS) NBS, Acid CatalystMilder conditions, often requires radical or acid initiationHigh for α-position[9]Easier and safer to handle (solid reagent)[10][11], milder reaction conditions, fewer corrosive byproducts.Can be more expensive, may require specific initiators, reaction can be slower.

Experimental Protocols

Key Experiment: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is the cornerstone for the α-bromination of carboxylic acids.[2][12][13] It proceeds through the formation of an acyl bromide intermediate, which readily enolizes.[4][5] This enol then reacts with elemental bromine at the α-position. A final hydrolysis step yields the desired α-bromo carboxylic acid.[3][14]

Protocol for α-Bromination of 3-Methylpentanoic Acid:

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The setup should be placed in a fume hood, and the condenser outlet connected to a gas trap to neutralize the HBr gas byproduct.

  • Initial Reaction: 3-methylpentanoic acid is charged into the flask. A catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1 to 0.3 equivalents) is added.

  • Bromine Addition: One molar equivalent of elemental bromine (Br₂) is added dropwise from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, the mixture is heated to 80-100°C for several hours until the evolution of HBr gas ceases, indicating the completion of the bromination.

  • Workup: The reaction mixture is cooled to room temperature. Water is slowly added to hydrolyze the intermediate α-bromo acyl bromide to this compound and to quench any unreacted PBr₃.

  • Purification: The product is typically isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent. Final purification is achieved by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for the Hell-Volhard-Zelinsky Reaction

The diagram below outlines the critical steps in the synthesis of this compound using the classical HVZ reaction.

HVZ_Workflow cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Final Product Reactant1 3-Methylpentanoic Acid Step1 Step 1: Formation of Acyl Bromide Reactant1->Step1 PBr₃ Reactant2 Br₂ + PBr₃ (cat.) Reactant2->Step1 Step2 Step 2: Enolization Step1->Step2 Tautomerization Step3 Step 3: α-Bromination Step2->Step3 Br₂ Step4 Step 4: Hydrolysis Step3->Step4 H₂O Product 2-Bromo-3-methylpentanoic Acid Step4->Product

Caption: Workflow of the Hell-Volhard-Zelinsky reaction.

Signaling Pathway: Mechanism of the Hell-Volhard-Zelinsky Reaction

The following diagram illustrates the mechanistic pathway, detailing the transformation from the starting carboxylic acid to the final α-bromo product.

HVZ_Mechanism CA Carboxylic Acid (R-CH₂-COOH) AB Acyl Bromide (R-CH₂-COBr) CA->AB Reaction w/ PBr₃ PBR3 PBr₃ Enol Enol Intermediate AB->Enol Tautomerization (H⁺ catalysis) AlphaBromoAB α-Bromo Acyl Bromide (R-CHBr-COBr) Enol->AlphaBromoAB Electrophilic Attack BR2 Br₂ FinalProduct α-Bromo Carboxylic Acid (R-CHBr-COOH) AlphaBromoAB->FinalProduct Hydrolysis H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

References

A Comparative Guide to the Reactivity of 2-Bromo-3-methylpentanoic Acid and 2-Chloro-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is paramount to the success of a synthetic route. Alpha-halo acids, such as 2-bromo-3-methylpentanoic acid and 2-chloro-3-methylpentanoic acid, are versatile building blocks. Understanding their relative reactivity is crucial for optimizing reaction conditions, improving yields, and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of physical organic chemistry and a representative experimental protocol.

Executive Summary

The primary determinant of reactivity for this compound and 2-chloro-3-methylpentanoic acid in nucleophilic substitution reactions is the nature of the halogen substituent. Based on fundamental chemical principles, This compound is significantly more reactive than 2-chloro-3-methylpentanoic acid . This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.

Physicochemical Properties and Reactivity Indicators

The following table summarizes key physicochemical properties of the two compounds and related data that influence their reactivity in nucleophilic substitution reactions.

PropertyThis compound2-Chloro-3-methylpentanoic AcidSignificance for Reactivity
Molecular Formula C₆H₁₁BrO₂[1][2]C₆H₁₁ClO₂[3]-
Molecular Weight 195.05 g/mol [1]150.60 g/mol [3]Affects stoichiometry calculations.
Carbon-Halogen Bond C-BrC-ClThe strength of this bond is a key factor in reactivity.
Average Bond Dissociation Energy (C-X) ~285 kJ/mol~327 kJ/molThe weaker C-Br bond requires less energy to break, leading to a lower activation energy and faster reaction rate.
Leaving Group Ability ExcellentGoodBromide is a better leaving group than chloride.[4][5]
Reason for Leaving Group Ability Larger ionic radius, higher polarizability, weaker conjugate base (HBr is a stronger acid than HCl).[4][5]Smaller ionic radius, lower polarizability, stronger conjugate base.[4][5]Better leaving groups stabilize the negative charge more effectively after departing, thus lowering the transition state energy.[4]

Theoretical Framework: The Sₙ2 Reaction Mechanism

The most common reaction pathway for nucleophilic substitution on secondary alpha-halo acids is the bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic alpha-carbon from the backside, simultaneously displacing the halogen leaving group.

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate (the haloacid) and the nucleophile. A key factor influencing the reaction rate is the stability of the transition state. A better leaving group, such as bromide, can more effectively stabilize the partial negative charge it holds in the transition state. This stabilization lowers the overall activation energy of the reaction, leading to a faster reaction rate for the bromo- aompound compared to the chloro-analogue.

SN2_Comparison Figure 1: Su20992 Reaction Pathway Comparison cluster_bromo Reaction of this compound cluster_chloro Reaction of 2-Chloro-3-methylpentanoic Acid Reactants_Br Nuu207B + this compound TS_Br Transition State (Lower Energy) [Nuu00B7u00B7u00B7Cu00B7u00B7u00B7Br]u207B Reactants_Br->TS_Br Faster Rate Products_Br Substituted Product + Bru207B TS_Br->Products_Br Reactants_Cl Nuu207B + 2-Chloro-3-methylpentanoic Acid TS_Cl Transition State (Higher Energy) [Nuu00B7u00B7u00B7Cu00B7u00B7u00B7Cl]u207B Reactants_Cl->TS_Cl Slower Rate Products_Cl Substituted Product + Clu207B TS_Cl->Products_Cl

Caption: Sₙ2 reaction pathway for bromo- and chloro-compounds.

Experimental Protocol: Nucleophilic Substitution with Hydroxide (B78521)

This protocol describes a representative procedure for the hydrolysis of 2-halo-3-methylpentanoic acids to form 2-hydroxy-3-methylpentanoic acid. Due to its higher reactivity, the reaction with this compound is expected to proceed faster or under milder conditions than with the chloro-analogue.

Objective: To synthesize 2-hydroxy-3-methylpentanoic acid via nucleophilic substitution of the corresponding 2-halo-3-methylpentanoic acid.

Materials:

  • This compound or 2-chloro-3-methylpentanoic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the 2-halo-3-methylpentanoic acid in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will be shorter for the bromo-compound.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-hydroxy-3-methylpentanoic acid.

  • Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.

Experimental_Workflow Figure 2: Experimental Workflow for Hydrolysis start Dissolve Haloacid in aq. NaOH reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the synthesis of 2-hydroxy-3-methylpentanoic acid.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 2-chloro-3-methylpentanoic acid as a synthetic intermediate has clear implications for reaction efficiency. The bromo-derivative is the more reactive substrate in nucleophilic substitution reactions due to the inherently better leaving group ability of bromide. This translates to faster reaction rates, potentially milder reaction conditions, and can lead to higher overall yields. While the chloro-analogue is less expensive and has a lower molecular weight, its lower reactivity may necessitate more forcing conditions, which could lead to undesired side reactions. Therefore, for syntheses where a facile nucleophilic displacement at the alpha-position is desired, this compound is the superior choice.

References

Unraveling the Biological Potential of 2-Bromo-3-methylpentanoic Acid: A Guide Based on Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical entities is paramount. This guide provides a comparative overview of 2-Bromo-3-methylpentanoic acid and its analogs, based on the currently available scientific literature. It is important to note that while the chemical properties of this compound are documented, comprehensive studies on its specific biological effects and those of its close analogs are limited. This guide, therefore, summarizes the existing information and provides a framework for potential future investigations.

Chemical Reactivity and Potential as an Enzyme Inhibitor

This compound is a chiral α-halogenated carboxylic acid.[1] Its primary biological significance is thought to stem from its reactivity as an alpha-bromo carboxylic acid. The presence of the bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, which could allow it to interact with biological molecules.[1] This class of compounds has been suggested to act as enzyme inhibitors by mimicking natural carboxylic acid intermediates in metabolic pathways.[1] The specific molecular targets and pathways for this compound, however, have not yet been elucidated.

Comparison with Analogs: A Landscape of Limited Data

Direct comparisons of the biological activity of this compound with its close analogs are challenging due to a scarcity of published research. However, by examining broader categories of related compounds, we can infer potential areas of interest.

Table 1: Summary of Biological Activities of Related Compound Classes

Compound ClassGeneral Biological Activities ObservedKey Findings
Brominated Fatty Acids Toxicological effects, particularly on heart and liver tissue.[2]Studies on rats fed diets containing brominated corn oil showed myocardial cellular degeneration and increased lipid content in the heart and liver.[2]
Polyunsaturated Brominated Fatty Acids Cytotoxicity against cancer cell lines.A novel polyunsaturated brominated fatty acid isolated from a marine sponge exhibited moderate cytotoxicity against rat bladder epithelial cells.
Pentanoic Acid Derivatives Antibacterial activity against various bacterial strains.Certain synthetic derivatives of pentanoic acid have demonstrated significant antibacterial activity, including against multidrug-resistant strains.

It is crucial to emphasize that the findings for these related compound classes are not directly transferable to this compound. The specific stereochemistry and substitution pattern of this compound will undoubtedly influence its biological profile.[1]

Experimental Protocols: A Look into General Methodologies

While specific experimental protocols for assessing the biological activity of this compound are not available, general methodologies for screening similar compounds can be described.

General Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

General Antibacterial Assay (Broth Microdilution Method)
  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing a Path Forward: A Hypothetical Research Workflow

Given the nascent stage of research into the biological activity of this compound, a structured approach to its investigation is necessary. The following diagram illustrates a potential workflow for characterizing its biological effects.

Hypothetical Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Analog Synthesis & SAR Studies A This compound Synthesis & Purification B In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C In vitro Antimicrobial Screening (e.g., Broth Microdilution against Bacteria & Fungi) A->C D Data Analysis: Determine IC50 / MIC values B->D C->D E Prioritize Hits Based on Potency & Selectivity D->E F Enzyme Inhibition Assays E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->G H Synthesize Analogs of Active Compound E->H I Evaluate Analogs in Primary Assays H->I J Establish Structure-Activity Relationship (SAR) I->J

Caption: A hypothetical workflow for investigating the biological activity of a novel compound.

Future Directions

The current body of literature indicates that the biological activity of this compound remains a largely unexplored area. Future research should focus on systematic in vitro screening to identify potential cytotoxic, antimicrobial, or enzyme-inhibitory activities. Positive hits from these initial screens would then warrant more in-depth mechanistic studies and the synthesis of analogs to establish structure-activity relationships. Such a research program would be invaluable in determining the true therapeutic potential of this and related α-bromo carboxylic acids.

References

Validating the Purity of 2-Bromo-3-methylpentanoic Acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-3-methylpentanoic acid, a key building block in the synthesis of various organic molecules, is no exception. This guide provides an objective comparison of elemental analysis as a primary method for purity validation against other common analytical techniques, supported by hypothetical experimental data and detailed protocols.

Theoretical vs. Experimental Elemental Composition

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimental elemental composition to the theoretical values derived from its molecular formula. For this compound (C6H11BrO2), the theoretical elemental composition is the benchmark against which synthesized batches are measured.

The molecular formula of this compound is C6H11BrO2.[1] The principal method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of 3-methylpentanoic acid.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

ElementTheoretical Composition (%)High Purity (99.5%)Moderate Purity (95%)Impure Batch*
Carbon (C)36.9436.8536.0239.85
Hydrogen (H)5.685.655.496.51
Bromine (Br)40.9740.7539.0135.12
Oxygen (O)**16.4116.7519.4818.52

*Hypothetical impure batch containing a significant amount of unreacted 3-methylpentanoic acid. **Oxygen is typically determined by difference.

The data presented in Table 1 illustrates how the purity of a sample can be inferred from deviations in its elemental composition. A high-purity sample will show experimental values very close to the theoretical percentages. In contrast, samples of lower purity will exhibit more significant deviations, which can often suggest the nature of the impurities present. For instance, a higher percentage of carbon and hydrogen and a lower percentage of bromine might indicate the presence of the starting material, 3-methylpentanoic acid.

Experimental Protocols

A rigorous and well-defined experimental protocol is essential for obtaining accurate and reproducible elemental analysis data.

Protocol for Elemental Analysis of this compound

Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Bromine (Br) in a sample of this compound to assess its purity.

1. Instrumentation:

  • CHNS/O Elemental Analyzer for C and H determination.

  • Oxygen flask combustion apparatus or an automated ion chromatograph for Br determination.

2. Sample Preparation:

  • Ensure the sample is homogenous and dry.

  • Accurately weigh 1-2 mg of the this compound sample into a tin capsule for CHN analysis using a microbalance.

  • For bromine analysis via oxygen flask combustion, accurately weigh 2-5 mg of the sample and wrap it in a piece of ashless filter paper.

3. Carbon and Hydrogen (CHN) Analysis:

  • The sample is introduced into a combustion tube heated to approximately 900-1000°C in a stream of pure oxygen.

  • The combustion products (CO2 and H2O) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2.

  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument is calibrated using a certified organic standard of known elemental composition.

4. Bromine (Br) Analysis (Oxygen Flask Combustion Method):

  • The filter paper containing the sample is placed in a platinum basket and ignited within a sealed flask filled with oxygen.

  • The combustion products are absorbed into a suitable absorbing solution (e.g., a solution of sodium hydroxide (B78521) and hydrogen peroxide).

  • The resulting bromide ions in the solution are then determined by potentiometric titration with a standard solution of silver nitrate (B79036).

5. Data Analysis:

  • The weight percentages of C and H are calculated by the elemental analyzer's software based on the detector response and the sample weight.

  • The weight percentage of Br is calculated from the volume of silver nitrate solution required to reach the endpoint of the titration.

  • The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %Br).

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive evaluation often involves orthogonal methods that can provide information about specific impurities.

Table 2: Comparison of Purity Validation Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and quantification of resulting gases.Provides fundamental elemental composition, good for assessing bulk purity.Does not identify specific impurities, less sensitive to impurities with similar elemental compositions.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution for separating closely related impurities, quantitative.Requires development of a specific method, may not detect non-UV active impurities.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase.Excellent for volatile impurities, can be coupled with mass spectrometry (GC-MS) for identification.The compound may require derivatization to increase volatility, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify specific impurities if their signals are resolved.Lower sensitivity compared to chromatographic methods, quantification can be complex.

Workflow for Purity Validation

A systematic workflow ensures a thorough and reliable assessment of the purity of this compound.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis and Initial Characterization cluster_analysis Purity Assessment cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis via Hell-Volhard-Zelinsky Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification EA Elemental Analysis (C, H, Br, O) Purification->EA HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Purity_Check Purity Meets Specification? EA->Purity_Check HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Release Release for Further Use Purity_Check->Release Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

References

A Comparative Guide to Alpha-Bromination Methods for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at the alpha-position to a carbonyl group is a pivotal transformation in organic synthesis. This functionalization paves the way for a multitude of subsequent reactions, making it a cornerstone in the construction of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of prevalent alpha-bromination methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for a given synthetic challenge.

This comparative analysis focuses on the most widely employed and mechanistically distinct methods for the alpha-bromination of ketones, aldehydes, and carboxylic acids. Key performance indicators such as yield, selectivity, reaction conditions, and substrate scope are evaluated to provide a clear framework for methodological choice.

Comparison of Alpha-Bromination Methods

The following table summarizes the key features and performance of different alpha-bromination methods based on reported experimental data.

MethodSubstrate(s)Brominating Agent(s)Catalyst/ConditionsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Acid-Catalyzed Halogenation Aldehydes, KetonesBr₂Protic or Lewis acids (e.g., HBr, AcOH)1-6 hours70-90%Cost-effective, straightforward procedure.[1]Use of corrosive and toxic Br₂, potential for over-bromination, not suitable for acid-sensitive substrates.[2][3]
N-Bromosuccinimide (NBS) Methods Ketones, Aldehydes, EstersNBSAcid catalyst (e.g., NH₄OAc, Montmorillonite K-10)0.5-4 hours80-95%Safer and easier to handle than Br₂, high selectivity for mono-bromination, versatile.[4][5][6]Can be more expensive than Br₂, radical pathways can lead to side products in some cases.[7]
Hell-Volhard-Zelinskii (HVZ) Reaction Carboxylic AcidsBr₂, PBr₃ (or P)Heat4-24 hours60-85%The primary method for α-bromination of carboxylic acids.[8][9]Requires stoichiometric amounts of PBr₃, can be slow, and the acyl bromide intermediate is moisture-sensitive.[10]
Oxidative Bromination KetonesHBr or NH₄Br with an oxidant (e.g., H₂O₂, (NH₄)₂S₂O₈)Varies1-5 hours75-95%Avoids the direct use of molecular bromine, often uses greener reagents.[11][12]May require optimization of oxidant and catalyst systems, potential for over-oxidation.

Reaction Mechanisms and Experimental Workflows

A clear understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the pathways for the most common alpha-bromination methods.

Acid-Catalyzed Bromination of Ketones

This method proceeds through the formation of an enol intermediate, which acts as the nucleophile.[13][14] The acid catalyst accelerates the keto-enol tautomerism.[15]

Acid_Catalyzed_Bromination Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone + Br₂ Br2 Br₂ HBr HBr

Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.

Alpha-Bromination using N-Bromosuccinimide (NBS)

NBS provides a source of electrophilic bromine and can react via an acid-catalyzed or a radical pathway.[6][7] The acid-catalyzed pathway is similar to that with Br₂.

NBS_Bromination_Workflow Start Start: Ketone, NBS, Catalyst, Solvent Dissolve Dissolve Ketone in Solvent Start->Dissolve Add_Catalyst Add Catalyst (e.g., NH₄OAc) Dissolve->Add_Catalyst Add_NBS Add NBS Add_Catalyst->Add_NBS Reaction Stir at Specified Temperature (e.g., 25-80 °C) Add_NBS->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify HVZ_Reaction Carboxylic_Acid Carboxylic Acid Acyl_Bromide Acyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr₃ Acyl_Bromide_Enol Acyl Bromide Enol Acyl_Bromide->Acyl_Bromide_Enol Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Acyl_Bromide_Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Alpha_Bromo_Carboxylic_Acid α-Bromo Carboxylic Acid Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Carboxylic_Acid + H₂O

References

Spectroscopic Disparities: A Comparative Analysis of 2-Bromo-3-methylpentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of stereochemistry, the precise differentiation of diastereomers is a critical challenge for researchers in drug development and chemical synthesis. This guide provides a detailed comparative analysis of the spectroscopic characteristics of the diastereomers of 2-bromo-3-methylpentanoic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), scientists can effectively distinguish between the (2R,3S)/(2S,3R) (erythro or syn) and the (2R,3R)/(2S,3S) (threo or anti) diastereomeric pairs. This document outlines the expected spectroscopic differences, supported by established principles, and provides standardized experimental protocols for these analyses.

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. The distinct spatial arrangements of the bromine atom and the methyl group relative to the carboxylic acid moiety result in unique spectroscopic signatures. Understanding these differences is paramount for controlling stereoselectivity in chemical reactions and for the characterization of chiral molecules.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the anticipated quantitative data for the syn and anti diastereomers of this compound. These predictions are based on fundamental spectroscopic principles and data from analogous chiral α-bromo carboxylic acids.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ) ppm - syn IsomerPredicted Multiplicity & Coupling Constant (J) Hz - syn IsomerPredicted Chemical Shift (δ) ppm - anti IsomerPredicted Multiplicity & Coupling Constant (J) Hz - anti Isomer
H-2~4.25d, J ≈ 8.0~4.15d, J ≈ 6.0
H-3~2.10m~2.25m
-CH₃ (at C3)~1.05d, J ≈ 7.0~0.95d, J ≈ 7.0
-CH₂-~1.60, ~1.45m~1.65, ~1.50m
-CH₃ (ethyl)~0.90t, J ≈ 7.5~0.92t, J ≈ 7.5
-COOH> 10.0br s> 10.0br s

Note: The key distinguishing feature is the coupling constant between H-2 and H-3, which is influenced by their dihedral angle. The anti isomer is expected to have a smaller coupling constant due to a more gauche-like interaction in many stable conformations, while the syn isomer allows for conformations with larger dihedral angles, leading to a larger coupling constant.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ) ppm - syn IsomerPredicted Chemical Shift (δ) ppm - anti Isomer
C-1 (COOH)~175~175
C-2 (CHBr)~48~50
C-3 (CH)~40~42
C-4 (CH₂)~25~26
C-5 (CH₃)~11~12
C-3' (CH₃)~15~16

Note: Subtle differences in the chemical shifts of the carbons, particularly C-2 and C-3, are anticipated due to the varied steric and electronic environments in the two diastereomers.

Table 3: Predicted Infrared (IR) Spectroscopy Data (Liquid Film)

Functional GroupPredicted Absorption Range (cm⁻¹) - syn IsomerPredicted Absorption Range (cm⁻¹) - anti Isomer
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C=O stretch (Carboxylic Acid)~1710~1715
C-Br stretch~650~640

Note: While the major IR absorptions will be similar, slight shifts in the C=O and C-Br stretching frequencies may be observed due to differences in intramolecular interactions and conformational preferences.

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

FragmentPredicted m/z - Both IsomersComments
[M]⁺194/196Molecular ion peak (presence of Br isotopes)
[M-Br]⁺115Loss of bromine
[M-COOH]⁺149/151Loss of carboxylic acid group
[C₄H₇O₂]⁺103Various fragmentation pathways

Note: The mass spectra of diastereomers are often very similar under electron ionization. The primary utility of MS is to confirm the molecular weight and elemental composition. Minor differences in the relative intensities of fragment ions might be observable.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a 30° pulse width.

    • Set the acquisition time to 3 seconds and the relaxation delay to 2 seconds.

    • Collect 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1.5 seconds and the relaxation delay to 2 seconds.

    • Collect 1024 scans.

    • Process the data with a line broadening of 1.0 Hz.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[1][2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect 32 scans at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.[3][4]

  • Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph.

    • Use a standard electron energy of 70 eV.[4]

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-250.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the diastereomers of this compound.

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound (Diastereomeric Mixture) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts and Coupling Constants NMR->NMR_Data IR_Data Analyze Stretching Frequencies IR->IR_Data MS_Data Confirm Molecular Weight and Fragmentation MS->MS_Data Syn syn-Diastereomer NMR_Data->Syn Key Differentiator: J(H2-H3) Anti anti-Diastereomer NMR_Data->Anti Key Differentiator: J(H2-H3) IR_Data->Syn Subtle Shifts IR_Data->Anti Subtle Shifts MS_Data->Syn Similar Spectra MS_Data->Anti Similar Spectra

Caption: Workflow for distinguishing diastereomers of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary framework to confidently distinguish between the diastereomers of this compound. The application of these spectroscopic techniques is fundamental for ensuring stereochemical purity and for advancing the development of chiral molecules.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as 2-Bromo-3-methylpentanoic acid, a versatile building block in pharmaceutical synthesis.[1] The stereochemistry of this α-halogenated carboxylic acid significantly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of the primary analytical techniques used to assess the enantiomeric purity of this compound, supported by experimental protocols and data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The principal methods for determining the enantiomeric excess of this compound include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents. Each technique offers distinct advantages and is suited to different analytical requirements.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential partitioning between a mobile phase and a chiral stationary phase.Differentiation of enantiomers in solution through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Sample Derivatization Often required to increase volatility and improve chromatographic performance (e.g., esterification).Can be direct or indirect (formation of diastereomers with a chiral derivatizing agent).Required (chiral derivatizing agents like Mosher's acid) or addition of a chiral solvating agent.
Best Suited For Routine quality control, high-resolution separation of volatile and thermally stable compounds.Broad applicability to a wide range of chiral compounds, including non-volatile and thermally labile molecules. Preparative separations are also feasible.Structural elucidation and confirmation of enantiomeric purity. Can provide absolute configuration information with certain derivatizing agents.
Typical Stationary Phase Cyclodextrin-based (e.g., β-DEX™, γ-DEX™)Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD), macrocyclic antibiotics, or Pirkle-type.Not applicable.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS), Circular Dichroism (CD)NMR detector.
Advantages High resolution, speed, and sensitivity.Wide applicability, variety of stationary phases, preparative scale-up potential.Provides structural information, no chromatographic separation needed, can determine absolute configuration.
Limitations Requires volatile and thermally stable analytes (or their derivatives).Can be more time-consuming for method development, may require more solvent.Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires pure chiral auxiliaries.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral Gas Chromatography (GC) of Methyl 2-Bromo-3-methylpentanoate

This method involves the derivatization of the carboxylic acid to its methyl ester, followed by separation on a chiral GC column.

1. Derivatization to Methyl Ester:

  • Reagents: this compound, Methanolic HCl (3 N) or Trimethylsilyldiazomethane solution.

  • Procedure (with Methanolic HCl):

    • To 1 mg of this compound in a vial, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Extract the methyl ester with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen before GC analysis.

2. Chiral GC Analysis:

  • Instrumentation: Gas chromatograph with FID or MS detector.

  • Column: Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 μm film thickness) or similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant pressure of 30 psi.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal at 110 °C.

  • Detector Temperature: 250 °C (FID).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method

This approach involves the formation of diastereomers by reacting the carboxylic acid with a chiral amine, followed by separation on a standard achiral HPLC column.

1. Derivatization to Diastereomeric Amides:

  • Reagents: this compound, a chiral amine (e.g., (R)-1-(1-Naphthyl)ethylamine), a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).

  • Procedure:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an equimolar amount of the chiral amine, DCC, and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude diastereomeric amides, which can be purified by column chromatography if necessary.

2. Achiral HPLC Analysis:

  • Instrumentation: HPLC system with a DAD or MS detector.

  • Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., 280 nm for the naphthyl group).

  • Data Analysis: The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material, is determined from the peak areas of the separated diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

This method utilizes a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.

1. Derivatization with Mosher's Acid Chloride:

  • Reagents: this compound, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride), a dry base (e.g., pyridine (B92270) or triethylamine), and a deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Dissolve a known amount of this compound in dry CDCl₃ in an NMR tube.

    • Add a slight excess of dry pyridine.

    • Add a slight molar excess of (R)-Mosher's acid chloride.

    • Mix the contents of the NMR tube thoroughly and allow the reaction to proceed to completion at room temperature.

2. ¹H or ¹⁹F NMR Analysis:

  • Instrumentation: High-field NMR spectrometer.

  • Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric ester mixture.

    • In the ¹H NMR spectrum, the signals of protons close to the chiral center (e.g., the α-proton) will appear as two distinct sets of peaks for the two diastereomers.

    • In the ¹⁹F NMR spectrum, the trifluoromethyl group will give rise to two distinct signals.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals of the two diastereomers.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for assessing the enantiomeric excess of a chiral compound.

G cluster_sample Sample Preparation cluster_data Data Acquisition & Analysis Sample Chiral 2-Bromo-3- methylpentanoic Acid Derivatization Derivatization (Optional) Sample->Derivatization GC Chiral GC Derivatization->GC HPLC Chiral HPLC Derivatization->HPLC NMR NMR Spectroscopy Derivatization->NMR Chromatogram Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: General workflow for determining the enantiomeric excess.

Logical Relationship of Analytical Choices

The selection of an appropriate analytical method is guided by several factors, as depicted in the following logical diagram.

G cluster_input Decision Factors cluster_output Recommended Method Volatility Analyte Volatility & Thermal Stability GC Chiral GC Volatility->GC High HPLC Chiral HPLC Volatility->HPLC Low Concentration Sample Concentration Concentration->GC Low (ppm-ppb) Concentration->HPLC Wide Range NMR NMR Concentration->NMR High (mg) Info Information Required (ee vs. Absolute Config.) Info->NMR Absolute Config. Scale Scale of Analysis (Analytical vs. Preparative) Scale->HPLC Preparative

Caption: Decision tree for selecting a chiral analysis method.

References

A Comparative Guide to the Applications of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the synthesis and applications of 2-Bromo-3-methylpentanoic acid, a versatile chiral building block in organic synthesis. It offers a comparative analysis of its primary synthetic route, its role as a key precursor to the sedative Bromisoval (B1667876), and its potential as an enzyme inhibitor. This document includes detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical and biological pathways.

Synthesis of this compound

The principal method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5][6][7] This reaction facilitates the α-bromination of carboxylic acids.

Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction involves the treatment of a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[2][3][4][5][6][7] The reaction proceeds through the formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis yields the α-bromo carboxylic acid.

Experimental Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

  • Materials: 3-methylpentanoic acid, red phosphorus, bromine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by appropriate analytical techniques).

    • Cool the reaction mixture and slowly add water to hydrolyze the intermediate α-bromo acyl bromide to this compound.

    • The product can be purified by distillation under reduced pressure.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) is a common alternative to Br₂ for allylic bromination and can be used for the α-bromination of some carbonyl compounds.[8][9] It is often favored for its solid state, which makes it easier to handle than liquid bromine, and for its selectivity in certain reactions, particularly in preventing addition reactions to alkenes.[8] However, for the α-bromination of simple carboxylic acids like 3-methylpentanoic acid, the HVZ reaction with Br₂ and a phosphorus catalyst remains the most traditionally cited and effective method.

Brominating AgentSubstrateConditionsYieldReference
Br₂ / PBr₃Isovaleric AcidNot specified96% (for the acyl bromide intermediate)CN102276504A[10]
NBSAlkenesRadical initiator (e.g., light, AIBN)VariesGeneral knowledge[8][9]

Table 1: Comparison of Brominating Agents for α-Bromination.

Application in the Synthesis of Bromisoval

A primary application of this compound is as a key precursor in the synthesis of Bromisoval, a sedative and hypnotic agent.[11]

Synthesis of Bromisoval

Bromisoval is synthesized by the condensation of the acyl bromide of 2-bromo-3-methylbutanoic acid (a structurally similar compound) with urea (B33335).[12] A patent describes a high-yield synthesis of Bromisoval starting from isovaleric acid, which is first converted to α-bromoisovaleryl bromide via the HVZ reaction.[10]

Experimental Protocol: Synthesis of Bromisoval from 2-Bromo-3-methylpentanoyl Bromide and Urea

  • Materials: 2-Bromo-3-methylpentanoyl bromide, urea, ethylene (B1197577) dichloride, aqueous sodium hydroxide.

  • Procedure:

    • In a reaction vessel, dissolve urea in ethylene dichloride and heat to approximately 60-65°C.

    • Slowly add 2-Bromo-3-methylpentanoyl bromide to the urea solution while maintaining the temperature.

    • After the addition, raise the temperature to 70-72°C and stir for several hours.

    • Cool the mixture and neutralize with aqueous sodium hydroxide.

    • The Bromisoval product can be isolated by crystallization and purified by recrystallization from ethanol.

Comparison with Alternative Sedatives

Bromisoval belongs to the bromoureide class of sedatives. Its mechanism of action involves enhancing the activity of the neurotransmitter GABA at the GABA-A receptor, leading to a calming effect on the central nervous system. This mechanism is shared with other sedatives like benzodiazepines.[13]

SedativeMechanism of ActionKey AdvantagesKey Disadvantages
Bromisoval Potentiates GABA-A receptor activityEffective sedative and hypnoticRisk of bromide toxicity (bromism) with chronic use, potential for dependence.[14]
Acecarbromal Potentiates GABA-A receptor activitySimilar sedative effects to BromisovalRisk of bromide toxicity, limited comparative data available.[14]
Carbromal Potentiates GABA-A receptor activitySedative-hypnotic effectsRisk of bromide toxicity.
Benzodiazepines (e.g., Diazepam) Allosteric modulator of GABA-A receptorWell-characterized anxiolytic, sedative, and anticonvulsant propertiesRisk of dependence, withdrawal symptoms, and cognitive impairment.[13]
Propofol Potentiates GABA-A receptor activityRapid onset and offset of action, widely used in anesthesiaCan cause respiratory depression and hypotension.[15]
Dexmedetomidine α2-adrenergic agonistSedation without significant respiratory depressionCan cause bradycardia and hypotension.[15]

Table 2: Comparison of Bromisoval with other sedative agents. Preclinical studies in mice have shown the chloro-analogue of bromisoval to be slightly less potent as a central depressant.[16]

Potential Application as an Enzyme Inhibitor

While primarily utilized as a synthetic intermediate, there is evidence to suggest that this compound may have intrinsic biological activity as an enzyme inhibitor, particularly in fatty acid metabolism.

Inhibition of 3-Ketothiolase in Fatty Acid β-Oxidation

Studies on the structurally related compound, 2-bromooctanoate, have shown that it is metabolized within mitochondria to 2-bromo-3-ketooctanoyl-CoA.[17] This α-haloketone acts as an irreversible inhibitor of 3-ketothiolase, a key enzyme in the fatty acid β-oxidation pathway.[17] A similar mechanism is plausible for this compound.

Fatty_Acid_Oxidation_Inhibition

Other Potential Applications

Agrochemicals
Neuropeptide Y (NPY) Analogs

Neuropeptide Y is a peptide neurotransmitter involved in various physiological processes, and its analogs are of interest as potential therapeutics.[18][19][20] The synthesis of NPY analogs often involves the modification of the peptide backbone or side chains to enhance receptor selectivity and stability.[18][20][21] While the incorporation of non-natural amino acids and other moieties is a common strategy, specific examples of NPY analogs synthesized using this compound were not identified in the conducted literature search.

Conclusion

This compound is a valuable chiral intermediate, with its most prominent and well-documented application being the synthesis of the sedative Bromisoval. The Hell-Volhard-Zelinsky reaction provides a reliable, albeit harsh, method for its production. Emerging evidence suggests a potential secondary role for this compound and its derivatives as inhibitors of fatty acid metabolism, a pathway of significant interest in various disease states. Further research is warranted to explore its full potential in agrochemical and peptide synthesis, and to quantify its biological activities for a more comprehensive comparison with existing alternatives.

Synthetic Workflows

Synthesis_Workflow 2_bromo_3_methylpentanoic_acid 2_bromo_3_methylpentanoic_acid 2_bromo_3_methylpentanoic_acid_app 2_bromo_3_methylpentanoic_acid_app

References

A Comparative Guide to the SN2 Reactivity of 2-Bromo-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Bromo-3-methylpentanoic acid's performance in bimolecular nucleophilic substitution (SN2) reactions. Its reactivity is benchmarked against other alkyl halides to provide a clear context for its potential applications in chemical synthesis. The analysis is grounded in established principles of physical organic chemistry, supported by comparative data from related substrates.

Introduction to SN2 Reactivity

The SN2 reaction is a cornerstone of organic synthesis, involving a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction.[2][3] Key factors influencing the SN2 reaction rate include the structure of the substrate (steric hindrance), the nature of the leaving group, the strength of the nucleophile, and the solvent used.[4]

This compound is a secondary alkyl halide. The electrophilic carbon is bonded to two other carbon atoms, which generally results in a slower SN2 reaction rate compared to primary alkyl halides due to increased steric hindrance.[5][6] Furthermore, the presence of a methyl group on the adjacent (beta) carbon introduces additional steric bulk, which can further impede the backside attack required for the SN2 mechanism.[4][6]

Comparative Performance Analysis

Factors Influencing the SN2 Reactivity of this compound:

  • Substrate Structure: As a secondary halide, it is moderately hindered. The additional methyl group at the C-3 position increases this hindrance, making it less reactive than unbranched secondary halides like 2-bromopentane.[7][8][9]

  • Leaving Group: The bromide ion is an excellent leaving group, being a weak base.[10][11] Its leaving group ability is significantly better than chloride and vastly superior to fluoride, promoting a faster reaction rate.[12][13]

  • Nucleophile: The reaction rate will be highly dependent on the nucleophile's strength. Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻) will favor the SN2 pathway.[10][14]

  • Solvent: Polar aprotic solvents, such as acetone, DMF, or DMSO, are ideal for SN2 reactions as they solvate the accompanying cation more effectively than the nucleophile, enhancing the nucleophile's reactivity.[13][15][16]

The following diagram illustrates the general mechanism of an SN2 reaction.

Caption: General SN2 reaction mechanism showing backside attack and inversion of stereochemistry.

Data Presentation: Relative Reactivity

The tables below summarize the expected relative reaction rates for this compound compared to other alkyl halides in an SN2 reaction with a strong nucleophile (e.g., Sodium Iodide) in acetone. The reactivity of this compound is set as the baseline for comparison.

Table 1: Effect of Substrate Structure on Relative SN2 Reaction Rate

CompoundStructure TypeSteric HindranceRelative Rate (Predicted)
1-BromopentanePrimaryLow> 50
2-BromopentaneSecondaryMedium~2-5
This compound Secondary (β-branched) Medium-High 1
2-Bromo-2-methylpentaneTertiaryVery High< 0.01 (Essentially no SN2)

Table 2: Effect of Leaving Group on Relative SN2 Reaction Rate

CompoundLeaving GroupC-X Bond StrengthRelative Rate (Predicted)
2-Iodo-3-methylpentanoic acidI⁻Weakest~2-5
This compound Br⁻ Weak 1
2-Chloro-3-methylpentanoic acidCl⁻Strong~0.02
2-Fluoro-3-methylpentanoic acidF⁻Strongest~10⁻⁵

This logical diagram visualizes the impact of steric hindrance on SN2 reactivity.

Steric_Hindrance cluster_reactivity SN2 Reactivity Trend cluster_substrates Substrate Examples High High Reactivity Med Medium Reactivity Low Low Reactivity Target Target: this compound (β-branched Secondary) Primary Primary Halide (e.g., 1-Bromopentane) Primary->High Least Hindered Secondary Secondary Halide (e.g., 2-Bromopentane) Secondary->Med Moderately Hindered Target->Low More Hindered (β-branching) Tertiary Tertiary Halide (e.g., 2-Bromo-2-methylpentane) Tertiary->Low Severely Hindered

Caption: Impact of steric hindrance on relative SN2 reaction rates for different alkyl halides.

Experimental Protocols

To quantitatively assess the SN2 reactivity of this compound, the following general kinetic experiment can be performed.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., Sodium Iodide) in a polar aprotic solvent (e.g., Acetone).

Materials:

  • This compound

  • Alternative substrates (from Table 1 and 2)

  • Sodium Iodide (or other suitable nucleophile)

  • Anhydrous Acetone (solvent)

  • Internal standard (e.g., Dodecane)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Volumetric flasks, pipettes, magnetic stirrer, constant temperature bath.

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of the alkyl halide substrate and the nucleophile in anhydrous acetone. Add a known concentration of an internal standard to the substrate solution.

  • Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C) in a water bath. Initiate the reaction by mixing equal volumes of the substrate and nucleophile solutions in a reaction vessel with vigorous stirring. Start a timer immediately.

  • Aliquoting and Quenching: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (aliquot). Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of sodium thiosulfate solution to consume any unreacted nucleophile.

  • Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of the product can be quantified relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant versus time. For an SN2 reaction, a plot of 1/[Reactant] vs. time should yield a straight line, the slope of which is the second-order rate constant (k).

The following workflow diagram outlines the experimental procedure.

Experimental_Workflow A 1. Prepare Reactant Solutions (Substrate + Nucleophile) B 2. Equilibrate to Constant Temperature A->B C 3. Mix Solutions & Start Reaction B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction in Aliquots D->E F 6. Analyze by GC/HPLC E->F G 7. Plot Data & Calculate Rate Constant (k) F->G

Caption: A generalized workflow for the kinetic analysis of an SN2 reaction.

Conclusion

This compound is expected to undergo SN2 reactions, but its performance is tempered by steric hindrance. It is significantly less reactive than primary alkyl halides and likely slower than unbranched secondary analogues.[17] However, the presence of an excellent bromide leaving group ensures it remains a viable substrate for SN2 reactions, particularly with strong, unhindered nucleophiles in polar aprotic solvents. For synthetic applications requiring faster SN2 kinetics, a less-hindered primary or secondary halide would be a more suitable alternative. Conversely, if an SN1 pathway is desired, a more hindered tertiary halide should be chosen.[18][19] This guide provides the foundational and comparative data necessary for researchers to make informed decisions when utilizing this compound in synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-3-methylpentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3-methylpentanoic acid, ensuring operational integrity and adherence to safety protocols.

Key Safety and Physical Data

A thorough understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC6H11BrO2PubChem[1]
Molecular Weight195.05 g/mol PubChem[1]
Boiling Point240.5 °C at 760 mmHgLookChem[2]
Density1.432 g/cm³LookChem[2]
Flash Point99.3 °CLookChem[2]
Storage Temperature2-8°CLookChem[2]

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can be a flammable liquid and vapor, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[3].

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Wash skin thoroughly after handling and wear protective gloves, clothing, eye, and face protection. Avoid release to the environment[3].

  • Response: In case of fire, use appropriate media for extinction. If on skin or in eyes, rinse immediately with plenty of water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and do NOT induce vomiting[4].

  • Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed and store locked up[3].

Proper Disposal Protocol: A Step-by-Step Approach

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Attempting to neutralize or dispose of this chemical without the proper expertise and facilities can lead to hazardous situations and environmental contamination.

Experimental Protocol for Waste Handling and Segregation:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Waste Collection: Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), hazard symbols (e.g., corrosive, flammable, environmentally hazardous), and the date of accumulation.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, heat, and ignition sources.

  • Contacting a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Provide them with the safety data sheet (SDS) for this compound.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Labeled, Sealed Container B->C D Store in Designated Waste Accumulation Area C->D E Contact Licensed Waste Disposal Service D->E Regulatory Compliance F Provide Safety Data Sheet (SDS) E->F G Arrange for Pickup and Disposal F->G H Document Disposal Record G->H Maintain Records

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 2-Bromo-3-methylpentanoic acid (CAS No. 42880-22-8). Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on information for structurally similar corrosive and halogenated organic compounds. A thorough risk assessment should be conducted before handling this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be corrosive and capable of causing severe skin burns and eye damage. Appropriate PPE is mandatory to ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Chemical safety goggles and a face shieldConforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a long-sleeved laboratory coat.Inspect gloves for degradation or punctures before each use.[2][3]
Respiratory Work in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if vapors or aerosols are generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Body A knee-length laboratory coat or other protective clothing.To protect skin and personal clothing from splashes.[4]

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H11BrO2[5]
Molecular Weight 195.05 g/mol [5]
Appearance Colorless oily liquid[5]
Boiling Point 240.5 °C at 760 mmHg[5]
Flash Point 99.3 °C[5]
Density 1.432 g/cm³[5]
Storage Temperature 2-8°C[5]

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and functional.

    • Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[6]

    • Assemble and inspect all necessary PPE.

    • Have spill cleanup materials (e.g., inert absorbent) readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, PTFE).

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

    • Keep away from incompatible materials such as strong bases and oxidizing agents.[1]

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as halogenated organic hazardous waste.

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container for halogenated organic waste.[7][8]

    • Do not mix with non-halogenated, acidic, basic, or other waste streams.[9]

  • Container Management:

    • Use a compatible container (e.g., polyethylene (B3416737) or plastic-coated glass).[9]

    • Keep the waste container securely closed when not in use.[9]

  • Disposal Procedure:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

V. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_hood Work in Fume Hood prep_hood->handle_chem prep_spill Prepare Spill Kit prep_spill->handle_chem dispose_waste Collect as Halogenated Waste handle_chem->dispose_waste emergency_spill Spill Cleanup handle_chem->emergency_spill emergency_exposure First Aid handle_chem->emergency_exposure dispose_container Seal and Label Container dispose_waste->dispose_container dispose_pickup Arrange for EHS Pickup dispose_container->dispose_pickup

Caption: Workflow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.